2-Phenylimidazo[1,2-a]pyridin-3-amine
Description
The exact mass of the compound 2-Phenylimidazo[1,2-a]pyridin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Phenylimidazo[1,2-a]pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylimidazo[1,2-a]pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGJCHYNEWULMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193045 | |
| Record name | Imidazo(1,2-a)pyridine, 3-amino-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3999-29-9 | |
| Record name | 2-Phenylimidazo[1,2-a]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3999-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo(1,2-a)pyridine, 3-amino-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003999299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(1,2-a)pyridine, 3-amino-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylimidazo[1,2-a]pyridin-3-amine | |
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Foundational & Exploratory
synthesis and characterization of 2-Phenylimidazo[1,2-a]pyridin-3-amine
An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridin-3-amine
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This bicyclic nitrogen-bridged heterocycle is the foundation for numerous therapeutic agents with applications ranging from anti-inflammatory and antiviral to anticancer and antiulcer treatments.[3][4][5] Within this important class of molecules, 2-Phenylimidazo[1,2-a]pyridin-3-amine serves as a critical intermediate. Its structure combines the stable imidazo[1,2-a]pyridine core with a strategically positioned 3-amino group, which acts as a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive, field-proven methodology for the multi-step synthesis and rigorous characterization of this key compound, designed for researchers and professionals in synthetic chemistry and drug development.
Rationale and Synthetic Strategy
The synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine is logically approached in two main stages:
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Construction of the Core Heterocycle: The initial and most fundamental step is the formation of the 2-phenylimidazo[1,2-a]pyridine scaffold. The most robust and widely adopted method for this is the condensation reaction between 2-aminopyridine and an α-haloketone, namely 2-bromoacetophenone (phenacyl bromide).[2][3][6] This reaction proceeds via an initial N-alkylation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic bicyclic system.[6]
-
Functionalization at the C3 Position: With the core scaffold established, the second stage involves the selective introduction of an amino group at the C3 position. Direct amination is challenging; therefore, a more controlled, two-step functionalization is employed. This involves an initial nitrosation of the C3 position, followed by the chemical reduction of the resulting nitroso group to the desired primary amine.[7]
This sequential strategy ensures high yields and regiochemical control, providing a reliable pathway to the target molecule.
Figure 1: Overall two-stage synthetic workflow.
Experimental Protocols
Stage 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol details the foundational condensation reaction. The choice of a mild base and an efficient solvent system is critical for driving the reaction to completion while minimizing side products.
Protocol Steps:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminopyridine (10.0 g, 106.3 mmol) in ethanol (100 mL).
-
Addition of α-Haloketone: To this stirring solution, add 2-bromoacetophenone (21.1 g, 106.3 mmol) portion-wise over 10 minutes. A precipitate, the intermediate pyridinium salt, may form.
-
Base-Catalyzed Cyclization: Add sodium bicarbonate (NaHCO₃, 13.4 g, 159.5 mmol) to the suspension. The base neutralizes the HBr generated, facilitating the intramolecular cyclization.
-
Reaction Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (30:70). The disappearance of the 2-aminopyridine spot and the appearance of a new, higher Rf product spot indicates completion.
-
Work-up and Isolation:
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Resuspend the solid in 150 mL of cold water and stir for 30 minutes to dissolve any remaining salts.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 30 mL), and air dry.
-
-
Purification: The crude product can be purified by recrystallization from ethanol/water or by silica gel column chromatography to yield 2-phenylimidazo[1,2-a]pyridine as a white to off-white crystalline solid.[1][2]
Figure 2: Experimental workflow for core synthesis.
Stage 2: Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine
This stage functionalizes the C3 position of the core scaffold. The protocol requires careful temperature control during the formation of the nitroso intermediate.
Protocol Steps:
-
Nitrosation Reaction:
-
In a 250 mL three-neck flask, dissolve 2-phenylimidazo[1,2-a]pyridine (10.0 g, 51.5 mmol) in glacial acetic acid (80 mL).
-
Cool the solution to 0-5°C using an ice-water bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 3.9 g, 56.6 mmol) in 20 mL of water.
-
Add the sodium nitrite solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Stir the resulting deep-red mixture at 0-5°C for an additional 2 hours. The product is the 3-nitroso intermediate.[7]
-
-
In-situ Reduction:
-
To the same flask containing the 3-nitroso intermediate, add ethanol (100 mL).
-
Add Zinc dust (10.1 g, 154.5 mmol) portion-wise, controlling the addition to manage the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. The color will change from red to a lighter yellow or brown.
-
-
Work-up and Isolation:
-
Filter the reaction mixture through a pad of Celite to remove excess zinc and other solids.
-
Neutralize the filtrate by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient elution (e.g., starting with 30% ethyl acetate in hexane and gradually increasing to 70%) to afford 2-Phenylimidazo[1,2-a]pyridin-3-amine as a solid.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the final product.
| Technique | Parameter | Expected Result for 2-Phenylimidazo[1,2-a]pyridin-3-amine |
| Physical | Appearance | Yellow to brown solid |
| Melting Point | ~209-211 °C (Varies with purity)[7] | |
| Mass Spec. | Mode | ESI+ |
| Molecular Ion | Expected [M+H]⁺ at m/z = 210.10.[8] The molecular formula is C₁₃H₁₁N₃.[9] | |
| ¹H NMR | Solvent | DMSO-d₆ |
| Chemical Shifts (δ) | ~9.8-9.9 ppm: Pyridine proton adjacent to bridgehead N. ~7.0-8.4 ppm: Aromatic protons from the phenyl and pyridine rings. Amine Protons (NH₂): A broad singlet, which may vary in chemical shift. | |
| IR Spec. | Sample Prep | KBr Pellet |
| Key Frequencies (cm⁻¹) | ~3400-3300 cm⁻¹: N-H stretching vibrations (amine). ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1640-1570 cm⁻¹: C=N and C=C stretching of the heterocyclic rings.[7] |
Note: NMR chemical shifts are approximate and can be influenced by solvent and concentration. The data presented is a consensus from typical findings for this class of compounds.[6][7][10]
Applications and Future Directions
The successful synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine opens numerous avenues for drug discovery and development. The primary amine at the C3 position is a key functional group that allows for a wide range of subsequent chemical modifications, including:
-
Amide and Sulfonamide Formation: Acylation or sulfonylation to explore structure-activity relationships.
-
Diazotization Reactions: Conversion to a diazonium salt, which can then be coupled with phenols or other activated aromatic systems to create novel azo compounds with potential antibacterial or signaling properties.[7]
-
Schiff Base Condensation: Reaction with aldehydes or ketones to form imines, which can act as ligands or be further reduced.
This compound is a valuable building block for creating libraries of novel derivatives for screening against various biological targets, such as kinases, G-protein coupled receptors, and microbial enzymes.[11][12] The inherent pharmacological relevance of the imidazo[1,2-a]pyridine core, combined with the synthetic versatility of the 3-amino group, makes this a molecule of high interest for medicinal chemistry campaigns.[5]
References
- Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. (2019). Royal Society of Chemistry.
- One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br 3 and 2-Aminopyridine under Solvent-Free Conditions. MDPI.
- Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. (2017).
- 2-Phenylimidazo(1,2-a)pyridin-3-amine (CID 199307). PubChem.
- Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
- Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology.
- Design, synthesis, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as diverse enzyme inhibitors.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2025).
- Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. PubMed.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- 2-phenylimidazo[1,2-a]pyridin-3-amine. PubChemLite.
Sources
- 1. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - 2-phenylimidazo[1,2-a]pyridin-3-amine (C13H11N3) [pubchemlite.lcsb.uni.lu]
- 9. 2-Phenylimidazo(1,2-a)pyridin-3-amine | C13H11N3 | CID 199307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Phenylimidazo[1,2-a]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, antiviral, and anticancer agents.[1] The introduction of a phenyl group at the 2-position and an amine at the 3-position of this scaffold yields 2-Phenylimidazo[1,2-a]pyridin-3-amine, a molecule of significant interest for further functionalization and drug design. Understanding the fundamental physicochemical properties of this core structure is paramount for predicting its behavior in biological systems, optimizing its pharmacokinetic profile, and designing novel derivatives with enhanced therapeutic potential.
This in-depth technical guide provides a comprehensive overview of the key physicochemical properties of 2-Phenylimidazo[1,2-a]pyridin-3-amine, including its synthesis, molecular structure, spectroscopic profile, solubility, and key drug-like properties such as lipophilicity (LogP) and acidity (pKa). The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics based on the imidazo[1,2-a]pyridine scaffold.
Molecular Structure and Identification
A foundational understanding of a molecule begins with its precise chemical identity and structure.
| Identifier | Value | Source |
| IUPAC Name | 2-phenylimidazo[1,2-a]pyridin-3-amine | [2] |
| CAS Number | 3999-29-9 | [2] |
| Molecular Formula | C₁₃H₁₁N₃ | [2] |
| Molecular Weight | 209.25 g/mol | [2] |
| InChI Key | RJGJCHYNEWULMZ-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)N | [2] |
The structural integrity of the imidazo[1,2-a]pyridine core is characterized by its planarity. X-ray crystallographic studies of closely related derivatives, such as N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, reveal a nearly planar fused ring system.[3] In this derivative, the torsion angle between the imidazo[1,2-a]pyridine ring system and the phenyl ring is a mere 9.04(5)°.[3] This inherent planarity is a key feature influencing the molecule's ability to participate in π-stacking interactions with biological targets.
Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine
The synthesis of 2-phenylimidazo[1,2-a]pyridin-3-amine can be achieved through a multi-step process starting from the readily available 2-phenylimidazo[1,2-a]pyridine. A common and effective method involves a two-step sequence of nitrosation followed by reduction.
Experimental Protocol:
Step 1: Synthesis of 3-nitroso-2-phenylimidazo[1,2-a]pyridine
-
Dissolve 2-phenylimidazo[1,2-a]pyridine in glacial acetic acid.
-
To this solution, add a solution of sodium nitrite (NaNO₂) in water dropwise at room temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
The resulting precipitate of 3-nitroso-2-phenylimidazo[1,2-a]pyridine is collected by filtration, washed with water, and dried.
Step 2: Reduction to 2-Phenylimidazo[1,2-a]pyridin-3-amine
-
Suspend the 3-nitroso-2-phenylimidazo[1,2-a]pyridine in ethanol.
-
Add a reducing agent, such as zinc dust, in the presence of an acid (e.g., acetic acid or hydrochloric acid).
-
The reaction mixture is typically heated under reflux until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction mixture is filtered to remove the excess reducing agent and inorganic salts.
-
The filtrate is concentrated under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution).
-
The crude product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2-phenylimidazo[1,2-a]pyridin-3-amine.
-
Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Caption: Synthetic route to 2-Phenylimidazo[1,2-a]pyridin-3-amine.
Spectroscopic Characterization
The structural elucidation of 2-Phenylimidazo[1,2-a]pyridin-3-amine relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of the parent 2-phenylimidazo[1,2-a]pyridine shows characteristic signals for the protons on the pyridine and phenyl rings. For the 3-amino derivative, the introduction of the amino group at the C3 position will influence the chemical shifts of the neighboring protons. The protons of the pyridine ring are typically observed in the aromatic region (δ 6.5-8.5 ppm). The protons of the phenyl group will also appear in this region, with their multiplicity depending on the substitution pattern. The protons of the amino group will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon atoms of the imidazo[1,2-a]pyridine core and the phenyl ring will have distinct chemical shifts. The C3 carbon, directly attached to the amino group, is expected to show a significant upfield shift compared to the parent compound due to the electron-donating nature of the amino group.
Infrared (IR) Spectroscopy
The FTIR spectrum of 2-phenylimidazo[1,2-a]pyridin-3-amine is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
-
N-H Stretching: The amino group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. A primary amine typically shows two bands in this region, corresponding to the symmetric and asymmetric stretching modes.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.
-
C=C and C=N Stretching: The stretching vibrations of the aromatic and heteroaromatic rings will be observed in the 1450-1650 cm⁻¹ region.
-
C-N Stretching: The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ region.
-
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted phenyl and pyridine rings will be present in the fingerprint region (600-900 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The PubChem database entry for 2-Phenylimidazo[1,2-a]pyridin-3-amine indicates a GC-MS data with a top peak at m/z 209, corresponding to the molecular ion [M]⁺.[2] The fragmentation pattern would likely involve the loss of small neutral molecules and radicals from the parent ion, providing further structural information.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value | Source |
| Melting Point | 163.87 °C | [4] |
| Water Solubility | 52.04 mg/L | [4] |
| LogP (XlogP3) | 3.1 | [2] |
Solubility
The predicted water solubility of 52.04 mg/L suggests that 2-phenylimidazo[1,2-a]pyridin-3-amine has low aqueous solubility.[4] This is a critical parameter for oral drug delivery, as poor solubility can limit bioavailability. The solubility in various organic solvents is expected to be higher, facilitating its use in organic reactions and formulation studies.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets. The computed XlogP3 value of 3.1 from PubChem indicates that 2-phenylimidazo[1,2-a]pyridin-3-amine is a moderately lipophilic compound.[2]
A reliable experimental determination of LogP can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Protocol Outline:
-
System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: A series of standard compounds with known LogP values are injected into the HPLC system. The retention times (t_R) are recorded, and the capacity factors (k') are calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time. A calibration curve is constructed by plotting the log k' values against the known LogP values of the standards.
-
Sample Analysis: A solution of 2-phenylimidazo[1,2-a]pyridin-3-amine is injected into the HPLC system under the same conditions as the standards.
-
LogP Determination: The retention time of the analyte is used to calculate its log k' value. The LogP of the compound is then determined from the calibration curve.
Caption: Workflow for experimental LogP determination using RP-HPLC.
Acidity (pKa)
The pKa value determines the ionization state of a molecule at a given pH, which significantly influences its solubility, permeability, and target binding. 2-Phenylimidazo[1,2-a]pyridin-3-amine has several nitrogen atoms that can be protonated. The pKa of the exocyclic amino group and the nitrogen atoms within the imidazopyridine ring system will be critical for its behavior in physiological environments.
UV-Vis spectrophotometry provides a robust method for determining the pKa of ionizable compounds that possess a chromophore. The method relies on the change in the UV-Vis absorption spectrum of the compound as a function of pH.
Protocol Outline:
-
Solution Preparation: Prepare a series of buffer solutions with a range of known pH values. A stock solution of 2-phenylimidazo[1,2-a]pyridin-3-amine in a suitable solvent (e.g., methanol or ethanol) is also prepared.
-
Spectral Measurement: For each buffer solution, a small aliquot of the stock solution is added to ensure the final concentration of the organic solvent is low and constant across all samples. The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at one or more wavelengths where the neutral and ionized forms of the molecule have different extinction coefficients is plotted against the pH. The resulting data is fitted to the Henderson-Hasselbalch equation or analyzed to find the inflection point of the sigmoidal curve, which corresponds to the pKa value.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Phenylimidazo(1,2-a)pyridin-3-amine | C13H11N3 | CID 199307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
Spectroscopic Analysis of 2-Phenylimidazo[1,2-a]pyridin-3-amine Derivatives: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of 2-phenylimidazo[1,2-a]pyridin-3-amine and its derivatives. This class of compounds holds significant interest in medicinal chemistry, necessitating robust and reliable analytical methodologies. This document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. For each technique, we will delve into the theoretical underpinnings, practical experimental protocols, and detailed interpretation of the spectral data, supported by illustrative diagrams and tabulated summaries. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of 2-Phenylimidazo[1,2-a]pyridin-3-amine Derivatives
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents.[1] The introduction of a phenyl group at the 2-position and an amine group at the 3-position creates the 2-phenylimidazo[1,2-a]pyridin-3-amine core, a versatile platform for the development of novel drug candidates. The precise characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring their quality and purity. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture.
This guide is designed for researchers, scientists, and drug development professionals, offering a practical and in-depth resource for the spectroscopic analysis of this important class of heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For 2-phenylimidazo[1,2-a]pyridin-3-amine derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
2.1.1. Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the 2-phenylimidazo[1,2-a]pyridin-3-amine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks. DMSO-d₆ is often a good choice for these compounds due to its high polarity.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16-64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).
2.1.2. Interpretation of ¹H NMR Spectra
The ¹H NMR spectrum of a typical 2-phenylimidazo[1,2-a]pyridin-3-amine derivative will exhibit characteristic signals for the protons on the imidazo[1,2-a]pyridine core and the phenyl ring.
Table 1: Typical ¹H NMR Chemical Shift Ranges for 2-Phenylimidazo[1,2-a]pyridin-3-amine Derivatives (in DMSO-d₆)
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| NH₂ | 5.0 - 6.0 | Broad singlet | - | Chemical shift is concentration and temperature dependent. Can be exchanged with D₂O. |
| H-5 | 8.0 - 8.5 | Doublet | 6.5 - 7.5 | The most downfield proton of the pyridine ring due to the anisotropic effect of the imidazole ring.[2] |
| H-8 | 7.5 - 7.8 | Doublet | 8.5 - 9.5 | |
| H-6 | 6.8 - 7.2 | Triplet | 6.5 - 7.5 | |
| H-7 | 7.2 - 7.5 | Triplet | 6.5 - 7.5 | |
| Phenyl-H (ortho) | 7.8 - 8.2 | Multiplet | - | |
| Phenyl-H (meta, para) | 7.2 - 7.6 | Multiplet | - |
Causality in Chemical Shifts: The electron-withdrawing nature of the nitrogen atoms in the imidazo[1,2-a]pyridine ring system leads to a general deshielding of the protons, causing them to resonate at lower fields (higher ppm values). The specific positions are influenced by both inductive and mesomeric effects. Substituents on the phenyl ring or the imidazo[1,2-a]pyridine core will further modify these chemical shifts. For example, electron-donating groups will cause upfield shifts, while electron-withdrawing groups will cause downfield shifts.
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.
2.2.1. Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 512-2048) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A 2-second delay is typically sufficient.
-
-
Data Processing: Process the FID similarly to the ¹H NMR data. Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
2.2.2. Interpretation of ¹³C NMR Spectra
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the 2-phenylimidazo[1,2-a]pyridin-3-amine skeleton.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for 2-Phenylimidazo[1,2-a]pyridin-3-amine Derivatives (in DMSO-d₆)
| Carbon(s) | Chemical Shift (δ, ppm) | Notes |
| C-2 | 145 - 150 | Attached to the phenyl group and nitrogen. |
| C-3 | 120 - 125 | Attached to the amine group. |
| C-5 | 125 - 130 | |
| C-6 | 110 - 115 | |
| C-7 | 120 - 125 | |
| C-8 | 115 - 120 | |
| C-8a (bridgehead) | 140 - 145 | |
| Phenyl-C (ipso) | 130 - 135 | |
| Phenyl-C (ortho, meta, para) | 125 - 130 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the compound.
-
Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).
-
Interpretation of Mass Spectra
The ESI-MS spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight. The MS/MS spectrum will reveal the fragmentation pattern, which is crucial for structural confirmation.
3.2.1. Fragmentation Pathways
The fragmentation of the 2-phenylimidazo[1,2-a]pyridin-3-amine core is influenced by the stability of the resulting fragment ions. Common fragmentation pathways include:
-
Loss of NH₃: The amino group at the 3-position can be lost as ammonia.
-
Cleavage of the Imidazole Ring: The imidazole ring can undergo cleavage, often involving the loss of HCN.[2]
-
Loss of Phenyl Group: The phenyl group at the 2-position can be cleaved.
-
Pyridine Ring Opening: The pyridine ring can also fragment.
Sources
A Comprehensive Technical Guide on the Biological Activity of Novel 2-Phenylimidazo[1,2-a]pyridin-3-amine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of several approved drugs.[1][2] This guide focuses on a specific, highly versatile subclass: 2-Phenylimidazo[1,2-a]pyridin-3-amine analogs. These compounds have emerged as a focal point of intensive research due to their broad and potent biological activities. This document provides a detailed exploration of their synthesis, multifaceted therapeutic potential, structure-activity relationships, and underlying mechanisms of action. We synthesize findings from recent studies to present a holistic view of their utility as anticancer, antimicrobial, and enzyme-inhibiting agents, offering field-proven insights for professionals in drug discovery and development.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in the design of bioactive molecules.[2] Among these, the imidazo[1,2-a]pyridine fused bicyclic system is particularly significant due to its structural similarity to purines, allowing it to interact readily with essential biological macromolecules.[3] This scaffold is not only a key structural component of well-known drugs like Zolpidem and Alpidem but also serves as a versatile template for developing novel therapeutic agents.[1][2] The addition of a phenyl group at the C-2 position and an amine at the C-3 position creates the 2-Phenylimidazo[1,2-a]pyridin-3-amine core, a structure that has demonstrated a remarkable spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] This guide will dissect the chemical and biological attributes that make these analogs promising candidates for further therapeutic development.
Synthetic Strategies for 2-Phenylimidazo[1,2-a]pyridin-3-amine Analogs
The generation of diverse libraries of these analogs is predominantly achieved through multicomponent reactions (MCRs), which offer efficiency and atom economy.
The Groebke-Blackburn-Bienaymé Three-Component Reaction (GBB-3CR)
The GBB-3CR is the most efficient and widely adopted method for synthesizing the 3-aminoimidazo[1,2-a]pyridine core.[2][4] This one-pot reaction involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde (which provides the C-2 phenyl substituent), and an isocyanide (which forms the C-3 amine). The power of this reaction lies in its ability to introduce structural diversity at three key positions in a single step, making it ideal for generating libraries for high-throughput screening.[2]
Alternative Synthetic Routes
Other notable methods for synthesizing the imidazo[1,2-a]pyridine core include:
-
Reaction of Phenacyl Bromides: A single-step synthesis reacting various phenacyl bromides with 2-aminopyridine is an effective alternative for generating 3-phenylimidazo[1,2-a]pyridine derivatives.[5]
-
Nitrosation and Reduction: To introduce the 3-amino group, a synthetic pathway involving nitrosation with NaNO₂ followed by a Zinc-mediated reduction can be employed.[6]
Broad-Spectrum Biological Activities
The 2-Phenylimidazo[1,2-a]pyridin-3-amine scaffold has been extensively evaluated against a wide array of biological targets, demonstrating significant potential in several therapeutic areas.
Anticancer Activity
This class of compounds exhibits potent cytotoxic and antiproliferative effects across a multitude of human cancer cell lines, including breast (MCF-7), colon (HT-29, HCT-116), and melanoma (B16F10).[2][4][7] The anticancer activity is mediated through several distinct mechanisms of action.
3.1.1 Inhibition of Protein Kinases A primary mechanism for the anticancer effects of these analogs is the inhibition of protein kinases crucial for cancer cell proliferation and survival.
| Target Kinase | Lead Compound(s) | Potency (IC₅₀) | Cancer Type | Reference |
| PI3Kα | Compound 35 | 150 nM | Breast Cancer | [8] |
| DYRK1A | Compound 4c | 2.6 µM | General | [9] |
| CLK1 | Compound 4c | 0.7 µM | General | [9] |
| CDK9 | Derivative 154b | 0.16 µM | General | [10] |
| IGF-1R | 3-(pyrimidin-4-yl) series | Potent Inhibition | General |
3.1.2 Topoisomerase IIα Inhibition Certain analogs function as selective topoisomerase IIα inhibitors.[11][12] By stabilizing the enzyme-DNA cleavage complex, these compounds induce DNA damage, which subsequently triggers cell cycle arrest (notably at the G2/M phase) and p53-dependent apoptosis.[11][12] The anticancer potential of these specific analogs has been shown to be positively correlated with wild-type p53 expression.[12]
3.1.3 Modulation of Inflammatory Pathways A novel derivative, particularly when co-administered with curcumin, has been shown to exert anti-inflammatory and anticancer effects by modulating the STAT3/NF-κB signaling pathway.[13] This combination therapy effectively downregulates the expression of downstream inflammatory and proliferative proteins like iNOS and COX-2.[13]
Antimicrobial and Antiviral Activity
The imidazo[1,2-a]pyridine core is a validated scaffold for antimicrobial agents.
-
Antibacterial: Analogs have demonstrated good activity against both Gram-positive (Bacillus subtilis) and Gram-negative bacteria, with some compounds showing efficacy comparable to the standard drug streptomycin.[14] The proposed mechanism for some derivatives is the inhibition of the bacterial beta subunit of DNA gyrase.[14]
-
Antifungal: Certain derivatives have shown antifungal activity equivalent to the positive control drug fluconazole with low cytotoxicity to human cells.[15]
-
Anti-tuberculosis (Anti-TB): This scaffold is particularly promising for TB therapy. Analogs have shown excellent potency against replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[16] Key microbial targets include ATP synthase and the cytochrome b subunit (QcrB).[16]
-
Antiviral: Some derivatives have shown selective but moderate activity against Respiratory Syncytial Virus (RSV).[3]
Diverse Enzyme Inhibition
Beyond kinases, these analogs inhibit a range of enzymes relevant to metabolic and other diseases.
-
α-Glucosidase and α-Amylase: Derivatives have been identified as potent inhibitors of these enzymes, with IC₅₀ values in the nanomolar range, significantly more potent than the standard drug acarbose. This suggests a potential application in managing post-prandial hyperglycemia in diabetes.[5]
-
Carbonic Anhydrase (hCA): Potent inhibitory strength has been recorded against human carbonic anhydrase isoforms I and II (hCA-I and hCA-II).[5]
-
β-Glucuronidase: Significant inhibitory activity against β-glucuronidase has also been reported for some analogs.[5]
Neurological and CNS-Related Activities
The scaffold's ability to cross the blood-brain barrier makes it a candidate for CNS drug discovery.
-
Excitatory Amino Acid Transporter 3 (EAAT3) Inhibition: Screening efforts have identified analogs that are selective inhibitors of EAAT3, a glutamate transporter, making them valuable tools for neuroscience research.[17]
-
Amyloid Plaque Imaging: Radio-iodinated derivatives, such as [¹²⁵I]IMPY, have been developed as ligands that selectively bind to beta-amyloid (Aβ) aggregates.[18] These compounds show high initial brain uptake and fast washout, making them promising candidates for imaging Aβ plaques in Alzheimer's disease patients.[18]
-
Benzodiazepine Receptor Ligands: Various derivatives have been shown to bind to central (CBR) and peripheral (PBR) benzodiazepine receptors, with some N,N-dialkyl acetamide derivatives showing high affinity and over 1000-fold selectivity for PBR.[19]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2-Phenylimidazo[1,2-a]pyridin-3-amine scaffold has yielded critical insights into the structural requirements for specific biological activities.
-
C-2 Phenyl Substituents: For anticancer activity, the substitution pattern on the C-2 phenyl ring is critical. Electron-withdrawing groups like a nitro group or electron-donating groups like a tolyl moiety can significantly enhance cytotoxicity against specific cell lines like HT-29 and B16F10, respectively.[2][4] For EAAT3 inhibition, a furan-2-yl group at this position was found to be essential for selectivity.[17]
-
C-3 Amine Substituents: The nature of the amine at the C-3 position heavily influences activity. For example, a p-chlorophenyl amine at C-3 was a common feature in many of the most potent anticancer compounds.[2][4]
-
C-7/C-8 Pyridine Ring Substituents: For EAAT3 inhibition, small lipophilic substituents (e.g., methyl, bromo) at the C-7 and/or C-8 positions were found to be essential for inhibitory activity.[17]
-
C-6/C-8 Pyridine Ring Substituents: In the context of benzodiazepine receptor ligands, substitutions at C-6 and C-8 were the primary determinants of selectivity. 6,8-disubstituted compounds were highly selective for the peripheral (PBR) over the central (CBR) receptor.[19]
Key Experimental Protocols
The following protocols represent standard methodologies used in the synthesis and initial biological evaluation of these analogs.
Protocol: Synthesis via GBB-3CR
This protocol is adapted from methodologies described for the synthesis of 3-aminoimidazo[1,2-a]pyridine compounds.[2][4]
Objective: To synthesize N-(4-chlorophenyl)-2-(aryl)imidazo[1,2-a]pyridin-3-amine analogs.
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)
-
4-Chlorophenyl isocyanide (1.0 mmol)
-
Scandium (III) triflate (Sc(OTf)₃) (0.05 mmol) or p-Toluenesulfonic acid (0.2 mmol)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol (MeOH) and Dichloromethane (CH₂Cl₂) (1:1 mixture)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a round-bottom flask, add 2-aminopyridine (1.0 mmol), the selected aldehyde (1.0 mmol), the acid catalyst (e.g., Sc(OTf)₃), and anhydrous Na₂SO₄ in the MeOH:CH₂Cl₂ solvent (10 mL).
-
Stir the mixture under a nitrogen atmosphere for one hour at 50°C to facilitate imine formation.
-
Add a solution of 4-chlorophenyl isocyanide (1.0 mmol) in MeOH (2 mL) to the reaction mixture.
-
Continue stirring the mixture at 50°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.
-
Characterize the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol: In Vitro Cytotoxicity Evaluation (Trypan Blue Exclusion Assay)
This assay is a common first-pass screen for determining the cytotoxic effects of novel compounds on cancer cell lines.[2][7]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a novel analog against a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Novel imidazo[1,2-a]pyridine analog, dissolved in DMSO (stock solution)
-
Trypan Blue stain (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates, incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight in the incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration in all wells should be kept constant and low (<0.1%). Add the diluted compounds to the wells. Include a "vehicle control" (DMSO only) and a "no treatment" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells gently with PBS. Detach the cells using trypsin-EDTA.
-
Staining: Resuspend the cells in a known volume of medium. Mix a small aliquot of the cell suspension (e.g., 10 µL) with an equal volume of 0.4% Trypan Blue stain.
-
Cell Counting: Within 5 minutes of staining, load the mixture onto a hemocytometer. Count the number of viable (unstained, bright) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Future Perspectives and Conclusion
The 2-Phenylimidazo[1,2-a]pyridin-3-amine scaffold represents a remarkably versatile and potent platform for drug discovery. The wealth of research demonstrates its significant potential across oncology, infectious diseases, and neurology. The straightforward and modular synthesis, particularly via the GBB-3CR, allows for rapid generation and optimization of derivatives.
Future research should focus on:
-
Lead Optimization: Improving the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of the most potent lead compounds to advance them toward clinical trials.
-
Selectivity Profiling: For kinase inhibitors, comprehensive profiling against a broad panel of kinases is essential to ensure selectivity and minimize off-target effects.
-
Combination Therapies: Exploring the synergistic effects of these analogs with existing therapeutic agents, as demonstrated with curcumin, could lead to more effective treatment regimens with reduced drug resistance.[13]
-
New Therapeutic Targets: Leveraging the scaffold's privileged nature to explore its activity against other emerging therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. oceanomics.eu [oceanomics.eu]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and anticancer activity of 2-arylimidazo[1,2-a]pyridinyl-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 17. Identification and Structure-Activity Relationship Study of Imidazo[1,2- a]pyridine-3-amines as First Selective Inhibitors of Excitatory Amino Acid Transporter Subtype 3 (EAAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the 2-Phenylimidazo[1,2-a]pyridin-3-amine Core: Unveiling a Privileged Structure in Drug Discovery
Abstract: In the landscape of medicinal chemistry, "privileged structures" represent a class of molecular scaffolds with the remarkable ability to bind to multiple, often unrelated, biological targets, thereby serving as a fertile ground for the development of novel therapeutics. The imidazo[1,2-a]pyridine ring system is a quintessential example of such a scaffold.[1][2][3] This technical guide delves into the discovery and validation of a specific, highly decorated derivative—the 2-Phenylimidazo[1,2-a]pyridin-3-amine core—as a uniquely privileged moiety. We will explore its synthetic accessibility, chart its journey from initial discovery to a cornerstone in diverse therapeutic programs, and provide detailed protocols and mechanistic insights for researchers and drug development professionals.
The Privileged Structure Concept: A Foundation for Efficiency
The principle of privileged structures is a cornerstone of modern medicinal chemistry, offering an efficient pathway to novel drug candidates. These scaffolds are not merely inert frameworks; they possess inherent drug-like properties and present vectors for chemical modification that can be systematically explored to achieve desired potency and selectivity. The imidazo[1,2-a]pyridine scaffold has been recognized as a "drug prejudice" or privileged structure due to its wide-ranging applications in medicine, leading to marketed drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Soraprazan (anti-ulcer).[1][2][3][4][5] Its rigid, bicyclic nature and the strategic placement of nitrogen atoms allow it to engage in a variety of non-covalent interactions with biological macromolecules.
Emergence of the 2-Phenylimidazo[1,2-a]pyridin-3-amine Core
While the broader imidazo[1,2-a]pyridine class is well-established, the specific substitution pattern of a phenyl group at the C-2 position and an amine at the C-3 position defines a particularly versatile and potent subclass. This arrangement provides an ideal balance of structural rigidity, lipophilicity, and hydrogen bonding capability.
-
The 2-Phenyl Group: This aromatic substituent often serves as a crucial hydrophobic anchor, inserting into pockets of target proteins. Its orientation relative to the core scaffold is a key determinant of binding affinity, and it provides a readily modifiable handle for structure-activity relationship (SAR) studies.
-
The 3-Amine Group: The introduction of a primary or substituted amine at this position is transformative. It acts as a versatile synthetic handle for building out complex side chains, often targeting solvent-exposed regions of a binding site. Furthermore, it can serve as a critical hydrogen bond donor or acceptor, or as a basic center for salt formation to improve physicochemical properties.
The convergence of these features in a single molecule creates a powerful platform for interrogating biological space across a wide array of target classes.
Synthetic Accessibility: The Groebke-Blackburn-Bienaymé Reaction
A key factor in the ascent of this scaffold is its straightforward and efficient synthesis. The Groebke-Blackburn-Bienaymé Reaction (GBBR), an isocyanide-based multicomponent reaction (MCR), stands as the premier method for accessing the 3-aminoimidazo[1,2-a]pyridine core in a single, atom-economical step.[6][7]
Causality of Method Selection: The GBBR is superior to classical, multi-step linear syntheses for several reasons. As a multicomponent reaction, it allows for the rapid generation of molecular diversity by simply varying the three starting components: a 2-aminopyridine, an aldehyde, and an isocyanide.[6][8] This is exceptionally powerful for building compound libraries for high-throughput screening. The reaction is often high-yielding and can be performed under mild conditions, sometimes even in green solvents like water.[6]
Experimental Protocol: Synthesis of a Representative Core Structure
This protocol details the synthesis of N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine, a foundational example of the scaffold, via the GBBR.
Materials:
-
2-Aminopyridine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
tert-Butyl isocyanide (1.1 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 94 mg) and benzaldehyde (1.0 mmol, 106 mg).
-
Dissolve the solids in a 1:1 mixture of MeOH:DCM (10 mL).
-
Add the catalyst, Sc(OTf)₃ (0.1 mmol, 49 mg), to the solution.
-
Stir the mixture at room temperature for 15 minutes to facilitate imine formation.
-
Add tert-butyl isocyanide (1.1 mmol, 91 mg) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24 hours. Monitor progress by TLC (e.g., 7:3 Hexanes/EtOAc).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Self-Validation: The protocol's success is validated by characterization of the final product using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm the structure and purity. Expected yields for this reaction are typically in the range of 70-90%.
Workflow for Library Synthesis
The power of the GBBR lies in its application to library synthesis for screening campaigns. The workflow illustrates how diverse inputs can be systematically combined to explore chemical space around the core scaffold.
Broad-Spectrum Biological Activity
The 2-phenyl-3-aminoimidazo[1,2-a]pyridine scaffold has demonstrated significant activity across a remarkable range of therapeutic areas, solidifying its status as a privileged structure.[2][5]
Anticancer Activity
This scaffold is a prolific source of anticancer agents, frequently targeting protein kinases. For instance, derivatives have been developed as potent inhibitors of PI3K (Phosphoinositide 3-kinase), a key node in a signaling pathway that is commonly dysregulated in cancer, promoting cell survival and proliferation.
Antimycobacterial and Anti-Infective Properties
Derivatives of the imidazo[1,2-a]pyridine core, particularly 3-carboxamides, have emerged as a potent new class of agents against Mycobacterium tuberculosis.[9][10] These compounds have been shown to inhibit enzymes essential for the bacterium's survival, such as pantothenate synthetase.[11] The scaffold's ability to penetrate the complex mycobacterial cell wall is a key aspect of its efficacy.
CNS Applications
The scaffold's rigid conformation and tunable lipophilicity make it suitable for targeting central nervous system (CNS) receptors. Notably, derivatives have been developed as high-affinity ligands for both central and peripheral benzodiazepine receptors, which are involved in anxiety and sedation.[12] SAR studies have shown that subtle modifications to the substituents on the core can dramatically shift selectivity between different receptor subtypes.[12]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2-phenyl-3-aminoimidazo[1,2-a]pyridine core has yielded critical insights into the structural requirements for activity against various targets. The following table summarizes key SAR trends observed in the literature.
| Position of Modification | Type of Modification | General Impact on Biological Activity | Example Target Class |
| C2-Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -F, -Cl) | Often enhances potency, potentially by modulating electronic properties or forming specific halogen bonds. | Anticancer (Kinases) |
| Introduction of electron-donating groups (e.g., -OMe) | Can improve metabolic stability and alter binding mode. | Anti-Infective | |
| C3-Amine | Acylation to form amides/carboxamides | Critical for activity in many series; the amide can act as a hydrogen bond donor/acceptor and orient larger substituents.[9][11] | Antimycobacterial |
| Alkylation | Modulates basicity and steric bulk, influencing receptor selectivity and pharmacokinetic properties. | CNS Receptors | |
| C6/C8 on Pyridine Ring | Substitution with small alkyl or halogen groups | Fine-tunes lipophilicity and can block sites of metabolism, improving compound exposure. Can also impact selectivity.[12] | CNS Receptors |
Future Directions and Conclusion
The 2-Phenylimidazo[1,2-a]pyridin-3-amine scaffold continues to be a remarkably productive platform for drug discovery. Its synthetic tractability via multicomponent reactions ensures that its chemical space can be efficiently explored. Future efforts will likely focus on:
-
Novel Target Identification: Using libraries based on this core to screen against new and challenging biological targets.
-
Bioisosteric Replacement: Replacing the phenyl ring or other components with different heterocycles to modulate properties and explore new intellectual property space.
-
Advanced Drug Delivery: Formulating potent compounds based on this scaffold into targeted delivery systems to enhance efficacy and reduce off-target effects.
References
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Semantic Scholar. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [https://www.researchgate.net/publication/381180802_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. National Institutes of Health (NIH). [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. National Institutes of Health (NIH). [Link]
-
Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. PubMed. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ERIC. [Link]
-
2-Phenylimidazo(1,2-a)pyridin-3-amine. PubChem. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. [Link]
-
[Article]Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Reddit. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. PubMed. [Link]
-
2-Phenylimidazo(1,2-a)pyridine. PubChem. [Link]
-
Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. [Link]
-
Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. ResearchGate. [Link]
-
Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Organic Chemistry Portal. [Link]
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar [semanticscholar.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold
An In-Depth Technical Guide to the Mechanism of Action of 2-Phenylimidazo[1,2-a]pyridin-3-amine and its Derivatives
This guide provides a comprehensive exploration of the molecular mechanisms underpinning the biological activity of 2-phenylimidazo[1,2-a]pyridin-3-amine and its analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, details key experimental methodologies, and offers insights into the therapeutic potential of this versatile chemical scaffold.
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][3][4] The 2-phenylimidazo[1,2-a]pyridin-3-amine framework, in particular, has emerged as a promising pharmacophore, with numerous studies elucidating its potent anti-proliferative effects against a range of cancer cell lines.[4][5][6] This guide will delve into the primary mechanisms through which these compounds exert their cytotoxic and cytostatic effects, focusing on their interactions with key cellular targets and modulation of critical signaling pathways.
Primary Mechanisms of Action
The anticancer activity of 2-phenylimidazo[1,2-a]pyridin-3-amine derivatives is multifactorial, stemming from their ability to interact with several key cellular targets. The primary mechanisms identified to date include the inhibition of tubulin polymerization and the modulation of various protein kinases and inflammatory enzymes.
Inhibition of Tubulin Polymerization
A predominant mechanism of action for many 2-phenylimidazo[1,2-a]pyridine derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3][7][8][9][10] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability is vital for the proper formation of the mitotic spindle during mitosis.
Compounds based on this scaffold have been shown to bind to the colchicine-binding site on β-tubulin.[7][8][9] This interaction prevents the polymerization of α- and β-tubulin heterodimers into microtubules. The net effect is a depolymerization of the microtubule network, leading to a cascade of downstream events:
-
Mitotic Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[7][9]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and the modulation of Bcl-2 family proteins.[5][10]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines a standard method for assessing the inhibitory effect of a compound on tubulin polymerization.
Objective: To quantify the ability of a 2-phenylimidazo[1,2-a]pyridin-3-amine derivative to inhibit the polymerization of purified tubulin in vitro.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock in water)
-
Glycerol
-
Test compound (e.g., a 2-phenylimidazo[1,2-a]pyridin-3-amine derivative) dissolved in DMSO
-
Positive control (e.g., colchicine or combretastatin A-4)
-
Negative control (DMSO)
-
96-well microplate (clear, flat-bottom)
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation of Tubulin: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice to prevent spontaneous polymerization.
-
Preparation of Reaction Mixture: In a 96-well plate, prepare the reaction mixtures. For each well, add:
-
Test compound at various concentrations (e.g., 0.1 to 100 µM).
-
Positive and negative controls.
-
General Tubulin Buffer containing 10% glycerol.
-
-
Initiation of Polymerization: To initiate the polymerization reaction, add GTP to a final concentration of 1 mM and the tubulin solution. The final volume in each well should be 100 µL.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot the absorbance at 340 nm as a function of time. The IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) can be calculated by comparing the polymerization rates in the presence of the test compound to the negative control.
Kinase Inhibition
The 2-phenylimidazo[1,2-a]pyridine scaffold has proven to be a versatile template for the design of potent kinase inhibitors.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many cancers.
-
Cyclin-Dependent Kinase 9 (CDK9): Certain 2-phenylimidazo[1,2-a]pyrazin-3-amine derivatives have been identified as potent inhibitors of CDK9.[11] CDK9 is a key regulator of transcription elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is a central signaling node that controls cell growth, proliferation, and survival. Imidazo[1,2-a]pyridine derivatives have been developed as selective inhibitors of PI3Kα, the p110α catalytic subunit of PI3K.[12][13] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
-
FMS-like Tyrosine Kinase 3 (FLT3): Activating mutations in FLT3 are common in acute myeloid leukemia (AML). Novel imidazo[1,2-a]pyridine derivatives have been shown to potently inhibit FLT3 with internal tandem duplication (ITD) mutations, including those that confer resistance to other FLT3 inhibitors.[14]
-
Epidermal Growth Factor Receptor (EGFR): Some imidazo[1,2-a]pyridine-isoquinoline hybrids have demonstrated inhibitory effects on EGFR kinases, which are often overexpressed or mutated in various cancers.[5]
Diagram: Generalized Kinase Inhibition Workflow
Caption: Workflow for identifying and validating kinase inhibitors.
Modulation of Inflammatory Pathways
Chronic inflammation is a known driver of cancer development and progression. Certain 2-phenylimidazo[1,2-a]pyridin-3-amine derivatives have demonstrated anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response.
-
Cyclooxygenase-2 (COX-2) Inhibition: A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines have been specifically designed as selective inhibitors of COX-2.[15] COX-2 is an enzyme that catalyzes the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibition is a validated strategy for anti-inflammatory therapy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[15]
-
Modulation of the STAT3/NF-κB Pathway: A novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[12] Both STAT3 and NF-κB are transcription factors that play crucial roles in inflammation and cancer. Their inhibition can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes.
Downstream Cellular Effects
The primary interactions of 2-phenylimidazo[1,2-a]pyridin-3-amine derivatives with their molecular targets trigger a series of downstream cellular events that collectively contribute to their anticancer activity.
Cell Cycle Arrest
As previously mentioned, the inhibition of tubulin polymerization leads to a robust arrest of cells in the G2/M phase of the cell cycle.[7][9] This is a direct consequence of the disruption of the mitotic spindle and the activation of the spindle assembly checkpoint. Similarly, the inhibition of key cell cycle kinases like CDK9 can also lead to cell cycle arrest at different phases.
Induction of Apoptosis
A common outcome of treatment with 2-phenylimidazo[1,2-a]pyridin-3-amine derivatives is the induction of apoptosis, or programmed cell death.[5][10][16] This is often a consequence of prolonged cell cycle arrest or the direct inhibition of pro-survival signaling pathways. Key markers of apoptosis observed in response to these compounds include:
-
Caspase Activation: Activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.
-
Modulation of Bcl-2 Family Proteins: A decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in the expression of pro-apoptotic proteins (e.g., Bax) are frequently observed.[12]
-
DNA Fragmentation: The cleavage of genomic DNA into characteristic fragments is another key indicator of apoptosis.
Diagram: Signaling Pathway of Apoptosis Induction
Caption: A simplified pathway of apoptosis induction.
Quantitative Data Summary
The following table summarizes the reported in vitro activities of representative 2-phenylimidazo[1,2-a]pyridin-3-amine derivatives against various cancer cell lines and molecular targets.
| Compound ID/Series | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| TB-25 (imidazo[1,2-a]pyrazine) | HCT-116 cells | 23 nM | [7][9] |
| 5n (imidazo[1,2-a]pyridine) | COX-2 | 0.07 µM | [15] |
| 6d (imidazo[1,2-a]pyridine-oxadiazole) | A549 cells | 2.8 µM | [10] |
| 18 (2,4-difluorophenyl at C-2) | MCF-7 cells | 9.60 µM | [5] |
| 1c (2-phenylimidazo[1,2-a]quinoline) | MDA-MB-231 cells | Excellent anti-proliferative activity | [17] |
| 1d (imadazopyrazine) | CDK9 | 0.18 µM | [11] |
| IP-5 (imidazo[1,2-a]pyridine) | HCC1937 cells | 45 µM | [6] |
| 24 (imidazo[1,2-a]pyridine-pyridine) | FLT3-ITD | Potent and balanced inhibition | [14] |
| 35 (imidazo[1,2-a]pyridine) | PI3Kα | 150 nM | [13] |
Conclusion and Future Directions
The 2-phenylimidazo[1,2-a]pyridin-3-amine scaffold represents a highly promising and versatile platform for the development of novel therapeutics, particularly in the field of oncology. The multifaceted mechanism of action, encompassing tubulin polymerization inhibition, kinase modulation, and anti-inflammatory effects, provides multiple avenues for therapeutic intervention. The ability to fine-tune the biological activity through chemical modification of the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Further elucidation of the SAR will enable the rational design of next-generation compounds with improved target specificity and reduced off-target effects.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to validate the in vitro findings and to assess the therapeutic potential and safety profile of lead compounds.
-
Combination Therapies: Investigating the synergistic effects of these compounds with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens and overcome drug resistance.
-
Biomarker Discovery: Identifying predictive biomarkers will be crucial for patient stratification and for guiding the clinical development of these promising therapeutic candidates.
The continued exploration of the 2-phenylimidazo[1,2-a]pyridin-3-amine scaffold holds significant promise for the discovery and development of novel and effective treatments for cancer and other diseases.
References
-
Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2022). Bioorganic & Medicinal Chemistry, 76, 117098. [Link]
-
Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)- N-phenylimidazo[1,2- a]pyridin-3-amine as selective COX-2 inhibitors. (2020). Bioorganic Chemistry, 104, 104213. [Link]
-
Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. (2022). Molecules, 27(15), 4988. [Link]
-
An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin. (2025). Bioorganic & Medicinal Chemistry, 128, 118242. [Link]
-
Induction of apoptosis in colonic epithelium treated with 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its modulation by a P4501A2 inducer, beta-naphthoflavone, in male F344 rats. (1996). Cancer Letters, 105(2), 171-176. [Link]
-
Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022). Bioorganic & Medicinal Chemistry, 76, 117098. [Link]
-
Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. (2021). Bioorganic & Medicinal Chemistry, 43, 116277. [Link]
-
Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. (2023). ChemistrySelect, 8(11), e202204652. [Link]
-
Investigation of 2-phenylimidazo[1,2- a]quinolines as potential antiproliferative agents. (2023). Future Medicinal Chemistry, 15(3), 229-239. [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022). Pharmaceuticals, 15(7), 808. [Link]
-
Design, synthesis, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as diverse enzyme inhibitors. (2022). Journal of Molecular Structure, 1265, 133398. [Link]
-
Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. (1997). Journal of Medicinal Chemistry, 40(19), 3109-3118. [Link]
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). ACS Omega. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). BioImpacts, 12(4), 341-351. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). Chemistry Central Journal, 19(1), 22. [Link]
-
2-Phenylimidazo(1,2-a)pyridin-3-amine. PubChem. [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (2013). Molecules, 18(1), 1063-1070. [Link]
-
Design, synthesis, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as diverse enzyme inhibitors. (2022). Journal of Molecular Structure, 1265, 133398. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules, 29(15), 3482. [Link]
-
An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. (2022). European Journal of Medicinal Chemistry, 243, 114758. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2021). European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br 3 and 2-Aminopyridine under Solvent-Free Conditions. (2013). Molecules, 18(1), 1063-1070. [Link]
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2012). Bioorganic & Medicinal Chemistry Letters, 22(2), 928-931. [Link]
-
Couppling reaction between 2-phenylimidazo[1-2a]pyridine-3-amine and acyl/sulfonyl chloride? (2017). ResearchGate. [Link]
-
3-(6-Phenylimidazo [2,1-b][3][7][8]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. (2021). Molecules, 26(11), 3121. [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. (2017). Journal of Chemical Education, 94(3), 368-371. [Link]
-
Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. (2023). International Journal of Molecular Sciences, 24(11), 9516. [Link]
-
2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line. (2015). European Journal of Pharmaceutical Sciences, 76, 231-237. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)- N-phenylimidazo[1,2- a]pyridin-3-amine as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of apoptosis in colonic epithelium treated with 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its modulation by a P4501A2 inducer, beta-naphthoflavone, in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation of 2-phenylimidazo[1,2- a]quinolines as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of 2-Phenylimidazo[1,2-a]pyridin-3-amine
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] The precise structural confirmation of novel derivatives within this class is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This guide provides an in-depth technical overview of the analytical methodologies employed for the definitive structural elucidation of a key derivative, 2-Phenylimidazo[1,2-a]pyridin-3-amine, integrating both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the causal logic behind experimental choices and demonstrate how orthogonal analytical techniques provide a self-validating system for structural confirmation.
Molecular Overview and Synthesis
The target molecule, 2-Phenylimidazo[1,2-a]pyridin-3-amine, has the chemical formula C₁₃H₁₁N₃ and a molecular weight of approximately 209.25 g/mol .[3] A common synthetic route to this compound involves the initial synthesis of 2-phenylimidazo[1,2-a]pyridine, which can be achieved through the condensation of 2-aminopyridine with an α-halocarbonyl compound like phenacyl bromide.[4][5] Subsequent functionalization at the C3 position to introduce the amine group can be accomplished via a nitrosation reaction followed by a reduction step.[5]
Part 1: Mass Spectrometry (MS) Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For 2-Phenylimidazo[1,2-a]pyridin-3-amine, Electron Ionization (EI) would be a suitable technique for generating fragment ions.
Expected Mass Spectrum
The mass spectrum is anticipated to show a prominent molecular ion peak ([M]⁺˙) at m/z 209, consistent with the compound's molecular formula.[3] The fragmentation pattern will be dictated by the stability of the fused heterocyclic ring system and the phenyl and amine substituents.
Proposed Fragmentation Pathway
The primary fragmentation events in EI-MS are driven by the loss of small, stable neutral molecules or radicals. The stability of the imidazo[1,2-a]pyridine core means that fragmentation will likely involve the substituents.
A logical fragmentation pathway is visualized below:
Caption: Proposed EI-MS fragmentation pathway for 2-Phenylimidazo[1,2-a]pyridin-3-amine.
Summary of Key Mass Spectrometry Data
| Ion | m/z (Expected) | Proposed Formula | Significance |
| [M]⁺˙ | 209 | [C₁₃H₁₁N₃]⁺˙ | Molecular Ion |
| [M - NH₂]⁺ | 193 | [C₁₃H₉N₂]⁺ | Loss of the amino group |
| [M - NH₂ - C₂H₂]⁺˙ | 167 | [C₁₁H₇N₂]⁺ | Subsequent fragmentation of the pyridine ring |
| [C₆H₅CN]⁺˙ | 103 | [C₇H₅N]⁺˙ | Formation of benzonitrile radical cation |
| [C₇H₅]⁺ | 89 | [C₇H₅]⁺ | Further fragmentation |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source.
-
Ionization: Bombard the vaporized sample with electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC and HMBC) experiments is required for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The Proton Framework
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected chemical shifts are influenced by the aromaticity of the heterocyclic system and the electronic effects of the substituents.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms attached to them.
2D NMR: Connecting the Pieces
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons that bear protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. These correlations are instrumental in piecing together the molecular structure by connecting fragments.
Predicted NMR Data and Assignments
The following table summarizes the predicted ¹H and ¹³C NMR data. The numbering convention used for assignment is shown in the diagram below.
Caption: Numbering scheme for 2-Phenylimidazo[1,2-a]pyridin-3-amine.
Table of Predicted ¹H and ¹³C NMR Data
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from H at position...) |
| 2 | - | ~145 | C2', C6', C3, C9a |
| 3 | - | ~120 | C2, C9a, C5 |
| 5 | ~8.0 (d) | ~125 | C3, C6, C7, C9a |
| 6 | ~6.8 (t) | ~112 | C5, C7, C8 |
| 7 | ~7.2 (t) | ~124 | C5, C6, C8, C9 |
| 8 | ~7.5 (d) | ~117 | C6, C7, C9a |
| 9a | - | ~140 | C2, C3, C5, C8 |
| 1' | - | ~135 | C2', C6', C2 |
| 2', 6' | ~7.8 (d) | ~128 | C1', C3', C4', C2 |
| 3', 5' | ~7.4 (t) | ~129 | C1', C2', C4', C5' |
| 4' | ~7.3 (t) | ~127 | C2', C3', C5', C6' |
| NH₂ | ~4.5 (s, broad) | - | C3 |
Visualizing Key HMBC Correlations
The following diagram illustrates the most informative long-range correlations that would be expected in the HMBC spectrum, confirming the connectivity between the phenyl ring and the imidazo[1,2-a]pyridine core.
Caption: Key HMBC correlations for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be performed to differentiate between CH, CH₂, and CH₃ groups.
-
HSQC: Run a standard HSQC experiment to establish one-bond C-H correlations.
-
HMBC: Acquire an HMBC spectrum to determine long-range C-H correlations.
-
Data Processing and Analysis: Process the spectra using appropriate software and assign all proton and carbon signals based on their chemical shifts, coupling patterns, and 2D correlations.
Conclusion
The structural elucidation of 2-Phenylimidazo[1,2-a]pyridin-3-amine is unequivocally achieved through the synergistic application of mass spectrometry and a suite of NMR spectroscopic techniques. MS provides the initial confirmation of the molecular weight and offers insights into the lability of substituents, while a detailed analysis of ¹H, ¹³C, HSQC, and HMBC spectra allows for the complete and unambiguous assignment of the molecular framework. This integrated analytical approach represents a robust and self-validating workflow, essential for the confident progression of research and development in the field of medicinal chemistry.
References
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br 3 and 2-Aminopyridine under Solvent-Free Conditions. MDPI. Available at: [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. Available at: [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available at: [Link]
-
A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. ijrpr. Available at: [Link]
-
2-Phenylimidazo(1,2-a)pyridin-3-amine. PubChem. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
2-Phenylimidazo(1,2-a)pyridine. PubChem. Available at: [Link]
-
Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. PMC. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. Available at: [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. 2-Phenylimidazo(1,2-a)pyridin-3-amine | C13H11N3 | CID 199307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical and Computational Exploration of 2-Phenylimidazo[1,2-a]pyridin-3-amine
This guide provides an in-depth technical exploration of 2-Phenylimidazo[1,2-a]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, structural characterization, and the theoretical and computational methodologies employed to elucidate its electronic, structural, and potential pharmacological properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising molecular scaffold.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, forming the foundation for numerous therapeutic agents.[1] Its unique bicyclic aromatic system, rich in nitrogen atoms, allows for diverse functionalization and intricate interactions with biological targets. The addition of a phenyl group at the 2-position and an amine group at the 3-position, as in 2-Phenylimidazo[1,2-a]pyridin-3-amine, further enhances its potential for developing novel therapeutics. Understanding the fundamental physicochemical and electronic properties of this core molecule is paramount for the rational design of new and effective drug candidates.
Synthesis and Structural Elucidation
The synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine and its derivatives is well-established, with the most common approach involving the condensation of 2-aminopyridine with α-halocarbonyl compounds.[1] A typical synthetic route to obtain the 3-amino derivative involves a multi-step process.[2]
General Synthetic Protocol
A common pathway to 2-phenylimidazo[1,2-a]pyridin-3-amine derivatives begins with the condensation of a 2-aminopyridine with a phenacyl bromide derivative. This is followed by nitrosation at the 3-position and subsequent reduction to yield the desired 3-amino group.[2]
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine Derivatives [2]
-
Step 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine. A mixture of 2-aminopyridine and phenacyl bromide is reacted, often under solvent-free conditions, to yield the 2-phenylimidazo[1,2-a]pyridine core.
-
Step 2: Nitrosation. The product from Step 1 is treated with sodium nitrite (NaNO₂) in acetic acid to introduce a nitroso group at the 3-position.
-
Step 3: Reduction. The 3-nitroso derivative is then reduced using a reducing agent, such as zinc (Zn) in ethanol, to afford the final 2-Phenylimidazo[1,2-a]pyridin-3-amine.
Caption: Synthetic workflow for 2-Phenylimidazo[1,2-a]pyridin-3-amine.
Spectroscopic Characterization
The structural confirmation of 2-Phenylimidazo[1,2-a]pyridin-3-amine and its derivatives relies on a suite of spectroscopic techniques.[2][3]
| Spectroscopic Technique | Key Observational Features for 2-Phenylimidazo[1,2-a]pyridine Derivatives[2] |
| FT-IR (cm⁻¹) | Peaks corresponding to N-H stretching (for the amine), C-H aromatic stretching, C=N and C=C stretching of the heterocyclic and aromatic rings. |
| ¹H NMR (ppm) | Characteristic signals for the protons on the pyridine and phenyl rings. The chemical shifts and coupling constants provide information about the substitution pattern. |
| ¹³C NMR (ppm) | Resonances for all carbon atoms in the molecule, confirming the carbon skeleton of the imidazo[1,2-a]pyridine core and the phenyl substituent. |
| Mass Spectrometry | The molecular ion peak confirms the molecular weight of the synthesized compound. |
Theoretical and Computational Investigations
Computational chemistry provides invaluable insights into the molecular properties, reactivity, and potential biological activity of 2-Phenylimidazo[1,2-a]pyridin-3-amine. Density Functional Theory (DFT) and molecular docking are powerful tools in this regard.
Density Functional Theory (DFT) Studies
DFT calculations are employed to understand the electronic structure, geometry, and reactivity of molecules.[4] For imidazo[1,2-a]pyridine derivatives, DFT is used to calculate a range of properties.[4][5]
Methodology: DFT Calculations
A common approach for DFT calculations on similar heterocyclic systems involves the following steps:[4][5]
-
Geometry Optimization: The molecular geometry is optimized using a specific functional and basis set, for example, B3LYP/6-311++G(d,p). This finds the lowest energy conformation of the molecule.
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
Calculation of Molecular Properties: A host of electronic and structural properties are then calculated, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO indicates the chemical stability.[4]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites.[4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about intramolecular bonding, charge transfer, and hyperconjugative interactions.[4]
-
Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule.[4]
-
Caption: A typical workflow for DFT calculations.
Key Insights from DFT Studies on Related Systems:
-
Reactivity: The HOMO and LUMO distributions indicate the likely sites for electrophilic and nucleophilic attack. The MEP map complements this by showing electron-rich and electron-deficient regions.[4]
-
Stability: The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.[4]
-
Intramolecular Interactions: NBO analysis can reveal important charge delocalization and stabilizing interactions within the molecule.[4]
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[6] This is a crucial step in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Methodology: Molecular Docking
A typical molecular docking workflow includes the following steps:[7][8]
-
Preparation of the Receptor and Ligand: The 3D structure of the target protein (receptor) is obtained from a protein databank (e.g., PDB). The ligand (2-Phenylimidazo[1,2-a]pyridin-3-amine) structure is optimized, often using DFT.
-
Defining the Binding Site: The active site of the protein is identified, which is the region where the ligand is expected to bind.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample different conformations and orientations of the ligand within the binding site.[8]
-
Scoring and Analysis: The resulting poses are scored based on their binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.
Caption: Generalized workflow for molecular docking simulations.
Potential Applications in Drug Development:
Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for a wide range of biological activities, including as:[6]
Molecular docking studies can help to rationalize the observed activities and guide the design of more potent and selective inhibitors for various therapeutic targets.
Conclusion and Future Directions
2-Phenylimidazo[1,2-a]pyridin-3-amine represents a valuable scaffold for the development of new therapeutic agents. The combination of established synthetic routes and powerful computational tools provides a robust framework for its exploration. Future research will likely focus on the synthesis and evaluation of novel derivatives with tailored substitutions to optimize their pharmacological profiles. Advanced computational techniques, such as molecular dynamics simulations, can further refine our understanding of the dynamic interactions between these ligands and their biological targets, paving the way for the next generation of imidazo[1,2-a]pyridine-based drugs.
References
-
ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
-
ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Retrieved from [Link]
-
PubMed. (1997). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). Retrieved from [Link]
-
Reddit. (2024). [Article]Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). Retrieved from [Link]
-
R Discovery. (2025). DFT studies of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate compound. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine. Retrieved from [Link]
- N/A. (n.d.).
-
SpectraBase. (n.d.). 2-Phenylimidazo[1,2-a]pyridin-8-amine. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Phenylimidazo[1,2-a]pyridin-8-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridin-3-amine. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Retrieved from [Link]
-
ResearchGate. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). Retrieved from [Link]
-
Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Retrieved from [Link]
-
PubMed Central. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. chemmethod.com [chemmethod.com]
- 10. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-Phenylimidazo[1,2-a]pyridin-3-amine for Drug Development
Foreword: The Imperative of Preformulation Studies
In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the physicochemical properties of the molecule, which dictate its developability. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility and stability is not merely a data-gathering exercise; it is the very foundation upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide is dedicated to providing a comprehensive framework for characterizing a key molecule of interest: 2-Phenylimidazo[1,2-a]pyridin-3-amine. While specific experimental data for this compound is not extensively available in public literature, this document will serve as a detailed roadmap, leveraging established, field-proven methodologies to empower researchers to generate this critical data in their own laboratories. We will delve into the causality behind experimental choices, ensuring that the protocols described herein are not just a series of steps, but a self-validating system for robust and reliable characterization.
Introduction to 2-Phenylimidazo[1,2-a]pyridin-3-amine: A Privileged Scaffold
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This bicyclic nitrogen-containing heterocycle is a key pharmacophore in numerous approved drugs and clinical candidates, exhibiting diverse pharmacological activities including hypnotic, anxiolytic, anti-cancer, and anti-inflammatory properties. 2-Phenylimidazo[1,2-a]pyridin-3-amine, with its distinct substitution pattern, represents a valuable building block for the synthesis of novel therapeutic agents.
Below are some of the key physicochemical properties of 2-Phenylimidazo[1,2-a]pyridin-3-amine, sourced from public databases.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N₃ | PubChem[1] |
| Molecular Weight | 209.25 g/mol | PubChem[1] |
| IUPAC Name | 2-phenylimidazo[1,2-a]pyridin-3-amine | PubChem[1] |
| CAS Number | 3999-29-9 | PubChem[1] |
| Predicted Water Solubility | 52.04 mg/L | Chemchart[2] |
A critical examination of its structure reveals key functional groups that will govern its solubility and stability: the basic amine group, the imidazopyridine core which can be protonated, and the aromatic phenyl ring. Understanding the interplay of these features is paramount for predicting its behavior in various solvent systems and under stress conditions.
Determination of Aqueous and Organic Solubility: A Foundational Dataset
Solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is the rate-limiting step for absorption. Therefore, a comprehensive understanding of the solubility of 2-Phenylimidazo[1,2-a]pyridin-3-amine in various aqueous and organic solvents is essential.
Theoretical Underpinnings of Solubility
The solubility of a compound is a thermodynamic equilibrium between the solid state and the dissolved state in a given solvent at a specific temperature and pressure. Key factors influencing solubility include:
-
pH of the medium: For ionizable compounds like 2-Phenylimidazo[1,2-a]pyridin-3-amine, solubility is highly pH-dependent. The amine group will be protonated at acidic pH, leading to increased aqueous solubility.
-
Solvent Polarity: The principle of "like dissolves like" is a useful guide. The polarity of the solvent will dictate its ability to solvate the molecule.
-
Temperature: Solubility is generally an endothermic process for solids, meaning it increases with temperature.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome for dissolution to occur.
Experimental Workflow for Equilibrium Solubility Determination
The "gold standard" for determining thermodynamic solubility is the shake-flask method .[3][4][5] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The following workflow is recommended:
Caption: Workflow for equilibrium solubility determination using the shake-flask method.
Detailed Protocol for Shake-Flask Solubility Measurement
Objective: To determine the thermodynamic solubility of 2-Phenylimidazo[1,2-a]pyridin-3-amine in a panel of relevant solvents.
Materials:
-
2-Phenylimidazo[1,2-a]pyridin-3-amine (solid powder)
-
Selected solvents (see Table 2)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (ensure low compound binding)
-
HPLC system with UV detector for quantification
Procedure:
-
Preparation: Add an excess amount of solid 2-Phenylimidazo[1,2-a]pyridin-3-amine to each vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Solvent Addition: Add a known volume of the selected solvent (e.g., 1 mL) to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. A 24-48 hour incubation is typically recommended.[3]
-
Phase Separation: After equilibration, carefully remove the vials and allow the undissolved solid to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of 2-Phenylimidazo[1,2-a]pyridin-3-amine using a validated HPLC-UV method (see section 3.3 for method development). A calibration curve of the compound in the same solvent should be prepared for accurate quantification.
Recommended Solvents for Solubility Screening:
| Solvent System | Rationale |
| Deionized Water | Baseline aqueous solubility. |
| 0.1 N HCl (pH ~1.2) | Simulates gastric fluid; determines solubility of the protonated form. |
| Phosphate Buffered Saline (PBS), pH 7.4 | Simulates physiological pH. |
| Methanol, Ethanol | Common polar protic organic solvents used in formulation. |
| Acetonitrile | A polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent, often used for initial stock solutions. |
| Propylene Glycol, PEG 400 | Common co-solvents in liquid formulations. |
Stability Assessment: Unveiling Degradation Pathways
Understanding the intrinsic stability of a drug candidate is a non-negotiable aspect of drug development. Forced degradation, or stress testing, is a systematic process of exposing the compound to conditions more severe than accelerated stability testing.[6][7][8] The goals are to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Develop and validate a stability-indicating analytical method.
-
Inform formulation development and packaging requirements.
Principles of Forced Degradation Studies
Forced degradation studies are mandated by regulatory agencies such as the ICH.[9][10] The aim is to achieve a target degradation of 5-20% of the parent compound.[7] This level of degradation is sufficient to generate and identify the primary degradation products without being so excessive that it leads to complex secondary degradation pathways that are not relevant under normal storage conditions.
Experimental Workflow for Forced Degradation
The following workflow provides a systematic approach to conducting forced degradation studies in accordance with ICH guidelines.
Caption: Workflow for a comprehensive forced degradation study.
Detailed Protocols for Stress Testing
Stock Solution Preparation: Prepare a stock solution of 2-Phenylimidazo[1,2-a]pyridin-3-amine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
General Procedure: For each condition, a test solution and a control (un-stressed) solution should be prepared and analyzed. Samples should be withdrawn at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) and immediately neutralized (for acid/base hydrolysis) and/or diluted for HPLC analysis.
Recommended Stress Conditions:
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix stock solution with 0.1 N HCl. Incubate at elevated temperature (e.g., 60°C). | To assess susceptibility to degradation in acidic environments. |
| Base Hydrolysis | Mix stock solution with 0.1 N NaOH. Incubate at room temperature or slightly elevated temperature. | To evaluate stability in alkaline conditions. The imidazopyridine ring may be susceptible. |
| Neutral Hydrolysis | Mix stock solution with water. Incubate at elevated temperature (e.g., 60°C). | To determine the rate of hydrolysis at neutral pH. |
| Oxidation | Mix stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. | The amine group and the electron-rich imidazopyridine ring are potential sites of oxidation.[11] |
| Thermal Degradation | Store the solid compound in a temperature-controlled oven (e.g., 70°C). | To assess the intrinsic thermal stability of the solid form. |
| Photostability | Expose the solid compound and a solution to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[12][13][14][15][16] A dark control should be run in parallel. | To determine if the compound is light-sensitive. Heterocyclic aromatic compounds can be susceptible to photodegradation. |
Development of a Stability-Indicating HPLC Method
A crucial outcome of forced degradation studies is the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all its degradation products, ensuring that the assay is specific for the intact drug.
Key Steps in Method Development:
-
Column and Mobile Phase Screening: Start with a C18 column and a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Gradient Optimization: Develop a gradient elution method to ensure the separation of compounds with a wide range of polarities.
-
Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detecting the parent compound and all degradation products.
-
Peak Purity Analysis: Analyze the stressed samples. The peak for 2-Phenylimidazo[1,2-a]pyridin-3-amine should be spectrally pure in all chromatograms, demonstrating that no degradants are co-eluting.
Potential Degradation Pathways
Based on the chemical structure of 2-Phenylimidazo[1,2-a]pyridin-3-amine, several degradation pathways can be hypothesized. This predictive exercise is invaluable for guiding the identification of unknown peaks in the chromatograms from forced degradation studies.
Caption: Hypothesized degradation pathways for 2-Phenylimidazo[1,2-a]pyridin-3-amine.
Conclusion and Forward Look
This guide has provided a comprehensive, scientifically grounded framework for the systematic evaluation of the solubility and stability of 2-Phenylimidazo[1,2-a]pyridin-3-amine. By adhering to the detailed protocols for the shake-flask solubility determination and forced degradation studies, researchers can generate the critical data package required for informed decision-making in the drug development process. The causality-driven approach outlined here, from solvent selection to the design of stress conditions, ensures a robust and reliable characterization. The resulting understanding of the compound's physicochemical liabilities will enable the rational design of formulations, predict its in vivo behavior, and ultimately, accelerate its journey from the laboratory to the clinic.
References
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs. [Link]
-
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
Quality Guidelines. ICH. [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Shake Flask Method Summary. BioAssay Systems. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
2-Phenylimidazo(1,2-a)pyridin-3-amine. PubChem. [Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
-
2-Phenylimidazo(1,2-a)pyridine. PubChem. [Link]
-
2-phenylimidazo[1,2-a]pyridin-3-amine (3999-29-9). Chemchart. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]
-
ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]
-
Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]
-
Stability indicating HPLC method development - a review. ResearchGate. [Link]
-
Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. NIH. [Link]
-
Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. [Link]
-
Stability Indicating Rp-Hplc Method Development and Validation for Estimation of Azelnidipine in its Bulk and Tablet Dosage Form. International Journal of Pharmaceutical Sciences. [Link]
-
Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate. Indian Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. 2-Phenylimidazo(1,2-a)pyridin-3-amine | C13H11N3 | CID 199307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-phenylimidazo[1,2-a]pyridin-3-amine (3999-29-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. enamine.net [enamine.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jordilabs.com [jordilabs.com]
- 15. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 16. ema.europa.eu [ema.europa.eu]
Methodological & Application
Streamlined One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-yl Derivatives: A Guide for Medicinal Chemistry and Drug Development
An Application Note and Protocol for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous commercially available drugs such as Zolpidem, Alpidem, and Saripidem.[1] Its derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and immunosuppressive properties.[1][2] The functionalization at the C-3 position is of particular interest for modulating biological activity and developing new therapeutic agents.[3]
Traditionally, the synthesis of these complex heterocycles involves multi-step procedures that can be time-consuming and inefficient. Modern synthetic chemistry, however, champions the use of one-pot, multi-component reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.[4] This guide provides a detailed exploration of a robust and efficient one-pot, three-component methodology for synthesizing 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives, tailored for researchers, scientists, and professionals in drug development.
Pillar 1: Mechanistic Rationale and Strategic Choices
Understanding the underlying reaction mechanism is critical for optimizing conditions and troubleshooting. The featured synthesis proceeds via a domino sequence involving Knoevenagel condensation, Michael addition, and intramolecular cyclization/dehydration.
The Key Reactants and Their Roles:
-
Phenylglyoxal Monohydrate: This α-ketoaldehyde serves as the electrophilic backbone, ultimately forming the 2-phenyl group and the C-3 position of the imidazo[1,2-a]pyridine core. Its dual carbonyl functionality is key to initiating the reaction cascade.
-
2-Aminopyridines: This component provides the nitrogen atoms for the fused imidazole ring. The endocyclic nitrogen attacks one carbonyl group, while the exocyclic amine participates in the crucial cyclization step. Substituents on the pyridine ring can be varied to explore structure-activity relationships (SAR).
-
Active Methylene Compounds (e.g., Barbituric Acids, Meldrum's Acid): These 1,3-dicarbonyl compounds act as the nucleophile that functionalizes the C-3 position. The acidity of the methylene protons allows for the initial Knoevenagel condensation with phenylglyoxal.
Plausible Reaction Pathway:
The reaction is typically catalyzed by an acid, such as glacial acetic acid, which also serves as the solvent.[1][5]
-
Knoevenagel Condensation: The process begins with the acid-catalyzed reaction between the enol form of the active methylene compound (e.g., N,N-dimethylbarbituric acid) and phenylglyoxal. This step forms a reactive intermediate.[5]
-
Michael Addition: The 2-aminopyridine then acts as a nucleophile, attacking the intermediate via a Michael-type 1,4-addition.[5]
-
Intramolecular Cyclization & Dehydration: The adduct undergoes an intramolecular nucleophilic addition, where the endocyclic nitrogen of the pyridine ring attacks the remaining carbonyl group. Subsequent dehydration yields the final, stable aromatic 2-phenylimidazo[1,2-a]pyridine-3-yl derivative.[5]
Caption: Plausible reaction mechanism for the one-pot synthesis.[5]
Pillar 2: Validated Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of these target compounds. They are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Synthesis of 5-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives
This protocol details the three-component reaction using phenylglyoxal monohydrate, a substituted 2-aminopyridine, and a barbituric acid derivative in glacial acetic acid.[1][5]
Materials and Reagents:
-
Phenylglyoxal monohydrate (1.0 mmol)
-
Appropriate 2-aminopyridine (e.g., 2-aminopyridine, 2-amino-5-methylpyridine) (1.0 mmol)
-
N,N-dimethylbarbituric acid or Thiobarbituric acid (1.0 mmol)
-
Glacial Acetic Acid (AcOH) (5-10 mL)
-
Ethyl Acetate (EtOAc)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylglyoxal monohydrate (1.0 mmol), the chosen 2-aminopyridine (1.0 mmol), and the barbituric acid derivative (1.0 mmol).
-
Solvent Addition: Add glacial acetic acid (5-10 mL). The acid acts as both the solvent and the catalyst.
-
Reaction: Heat the mixture to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature.
-
Isolation: Reduce the solvent volume under reduced pressure. Add ethyl acetate (EtOAc) to the residue and cool the mixture.
-
Purification: The resulting precipitate is the desired product. Collect the solid by filtration, wash it with cold EtOAc, and dry it under vacuum. Further purification can be achieved by recrystallization if necessary.
-
Characterization: Characterize the final compound using standard analytical techniques (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry).
Caption: General experimental workflow for one-pot synthesis.
Protocol 2: Solvent-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridines
This protocol offers a greener alternative by using an ionic liquid as a bromine source for the in situ generation of α-bromoacetophenone from acetophenone, followed by condensation with 2-aminopyridine under solvent-free conditions.[6][7]
Materials and Reagents:
-
Substituted acetophenone (2.0 mmol)
-
1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃) (2.0 mmol)
-
Substituted 2-aminopyridine (2.4 mmol)
-
Sodium Carbonate (Na₂CO₃) (1.1 mmol)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a flask, thoroughly mix the acetophenone (2.0 mmol), [Bmim]Br₃ (2.0 mmol), 2-aminopyridine (2.4 mmol), and sodium carbonate (1.1 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 40 minutes.[7]
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified compound using NMR, MS, and melting point analysis.
Pillar 3: Data and Substrate Scope
The versatility of these one-pot methods allows for the synthesis of a diverse library of derivatives. The choice of substituents on both the acetophenone/phenylglyoxal and the 2-aminopyridine can be varied to tune the electronic and steric properties of the final molecule.
Table 1: Substrate Scope for Solvent-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridines [6][7]
| Entry | Acetophenone (R¹) | 2-Aminopyridine (R²) | Product | Yield (%) | m.p. (°C) |
| 1 | H | H | 3a | 82 | 136-137 |
| 2 | p-Me | H | 3b | 77 | 144-145 |
| 3 | p-OMe | H | 3c | 75 | 134-135 |
| 4 | p-F | H | 3d | 89 | 164-165 |
| 5 | p-Cl | H | 3e | 86 | 201-202 |
| 6 | p-Br | H | 3g | 87 | 215-216 |
| 7 | H | 5-Cl | 3i | 85 | 179-180 |
| 8 | H | 5-Me | 3m | 83 | 151-152 |
Reaction Conditions: Acetophenone (2 mmol), [Bmim]Br₃ (2 mmol), 2-aminopyridine (2.4 mmol), Na₂CO₃ (1.1 mmol) at room temperature for ~40 min. Yields are for isolated products.
Expert Insights & Causality:
-
Catalyst Choice: While glacial acetic acid is effective, other acids like p-toluenesulfonic acid (p-TSA) have been shown to be less effective, potentially due to side reactions like the opening of the Meldrum's acid ring under harsher acidic conditions.[1][5] The choice of catalyst is therefore crucial for optimizing yield.
-
Solvent-Free Advantage: The use of [Bmim]Br₃ not only acts as an efficient bromine source but also facilitates the reaction under solvent-free conditions, which aligns with the principles of green chemistry. This avoids the use of harmful organic solvents and simplifies the work-up procedure.[6]
-
Substituent Effects: Electron-withdrawing groups on the acetophenone can sometimes increase the rate of reaction.[8] Conversely, significant steric hindrance, particularly at the C-6 position of the 2-aminopyridine, may limit the reaction's efficiency.[9]
Conclusion
The one-pot, three-component synthesis of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives represents a highly efficient, versatile, and scalable strategy for accessing medicinally relevant compounds. By understanding the underlying mechanisms and carefully selecting reagents and conditions, researchers can rapidly generate diverse molecular libraries for screening and drug discovery programs. The protocols described herein provide a robust and validated foundation for the synthesis of this privileged heterocyclic scaffold.
References
-
Olyaei, A., et al. (2023). One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Synthetic Communications. Available at: [Link]
-
Olyaei, A., Shafie, Z., & Vessally, E. (2023). One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Taylor & Francis Online. Available at: [Link]
-
Olyaei, A., Shafie, Z., & Vessally, E. (2023). One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Acs.scitation.org. Available at: [Link]
-
Zhang, L., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. Available at: [Link]
-
Zhang, L., et al. (2012). Synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br3 and 2-aminopyridine. ResearchGate. Available at: [Link]
-
Roslan, I. I., et al. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Organic Chemistry Portal. Available at: [Link]
-
Olyaei, A., Shafie, Z., & Vessally, E. (2023). One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Scitation. Available at: [Link]
-
Zhang, L., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Wagare, D. (2016). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Saini, M. S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega. Available at: [Link]
-
Nguyen, T. H., et al. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. Scientific Reports. Available at: [Link]
-
CSIR-Indian Institute of Chemical Technology. (n.d.). Green Synthesis of Substituted 2-phenylimidazo-[1,2-a]pyridines. CSIR-IICT. Available at: [Link]
-
Rivera-Chávez, D. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]
Application Note: 2-Phenylimidazo[1,2-a]pyridin-3-amine as a Versatile Fluorescent Probe for Sensing and Bioimaging
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, owing to its unique photophysical properties.[1][2] Derivatives of this heterocyclic system have garnered significant attention as fluorescent probes for a wide range of applications, including the detection of metal ions, bioimaging, and as components in organic light-emitting diodes (OLEDs).[2][3] This application note focuses on 2-Phenylimidazo[1,2-a]pyridin-3-amine, a specific derivative that holds promise as a versatile fluorescent probe. We will explore its synthesis, photophysical characteristics, and provide detailed protocols for its application in metal ion sensing and live-cell imaging.
The core structure of 2-phenylimidazo[1,2-a]pyridine imparts inherent fluorescence, and the introduction of an amine group at the 3-position can further modulate its electronic and photophysical properties, making it a sensitive indicator for changes in its microenvironment.[4] The lone pair of electrons on the amino group can participate in photoinduced electron transfer (PET) processes, which is a common mechanism for fluorescence quenching or enhancement upon binding to an analyte.[2]
Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine
The synthesis of the 2-phenylimidazo[1,2-a]pyridine core is well-established and can be achieved through various methods, most commonly via the condensation of 2-aminopyridine with an α-haloketone.[5][6] The 3-amino derivative can then be synthesized through nitrosation followed by reduction.[7] A general synthetic route is outlined below:
-
Synthesis of 2-phenylimidazo[1,2-a]pyridine: This can be achieved by reacting 2-aminopyridine with 2-bromoacetophenone.[6]
-
Nitrosation: The 2-phenylimidazo[1,2-a]pyridine is then treated with a nitrosating agent, such as sodium nitrite in acetic acid, to introduce a nitroso group at the 3-position.[7]
-
Reduction: The nitroso group is subsequently reduced to an amine using a reducing agent like zinc in ethanol to yield the final product, 2-phenylimidazo[1,2-a]pyridin-3-amine.[7]
Photophysical Properties
The parent 2-phenylimidazo[1,2-a]pyridine exhibits fluorescence, and substitutions on this scaffold can significantly alter its photophysical properties.[4] The introduction of an electron-donating amino group at the 3-position is expected to influence the intramolecular charge transfer (ICT) character of the molecule, potentially leading to a red-shift in the emission spectrum and sensitivity to solvent polarity.[4][8]
Table 1: Expected Photophysical Properties of 2-Phenylimidazo[1,2-a]pyridin-3-amine
| Property | Expected Value/Characteristic |
| Excitation Wavelength (λex) | ~340-380 nm |
| Emission Wavelength (λem) | ~400-500 nm (solvent dependent) |
| Stokes Shift | Moderate to large |
| Quantum Yield (ΦF) | Moderate (can be quenched or enhanced by analytes) |
| Molar Absorptivity (ε) | High |
Note: These are estimated values based on similar imidazopyridine derivatives and will require experimental verification.
Mechanism of Fluorescence Sensing
The utility of 2-Phenylimidazo[1,2-a]pyridin-3-amine as a fluorescent probe likely stems from its ability to act as a "turn-off" or "turn-on" sensor. In the case of metal ion detection, the lone pair of electrons on the nitrogen atoms of the imidazopyridine core and the exocyclic amine can act as binding sites.[9] Upon coordination with a metal ion, the fluorescence of the probe can be quenched through mechanisms like PET.[2]
Caption: General mechanism of a "turn-off" fluorescent probe.
Application Protocol 1: Detection of Metal Ions
This protocol describes a general procedure for using 2-Phenylimidazo[1,2-a]pyridin-3-amine as a fluorescent probe for the detection of metal ions in a semi-aqueous solution.[9][10]
Materials:
-
2-Phenylimidazo[1,2-a]pyridin-3-amine
-
Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Deionized water
-
Stock solutions of various metal salts (e.g., FeCl₂, FeCl₃, CuCl₂, ZnCl₂, etc.) in deionized water
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Protocol:
-
Probe Stock Solution Preparation: Prepare a stock solution of 2-Phenylimidazo[1,2-a]pyridin-3-amine (e.g., 1 mM) in DMSO or THF.
-
Working Solution Preparation: Dilute the stock solution in a suitable solvent mixture (e.g., THF/water 7:3 v/v) to a final concentration of 10 µM.[10]
-
Metal Ion Stock Solutions: Prepare 10 mM stock solutions of the metal salts in deionized water.
-
Fluorescence Measurement: a. Transfer 2 mL of the probe working solution into a quartz cuvette. b. Record the initial fluorescence emission spectrum (e.g., scan from 400 to 600 nm with an excitation wavelength of 340 nm).[10] c. Add a small aliquot (e.g., 20 µL) of a metal ion stock solution to the cuvette. d. Mix gently and allow the solution to equilibrate for 1-2 minutes. e. Record the fluorescence emission spectrum again. f. Repeat steps c-e for all metal ions to be tested.
-
Selectivity and Titration: a. To determine selectivity, add a significant excess (e.g., 10 equivalents) of each metal ion to separate cuvettes containing the probe and compare the fluorescence quenching. b. For the metal ion that shows the most significant response, perform a titration by adding increasing amounts of the metal ion stock solution to the probe solution and recording the fluorescence spectrum after each addition.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of metal ion concentration. b. The detection limit can be calculated using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
Caption: Workflow for metal ion detection using the fluorescent probe.
Table 2: Example Data for Fluorescence Quenching
| Metal Ion (10 equiv.) | Fluorescence Intensity (a.u.) | Quenching (%) |
| Blank (Probe only) | 1000 | 0 |
| Na⁺ | 995 | 0.5 |
| K⁺ | 992 | 0.8 |
| Ca²⁺ | 988 | 1.2 |
| Mg²⁺ | 985 | 1.5 |
| Zn²⁺ | 850 | 15 |
| Fe²⁺ | 300 | 70 |
| Fe³⁺ | 150 | 85 |
| Cu²⁺ | 250 | 75 |
Note: This is hypothetical data to illustrate the expected outcome.
Application Protocol 2: Live-Cell Imaging
This protocol provides a general guideline for using 2-Phenylimidazo[1,2-a]pyridin-3-amine for imaging in live cells. The probe's ability to chelate metal ions suggests its potential for imaging intracellular metal ion fluxes.[11]
Materials:
-
2-Phenylimidazo[1,2-a]pyridin-3-amine
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Cells (e.g., HeLa, HEK293)
-
Culture dishes with glass coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue filter cube)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Culture: a. Culture cells on glass coverslips in a suitable culture medium supplemented with FBS until they reach 50-70% confluency.
-
Probe Loading: a. Prepare a 1 mM stock solution of the probe in DMSO. b. Dilute the stock solution in serum-free cell culture medium to a final working concentration (e.g., 1-10 µM). The optimal concentration should be determined experimentally. c. Remove the culture medium from the cells and wash once with warm PBS. d. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: a. Remove the probe-containing medium. b. Wash the cells two to three times with warm PBS or serum-free medium to remove excess probe.
-
Imaging: a. Mount the coverslip on a microscope slide with a drop of PBS or imaging buffer. b. Image the cells using a fluorescence microscope. Use an excitation wavelength around 350-380 nm and collect the emission between 420-500 nm.
-
(Optional) Analyte Stimulation: a. To image changes in intracellular analyte concentration (e.g., metal ions), a baseline image can be acquired first. b. Then, the cells can be treated with a stimulus (e.g., a solution containing the metal ion of interest) and imaged over time to monitor changes in fluorescence intensity.
Caption: Workflow for live-cell imaging with the fluorescent probe.
Troubleshooting
-
Low Fluorescence Signal: Increase probe concentration or incubation time. Check the filter sets on the microscope to ensure they are appropriate for the probe's excitation and emission wavelengths.
-
High Background Fluorescence: Decrease probe concentration or increase the number of washing steps.
-
Phototoxicity or Cell Death: Reduce probe concentration or the duration of light exposure during imaging.
-
No Response to Analyte: The probe may not be sensitive to the specific analyte under the experimental conditions. Verify the probe's responsiveness in a cell-free system first. The probe may not be effectively entering the cells.
Conclusion
2-Phenylimidazo[1,2-a]pyridin-3-amine is a promising fluorescent probe with potential applications in chemical sensing and biological imaging. Its straightforward synthesis and the tunable nature of the imidazopyridine core make it an attractive platform for the development of new sensors. The protocols provided here serve as a starting point for researchers to explore the utility of this compound in their specific applications. Further characterization and optimization will be necessary to fully realize its potential.
References
- One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272288/]
- One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397911.2023.2190130]
- Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. [URL: https://link.springer.com/article/10.1007/s12039-019-1686-9]
- Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.6b00286]
- Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. [URL: https://pubmed.ncbi.nlm.nih.gov/36556810/]
- Design strategy of 2‐phenylimidazo[1,2‐a]pyridine based fluorescent probes. [URL: https://www.researchgate.net/figure/Design-strategy-of-2-phenylimidazo-1-2-a-pyridine-based-fluorescent-probes_fig1_369796851]
- One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. [URL: https://www.researchgate.net/publication/267812975_One-Pot_Synthesis_of_2-Phenylimidazo12-apyridines_from_Acetophenone_BmimBr3_and_2-Aminopyridine_under_Solvent-Free_Conditions]
- Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. [URL: https://www.researchgate.net/publication/312172778_Synthesis_and_Characterization_of_2-Phenylimidazo12-Apyridine_A_Privileged_Structure_for_Medicinal_Chemistry]
- 2-phenylimidazo[1,2-a]pyrimidines as imaging agents. - Google Patents. [URL: https://patents.google.
- An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/sd/d3sd00096k]
- Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3098851/]
- 2-phenylimidazo[1,2-a]pyridin-3-amine (3999-29-9) - Chemchart. [URL: https://chem-chart.com/compound/3999-29-9]
- Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. [URL: https://www.jstage.jst.go.jp/article/cpb1953/47/6/47_6_807/_article]
- 2-Phenylimidazo(1,2-a)pyridin-3-amine | C13H11N3 | CID 199307 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/199307]
- Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption | Request PDF. [URL: https://www.researchgate.
- 3999-29-9|2-Phenylimidazo[1,2-a]pyridin-3-amine - BLDpharm. [URL: https://www.bldpharm.com/products/3999-29-9.html]
- Phosphorescence Properties of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and Benzo[f]quinoline in Glucose Glasses via Temperature Variation and Spectral Characterization. [URL: https://pubs.acs.org/doi/10.1021/ac970420w]
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9698744/]
- 2-phenylimidazo[1,2-a]pyridine AldrichCPR - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000024]
- Live cell imaging : methods and protocols. [URL: https://shanghai.nyu.edu/academics/library/find/articles/live-cell-imaging-methods-and-protocols]
- An Imidazo[1, 2-a]Pyridine Based Fluorescent Probe for the Continuous “on-off-on” Detection of Fe and F. [URL: https://www.researchgate.net/publication/380385207_An_Imidazo1_2-aPyridine_Based_Fluorescent_Probe_for_the_Continuous_on-off-on_Detection_of_Fe_and_F]
- Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. [URL: https://www.organic-chemistry.org/abstracts/lit4/187.shtm]
- Fluorescence “Turn-Off” and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8943717/]
- Imaging protocol handbook. [URL: https://rhenium.bio/wp-content/uploads/2023/10/imaging-protocol-handbook.pdf]
- Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8579277/]
- Pyridine Derivatives as Fluorescent Sensors for Cations. [URL: https://www.mdpi.com/1424-8220/22/23/9216]
- Fluorescence “Turn-Off” and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c07193]
Sources
- 1. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 2. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. | Semantic Scholar [semanticscholar.org]
- 5. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence “Turn-Off” and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 2-Arylimidazo[1,2-a]pyridines
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of 2-arylimidazo[1,2-a]pyridines. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its prevalence in a variety of therapeutic agents.[1][2] The protocols and insights presented herein are grounded in established chemical literature and aim to provide both a theoretical understanding and practical, field-proven methodologies.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, forming the structural backbone of numerous marketed drugs with a wide range of biological activities, including anxiolytic, hypnotic, anti-ulcer, and cardiotonic effects. Its unique electronic and structural features allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Consequently, the development of efficient and sustainable synthetic routes to access these molecules is a key focus in synthetic and medicinal chemistry.[3][4][5]
Synthetic Strategies: A Mechanistic Perspective
The most prevalent and versatile method for the synthesis of 2-arylimidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine derivative with an α-haloketone or a related precursor.[6] This approach, often referred to as the Tschitschibabin reaction, can be carried out under various conditions, including traditional heating, microwave irradiation, and in the presence of different catalytic systems. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The generally accepted mechanism proceeds through a series of well-defined steps:
-
N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine onto the electrophilic carbon of the α-haloketone. This step forms a pyridinium salt intermediate.[6]
-
Intramolecular Cyclization: The exocyclic amino group of the pyridinium salt then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
General mechanism for the synthesis of 2-arylimidazo[1,2-a]pyridines.
Recent advancements have focused on developing more sustainable and efficient protocols. These include one-pot procedures where the α-haloketone is generated in situ from an acetophenone, thereby avoiding the handling of lachrymatory and unstable α-haloketones.[7] Furthermore, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields.[8][9][10] The choice of solvent also plays a critical role, with greener options like polyethylene glycol (PEG)-400 and aqueous ethanol gaining prominence.[11]
Experimental Protocol: One-Pot Microwave-Assisted Synthesis
This section provides a detailed, step-by-step protocol for a highly efficient one-pot synthesis of 2-arylimidazo[1,2-a]pyridines utilizing microwave irradiation in a green solvent. This method is advantageous due to its operational simplicity, short reaction times, and high yields.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Substituted Acetophenone | Reagent | Commercially Available |
| Substituted 2-Aminopyridine | Reagent | Commercially Available |
| N-Bromosuccinimide (NBS) | Reagent | Commercially Available |
| Polyethylene Glycol (PEG)-400 | Synthesis | Commercially Available |
| Ethanol | ACS Grade | Commercially Available |
| Deionized Water | N/A | In-house |
Equipment
-
Microwave reactor
-
Round-bottom flask (10 mL)
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware
Step-by-Step Procedure
Workflow for the one-pot synthesis of 2-arylimidazo[1,2-a]pyridines.
-
In Situ Generation of α-Bromoacetophenone:
-
In a 10 mL round-bottom flask equipped with a magnetic stirrer, combine the substituted acetophenone (1.0 mmol), N-bromosuccinimide (NBS) (1.0 mmol), and PEG-400 (5 mL).
-
Irradiate the mixture in a microwave reactor at 400 watts and 85 °C.[12]
-
Monitor the formation of the α-bromoacetophenone by Thin Layer Chromatography (TLC). This step is typically complete within 5-10 minutes.
-
-
Cyclization Reaction:
-
Once the α-bromination is complete (as indicated by TLC), add the substituted 2-aminopyridine (1.0 mmol) to the reaction mixture.
-
Continue to irradiate the mixture under the same microwave conditions (400 watts, 85 °C) for an additional 5-15 minutes.[12]
-
Monitor the progress of the cyclization reaction by TLC until the starting materials are consumed.
-
-
Product Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add cold deionized water (20 mL) to the reaction flask to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-arylimidazo[1,2-a]pyridine.
-
Expected Results and Characterization
This protocol typically affords the desired 2-arylimidazo[1,2-a]pyridines in good to excellent yields (often >80%). The final products should be characterized by standard analytical techniques to confirm their identity and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic aromatic proton signals for the imidazo[1,2-a]pyridine core and the aryl substituent. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the characteristic signals of the fused heterocyclic system. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |
| Melting Point | A sharp melting point consistent with a pure compound. |
For example, the synthesis of 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine would be expected to show a singlet for the methoxy protons around 3.81 ppm in the ¹H NMR spectrum.[6]
Troubleshooting and Optimization
-
Low Yields: Incomplete α-bromination can be a cause of low yields. Ensure that the NBS is of high purity and that the reaction is monitored closely by TLC. If the cyclization step is slow, a slight increase in the microwave irradiation time or temperature may be beneficial.
-
Side Reactions: The formation of byproducts can occur if the reaction temperature is too high or the irradiation time is excessive. Careful optimization of the reaction conditions is key.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel may be necessary for purification.
Conclusion
The synthesis of 2-arylimidazo[1,2-a]pyridines is a well-established area of organic chemistry with numerous reliable protocols available. The one-pot, microwave-assisted method presented here offers a rapid, efficient, and environmentally conscious approach to accessing this important class of compounds. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can successfully synthesize a wide variety of 2-arylimidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science.
References
-
Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. (2022). Polycyclic Aromatic Compounds. [Link]
-
Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. (2024). RSC Advances. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (2016). ResearchGate. [Link]
-
Full article: Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. (2022). Polycyclic Aromatic Compounds. [Link]
-
Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. (2019). Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]
-
Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. (2024). RSC Publishing. [Link]
-
A sustainable approach to the synthesis of 2- arylimidazo[1,2-a]pyridines followed by sequential amino and - RSC Publishing. (2025). RSC Advances. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). National Institutes of Health. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2021). National Institutes of Health. [Link]
-
Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-α]pyridines in Water. (2009). Synthetic Communications. [Link]
-
Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. (2020). National Institutes of Health. [Link]
-
Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[7][12]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. (2016). ResearchGate. [Link]
-
Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. (2022). The Chemical Record. [Link]
-
Synthetic routes for access to imidazo[1,2‐a]pyridines 5. (2021). ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2018). RSC Publishing. [Link]
-
Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-a]pyridines in Water. (2009). Taylor & Francis Online. [Link]
-
Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. (2010). Semantic Scholar. [Link]
-
Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. (2025). ResearchGate. [Link]
-
A simple and efficient route to 2‐arylimidazo[1,2‐a]pyridines and zolimidine using automated grindstone chemistry. (2020). ResearchGate. [Link]
-
Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. (2024). National Institutes of Health. [Link]
-
(PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. (2020). ResearchGate. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2021). PubMed. [Link]
-
Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. (2019). Royal Society Open Science. [Link]
-
Cu/Pd‐Catalyzed One‐Pot Synthesis of 2‐(1,2,3‐Triazolyl)methyl‐3‐alkynylImidazo[1,2‐a]pyridines Involving Sequential SN Reaction/[3+2] Cycloaddition/Sonogashira Coupling Reactions. (2021). ResearchGate. [Link]
-
Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine. (2008). Scribd. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. [https://www.researchgate.net/publication/381146205_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2025). ResearchGate. [https://www.researchgate.net/publication/350567116_Imidazo12-a]pyridine_Scaffold_as_Prospective_Therapeutic_Agents]([Link])
-
Ullmann condensation. Wikipedia. [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). Molecules. [Link]
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol | Semantic Scholar [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
The Versatile Scaffold: Application of 2-Phenylimidazo[1,2-a]pyridin-3-amine in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry for its diverse pharmacological activities. This guide focuses on a key derivative, 2-phenylimidazo[1,2-a]pyridin-3-amine, and its analogs, providing an in-depth exploration of their synthesis, biological evaluation, and application in drug discovery, with a particular emphasis on their emerging role as anticancer agents.
Introduction to a Privileged Scaffold
The imidazo[1,2-a]pyridine moiety is a fused bicyclic heteroaromatic system that serves as a versatile scaffold for the development of novel therapeutic agents. Its rigid structure and ability to be readily functionalized at multiple positions have made it a cornerstone in the design of compounds with a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The introduction of a phenyl group at the 2-position and an amine at the 3-position creates a pharmacophore with significant potential for targeted therapies.
The strategic advantage of this scaffold lies in the efficiency of its synthesis, often through multicomponent reactions (MCRs). MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer a streamlined approach to generating molecular diversity from simple starting materials in a single step. This approach aligns with the principles of green chemistry by improving atom economy and reducing waste, making it an attractive strategy in modern drug discovery.[1][2][3][4]
Anticancer Applications: Targeting Key Signaling Pathways
Derivatives of 2-phenylimidazo[1,2-a]pyridin-3-amine have demonstrated potent cytotoxic activity against a range of cancer cell lines. Their mechanism of action often involves the modulation of critical intracellular signaling pathways that are frequently dysregulated in cancer.
Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6][7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[8][9]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PTEN [label="PTEN", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TSC [label="TSC1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rheb [label="Rheb-GDP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Rheb_GTP [label="Rheb-GTP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fourEBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\n Proliferation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Survival [label="Cell Survival", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Imidazopyridine [label="2-Phenylimidazo[1,2-a]\npyridin-3-amine\nDerivatives", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PTEN -> PIP3 [label="Inhibits", arrowhead=tee]; PIP3 -> PDK1; PIP3 -> Akt; mTORC2 -> Akt [label="Phosphorylates"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> TSC [label="Inhibits", arrowhead=tee]; TSC -> Rheb_GTP [label="Inhibits", arrowhead=tee]; Rheb -> Rheb_GTP [style=invis]; Rheb_GTP -> mTORC1; mTORC1 -> S6K; mTORC1 -> fourEBP1 [arrowhead=tee]; S6K -> Proliferation; fourEBP1 -> Proliferation [style=invis]; Akt -> Survival; Imidazopyridine -> PI3K [arrowhead=tee, color="#EA4335"]; Imidazopyridine -> Akt [arrowhead=tee, color="#EA4335"]; Imidazopyridine -> mTORC1 [arrowhead=tee, color="#EA4335"]; }
Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition by 2-phenylimidazo[1,2-a]pyridine derivatives.
Modulation of the STAT3/NF-κB Signaling Axis
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play pivotal roles in inflammation, immunity, and cancer.[10][11][12] Their constitutive activation is a common feature in many tumors, promoting cell survival, proliferation, and angiogenesis. The crosstalk between these two pathways creates a pro-tumorigenic inflammatory microenvironment. Certain imidazo[1,2-a]pyridine derivatives have been found to suppress the activation of both STAT3 and NF-κB, leading to the downregulation of their target genes involved in cancer progression.
// Nodes Cytokines [label="Cytokines (e.g., IL-6)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pSTAT3 [label="p-STAT3\n(Dimer)", fillcolor="#FBBC05", fontcolor="#202124"]; TNFR [label="TNFR", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="IκBα", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p50/p65)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Proliferation, Survival,\nAngiogenesis)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Imidazopyridine [label="2-Phenylimidazo[1,2-a]\npyridin-3-amine\nDerivatives", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Cytokines -> Receptor; Receptor -> JAK; JAK -> STAT3 [label="Phosphorylates"]; STAT3 -> pSTAT3; TNFR -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB [label="Releases", style=dashed]; pSTAT3 -> Nucleus; NFkB -> Nucleus; Nucleus -> Gene_Expression; Imidazopyridine -> STAT3 [arrowhead=tee, color="#EA4335"]; Imidazopyridine -> NFkB [arrowhead=tee, color="#EA4335"]; }
Figure 2: The STAT3/NF-κB signaling pathway and its modulation by 2-phenylimidazo[1,2-a]pyridine derivatives.
Structure-Activity Relationship (SAR) and Quantitative Data
The anticancer potency of 2-phenylimidazo[1,2-a]pyridin-3-amine derivatives is highly dependent on the nature and position of substituents on both the phenyl ring and the imidazopyridine core. The following table summarizes the in vitro cytotoxic activity (IC50) of selected analogs against various cancer cell lines, providing insights into their structure-activity relationships.
| Compound ID | R1 (at C-2 Phenyl) | R2 (at C-3 Amine) | Cancer Cell Line | IC50 (µM) | Reference |
| 12b | 4-NH2 | tert-butyl | Hep-2 (Laryngeal) | 11 | [4][13][14] |
| HepG2 (Liver) | 13 | [4][13][14] | |||
| MCF-7 (Breast) | 11 | [4][13][14] | |||
| A375 (Melanoma) | 11 | [4][13][14] | |||
| 16 | H | p-fluorophenyl | HT-29 (Colon) | 12.98 ± 0.40 | [11] |
| B16F10 (Melanoma) | 27.54 ± 1.26 | [11] | |||
| 18 | 2,4-difluoro | p-fluorophenyl | MCF-7 (Breast) | 9.60 ± 3.09 | [11] |
| 15d | - | Diarylurea | A375P (Melanoma) | <0.06 | [15] |
| 17e | - | Diarylurea | A375P (Melanoma) | <0.06 | [15] |
| 18c | - | Diarylurea | A375P (Melanoma) | <0.06 | [15] |
| 18h | - | Diarylurea | A375P (Melanoma) | <0.06 | [15] |
| 18i | - | Diarylurea | A375P (Melanoma) | <0.06 | [15] |
| Compound 6 | Varies | Varies | A375 (Melanoma) | ~10 | [9] |
| WM115 (Melanoma) | <12 | [9] | |||
| HeLa (Cervical) | ~35 | [9] |
Note: The "-", in the R1 and R2 columns for compounds 15d, 17e, 18c, 18h, and 18i indicates a more complex substitution pattern as described in the source literature.[15]
Experimental Protocols
Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine Derivatives via Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[16][17][18][19][20][21] This protocol provides a general procedure that can be adapted for the synthesis of a library of derivatives.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants [label="Combine:\n- 2-Aminopyridine\n- Benzaldehyde derivative\n- Isocyanide derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent_Catalyst [label="Add Solvent (e.g., MeOH)\n& Catalyst (e.g., Sc(OTf)3)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Stir at Room Temperature\n(or heat if necessary)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitor by TLC", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up &\nExtraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purify by Column\nChromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Characterize Product\n(NMR, MS, etc.)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reactants; Reactants -> Solvent_Catalyst; Solvent_Catalyst -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Purification; Purification -> Characterization; Characterization -> End; }
Figure 3: General workflow for the Groebke-Blackburn-Bienaymé (GBB) synthesis of 2-phenylimidazo[1,2-a]pyridin-3-amine derivatives.
Materials and Reagents:
-
Substituted 2-aminopyridine (1.0 equiv)
-
Substituted benzaldehyde (1.0 equiv)
-
Substituted isocyanide (1.0 equiv)
-
Catalyst (e.g., Sc(OTf)3, 10 mol%)[22]
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Reagents for work-up and purification (e.g., saturated aqueous NaHCO3, brine, ethyl acetate, hexanes, anhydrous Na2SO4, silica gel)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-aminopyridine, benzaldehyde, and anhydrous solvent.
-
Stir the mixture until all solids are dissolved.
-
Add the isocyanide dropwise to the reaction mixture.
-
Add the catalyst to the stirring solution.
-
Allow the reaction to stir at room temperature for 16-24 hours, or heat as necessary. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials and Reagents:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The 2-phenylimidazo[1,2-a]pyridin-3-amine scaffold represents a highly promising framework in medicinal chemistry, particularly in the development of novel anticancer agents. The efficiency of their synthesis via multicomponent reactions allows for the rapid generation of diverse chemical libraries for biological screening. The ability of these compounds to target key oncogenic signaling pathways like PI3K/Akt/mTOR and STAT3/NF-κB underscores their therapeutic potential.
Future research in this area should focus on several key aspects:
-
Optimization of Potency and Selectivity: Further exploration of the structure-activity relationship is crucial to design derivatives with enhanced potency against specific cancer targets and improved selectivity to minimize off-target effects.
-
Elucidation of Detailed Mechanisms: While the involvement of key signaling pathways has been identified, a deeper understanding of the precise molecular interactions and downstream effects is necessary.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to preclinical in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.
-
Combination Therapies: Investigating the synergistic effects of 2-phenylimidazo[1,2-a]pyridin-3-amine derivatives with existing chemotherapeutic agents or other targeted therapies could lead to more effective treatment strategies.
The continued exploration of this versatile scaffold holds great promise for the discovery and development of the next generation of targeted cancer therapies.
References
-
Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975. [Link]
-
Wu, P., & Hu, Y. Z. (2010). PI3K/Akt/mTOR pathway inhibitors in cancer: a perspective on clinical progress. Current medicinal chemistry, 17(35), 4326–4341. [Link]
-
Jia, Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817390. [Link]
-
Janku, F., et al. (2014). Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular cancer therapeutics, 13(5), 1021–1031. [Link]
-
Yu, H., Lee, H., Herrmann, A., Buettner, R., & Jove, R. (2013). NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. Cancer metastasis reviews, 32(1-2), 71–91. [Link]
-
Mohlala, T. P., & Coyanis, E. M. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11, 1245631. [Link]
-
Al-Maharik, N., et al. (2022). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. Molecules, 27(19), 6649. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2018). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules, 23(4), 817. [Link]
-
RSC Adv., 2023,13, 36439-36454. [Link]
-
Grivennikov, S. I., Greten, F. R., & Karin, M. (2010). Immunity, inflammation, and cancer. Cell, 140(6), 883–899. [Link]
-
Wikipedia contributors. (2023, December 19). PI3K/AKT/mTOR pathway. In Wikipedia, The Free Encyclopedia. Retrieved 04:52, January 2, 2026, from [Link]
-
Hua, H., Kong, Q., Zhang, H., Wang, J., Luo, T., & Jiang, Y. (2022). STAT3 pathway in cancers: Past, present, and future. Journal of cellular and molecular medicine, 26(7), 1995–2010. [Link]
-
Lee, H., et al. (2019). STAT3-associated NF-κB preferentially binds to oncogenic over immunostimulatory gene promoters in tumors. Cancer research, 79(12), 3149–3161. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current topics in medicinal chemistry, 16(30), 3590–3616. [Link]
-
Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology letters, 20(4), 79. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Longo, P., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
-
Grygorenko, O. O., et al. (2024). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry, 20, 1547–1556. [Link]
-
Orfi, L., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European journal of medicinal chemistry, 109, 136–152. [Link]
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. ResearchGate. [Link]
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Longo, P., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]
-
Morales-Cerrada, R., et al. (2018). Solvent- and Catalyst-Free One-Pot Green Bound-Type Fused Bis-Heterocycles Synthesis via Groebke–Blackburn–Bienaymé Reaction/SNAr/Ring-Chain Azido-Tautomerization Strategy. ACS Omega, 3(10), 14207–14217. [Link]
-
Rios-Guevara, E., et al. (2020). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 3(1), 61. [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
-
Hulme, S. E., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]
-
Valdez-Sánchez, I. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Solvent- and Catalyst-Free One-Pot Green Bound-Type Fused Bis-Heterocycles Synthesis via Groebke–Blackburn–Bienaymé Reaction/SNAr/Ring-Chain Azido-Tautomerization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 21. mdpi.com [mdpi.com]
- 22. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
Application Notes and Protocols for the Development of 2-Phenylimidazo[1,2-a]pyridine-Based Melatonin Receptor Ligands
Introduction: The Rationale for Targeting Melatonin Receptors with 2-Phenylimidazo[1,2-a]pyridines
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized in the pineal gland, with its secretion tightly regulated by the circadian clock, leading to high levels at night.[1] It orchestrates a wide array of physiological processes, most notably the regulation of sleep-wake cycles and circadian rhythms, through its interaction with two high-affinity G protein-coupled receptors (GPCRs): MT1 and MT2.[2] Both receptors are primarily coupled to Gαi proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Given their crucial role in sleep and circadian regulation, the MT1 and MT2 receptors have emerged as significant therapeutic targets for a range of disorders, including insomnia, circadian rhythm sleep disorders, and even some psychiatric conditions.[1]
The 2-phenylimidazo[1,2-a]pyridine scaffold has garnered considerable attention in medicinal chemistry due to its "privileged structure" status, meaning it can serve as a versatile framework for the development of ligands targeting various receptors.[3][4] This heterocyclic system offers a rigid and synthetically accessible core that can be readily functionalized at multiple positions, allowing for the fine-tuning of pharmacological properties. The exploration of this scaffold for melatonin receptor ligands is driven by the quest for novel chemical entities with improved potency, selectivity (MT1 vs. MT2), and pharmacokinetic profiles compared to endogenous melatonin and existing therapeutic agents.[5]
This guide provides a comprehensive overview of the key experimental procedures and conceptual frameworks involved in the discovery and preclinical development of 2-phenylimidazo[1,2-a]pyridine-based melatonin receptor ligands. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and insights to navigate this exciting area of therapeutic research.
I. Chemical Synthesis of the 2-Phenylimidazo[1,2-a]pyridine Scaffold
The synthesis of the 2-phenylimidazo[1,2-a]pyridine core is most commonly achieved through a one-pot condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, typically a phenacyl bromide derivative.[6] This straightforward approach allows for the efficient construction of the bicyclic system.
Protocol 1: One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine Derivatives
This protocol describes a general and efficient method for the synthesis of the 2-phenylimidazo[1,2-a]pyridine core, which can be adapted for various substituted starting materials.[6]
Materials:
-
Substituted 2-aminopyridine
-
Substituted acetophenone
-
[Bmim]Br3 (1-butyl-3-methylimidazolium tribromide)
-
Sodium carbonate (Na2CO3)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Rotary evaporator
Procedure:
-
To a stirred solution of the substituted acetophenone (2 mmol) in a round-bottom flask, slowly add [Bmim]Br3 (2 mmol) dropwise over 5 minutes at room temperature.
-
Continue stirring for an additional 5 minutes.
-
Add Na2CO3 (1.1 mmol) and the substituted 2-aminopyridine (2.4 mmol) to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 40 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-phenylimidazo[1,2-a]pyridine derivative.
-
Characterize the final product by NMR, mass spectrometry, and melting point analysis.[6]
Causality Behind Experimental Choices: The use of [Bmim]Br3 serves as both a bromine source and an ionic liquid, facilitating the in situ formation of the α-bromoacetophenone intermediate under mild, solvent-free conditions.[6] Sodium carbonate acts as a base to neutralize the HBr generated during the cyclization step. This one-pot procedure is advantageous as it avoids the isolation of the lachrymatory α-bromoacetophenone intermediate, enhancing the safety and efficiency of the synthesis.[6]
II. In Vitro Pharmacological Evaluation
The initial characterization of newly synthesized compounds involves determining their affinity for the MT1 and MT2 receptors and assessing their functional activity as agonists, antagonists, or inverse agonists.
A. Radioligand Binding Assays: Determining Receptor Affinity
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[7] Competition binding assays are typically employed to determine the inhibition constant (Ki) of a test compound.[8][9]
Protocol 2: Radioligand Competition Binding Assay for MT1 and MT2 Receptors
This protocol details the procedure for determining the binding affinity of 2-phenylimidazo[1,2-a]pyridine derivatives at human MT1 and MT2 receptors stably expressed in a suitable cell line (e.g., HEK293 or CHO cells).[10]
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human MT1 or MT2 receptors
-
2-[¹²⁵I]-iodomelatonin (radioligand)
-
Unlabeled melatonin (for non-specific binding determination)
-
Test compounds (2-phenylimidazo[1,2-a]pyridine derivatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cultured cells expressing the receptor of interest using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Add binding buffer, a fixed concentration of 2-[¹²⁵I]-iodomelatonin (typically at a concentration close to its Kd, e.g., 100 pM), and the membrane preparation.[10]
-
Non-specific Binding: Add binding buffer, 2-[¹²⁵I]-iodomelatonin, a high concentration of unlabeled melatonin (e.g., 10 µM), and the membrane preparation.
-
Competition Binding: Add binding buffer, 2-[¹²⁵I]-iodomelatonin, varying concentrations of the test compound (typically spanning several log units), and the membrane preparation.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[10][11]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices: 2-[¹²⁵I]-iodomelatonin is a widely used radioligand due to its high affinity and specific activity, allowing for sensitive detection.[8][9] The use of PEI-coated filters reduces the non-specific binding of the positively charged radioligand to the negatively charged glass fibers. Rapid filtration and washing with ice-cold buffer are crucial to minimize dissociation of the ligand-receptor complex during the separation of bound and free radioligand.
B. Functional Assays: Assessing Ligand Efficacy
Since MT1 and MT2 receptors are primarily Gαi-coupled, their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2] Functional assays are therefore designed to measure this change in cAMP concentration.
Protocol 3: cAMP Functional Assay for MT1 and MT2 Receptors
This protocol describes a method to assess the agonist or antagonist activity of test compounds by measuring their effect on forskolin-stimulated cAMP production in cells expressing MT1 or MT2 receptors.[12]
Materials:
-
HEK293 or CHO cells stably expressing human MT1 or MT2 receptors
-
Cell culture medium
-
Forskolin
-
Test compounds (2-phenylimidazo[1,2-a]pyridine derivatives)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor-based)
-
96-well or 384-well assay plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the cells into the appropriate assay plates at a predetermined density and allow them to adhere and grow overnight.
-
Compound Treatment (Agonist Mode):
-
Remove the culture medium and replace it with assay buffer.
-
Add varying concentrations of the test compound to the wells.
-
Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Compound Treatment (Antagonist Mode):
-
Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15 minutes).
-
Add a fixed concentration of a known melatonin receptor agonist (e.g., melatonin at its EC80 concentration).
-
Add a fixed concentration of forskolin.
-
Incubate for a specified time.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal inhibitory effect).
-
Antagonist Mode: Plot the percentage of inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value, from which the antagonist constant (Kb) can be calculated.
-
Causality Behind Experimental Choices: Forskolin directly activates adenylyl cyclase, leading to a robust increase in cAMP levels.[12] This amplified signal provides a window to measure the inhibitory effect of Gαi-coupled receptor activation. The choice of cAMP assay kit depends on the available instrumentation and desired throughput, with HTRF and AlphaScreen being well-suited for high-throughput screening.[2][13]
Visualization of In Vitro Characterization Workflow
Caption: Experimental workflow for the synthesis and in vitro characterization of novel melatonin receptor ligands.
III. Structure-Activity Relationship (SAR) Studies
Systematic modification of the 2-phenylimidazo[1,2-a]pyridine scaffold is essential for understanding the structural requirements for high affinity and selectivity at melatonin receptors.
| Position of Substitution | Functional Group Modification | Impact on Melatonin Receptor Affinity | Reference |
| C3-Side Chain | Ethanamide side chain | Important for receptor binding. | [5] |
| Imidazopyridine Core (C6) | Methoxy group | Generally enhances binding affinity. | [5] |
| 2-Phenyl Ring | Varies (e.g., H, MeO, Cl, F) | Influences affinity and selectivity. | [6] |
Key SAR Insights:
-
The presence of an ethanamide side chain at the C3 position of the imidazo[1,2-a]pyridine core appears to be a critical determinant for binding to melatonin receptors.[5]
-
A methoxy group at the C6 position of the imidazopyridine nucleus generally leads to enhanced binding affinity, mimicking the 5-methoxy group of melatonin.[5]
-
Substituents on the 2-phenyl ring can modulate both affinity and selectivity for MT1 versus MT2 receptors, offering a key point for optimization.[6]
Visualization of SAR
Caption: Key structural features of 2-phenylimidazo[1,2-a]pyridines influencing melatonin receptor affinity.
IV. In Vivo Pharmacological Evaluation
Promising candidates from in vitro studies are advanced to in vivo models to assess their therapeutic potential, particularly for sleep and circadian rhythm disorders.
A. Animal Models for Sleep and Circadian Rhythm Modulation
Rodent models are widely used to evaluate the effects of melatonin receptor agonists on sleep and circadian rhythms.
-
Zebrafish Larvae: The diurnal nature of zebrafish makes them a valuable model for studying the circadian regulation of sleep.[14] Automated tracking systems can be used to monitor sleep-wake patterns.
-
Mouse and Rat Models: These models are extensively used to assess locomotor activity rhythms under different lighting conditions (e.g., light-dark cycles and constant darkness).[15][16] Phase-shifting effects of compounds can be determined by administering them at specific circadian times.
Protocol 4: Assessment of Circadian Phase-Shifting in Mice
This protocol outlines a general procedure for evaluating the ability of a test compound to phase-shift the circadian rhythm of locomotor activity in mice.
Materials:
-
C57BL/6 mice (or other suitable strain)
-
Individually housed cages equipped with running wheels
-
Data acquisition system to monitor wheel-running activity
-
Light-controlled environmental chambers
-
Test compound formulated in a suitable vehicle
-
Vehicle control
Procedure:
-
Entrainment: House the mice in a 12:12 hour light-dark (LD) cycle for at least two weeks to entrain their circadian rhythms.
-
Free-Running Rhythm: Transfer the mice to constant darkness (DD) to allow their endogenous circadian rhythms to "free-run." Monitor their locomotor activity for at least one week to establish a stable baseline rhythm.
-
Compound Administration: On the day of treatment, administer the test compound or vehicle control via a suitable route (e.g., intraperitoneal injection or oral gavage) at a specific circadian time (CT), often in the late subjective day or early subjective night (e.g., CT10 or CT14), when melatonin is known to induce phase shifts.
-
Activity Monitoring: Continue to monitor wheel-running activity in DD for at least two weeks post-injection.
-
Data Analysis:
-
Determine the onset of activity for each day before and after treatment.
-
Calculate the phase shift by comparing the timing of activity onset after treatment to the projected baseline rhythm.
-
A phase advance is indicated by an earlier onset of activity, while a phase delay is indicated by a later onset.
-
Construct a phase-response curve (PRC) by administering the compound at different circadian times to fully characterize its chronobiotic effects.
-
Causality Behind Experimental Choices: The use of running wheels provides a robust and non-invasive measure of the mouse's circadian rhythm of locomotor activity.[15][16] Establishing a stable free-running rhythm in constant darkness is essential to ensure that any observed shifts in activity are due to the compound's effect on the endogenous circadian clock and not simply a response to the light-dark cycle. Administering the compound at a specific circadian time is critical because the magnitude and direction of the phase shift are dependent on the time of administration.
V. Conclusion and Future Directions
The 2-phenylimidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel melatonin receptor ligands. The protocols and conceptual frameworks outlined in this guide provide a solid foundation for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. Future research in this area will likely focus on the development of ligands with enhanced selectivity for MT1 or MT2 receptors to further elucidate the specific physiological roles of each receptor subtype. Additionally, the exploration of biased agonism at melatonin receptors, where ligands preferentially activate certain downstream signaling pathways over others, may lead to the development of therapeutics with improved efficacy and reduced side effects.
References
-
Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology, 2550, 141-149. [Link]
-
Request PDF. (n.d.). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. ResearchGate. [Link]
-
Mohan, R., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(10), 11736-11745. [Link]
-
Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 371-374. [Link]
-
Request PDF. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]
-
Taylor & Francis Online. (2023). One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Synthetic Communications, 53(9). [Link]
-
Foundation for Innovation and Technology Transfer, Indian Institute of Technology, Delhi. (n.d.). IDF No 2216 Green Synthesis of Substituted 2-phenylimidazo-[1,2-a]pyridines. [Link]
-
Herry, I., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Biomolecular Screening, 21(3), 274-281. [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]
-
PubMed. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. [Link]
-
Gandhi, A. V., et al. (2015). Melatonin is required for the circadian regulation of sleep. Neuron, 85(6), 1193-1199. [Link]
-
Zisapel, N. (2018). Therapeutic Effects of Melatonin Receptor Agonists on Sleep and Comorbid Disorders. International Journal of Molecular Sciences, 19(7), 1863. [Link]
-
Request PDF. (n.d.). Forskolin-free cAMP assay for Gi-coupled receptors. ResearchGate. [Link]
-
PubMed. (n.d.). Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
R Discovery. (2024). Mouse Models in Circadian Rhythm and Melatonin Research. [Link]
-
ResearchGate. (2024). Mouse Models in Circadian Rhythm and Melatonin Research. [Link]
-
Assay Guidance Manual. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]
-
Cai, Z., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]
-
Eurofins DiscoverX. (n.d.). MT1 Human Melatonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
MDPI. (2017). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. [Link]
-
Request PDF. (n.d.). Effects of Melatonin and Melatonin Agonists on Circadian Rhythms. ResearchGate. [Link]
-
Wu, Y. H., et al. (2021). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 22(11), 6049. [Link]
-
Request PDF. (n.d.). Design and synthesis of 2-phenylimidazo[1,2-a]pyridines as a novel class of melatonin receptor ligands. ResearchGate. [Link]
-
PubMed. (2012). Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. [Link]
-
NIH. (n.d.). N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand Binding Methods: Practical Guide and Tips. The American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
-
PubMed. (2021). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. [Link]
-
Stein, R. M., et al. (2023). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature, 616(7955), 156-163. [Link]
-
Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]
-
Müller, C. E., et al. (2006). 2-Phenylimidazo[2,1-i]purin-5-ones: Structure–Activity Relationships and Characterization of Potent and Selective Inverse Agonists at Human A3 Adenosine Receptors. Journal of Medicinal Chemistry, 49(23), 6929-6939. [Link]
-
Request PDF. (n.d.). Structure−Activity Relationships and Effects on Neuroactive Steroid Synthesis in a Series of 2-Phenylimidazo[1,2- a ]pyridineacetamide Peripheral Benzodiazepine Receptors Ligands. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. [Link]
-
PubMed. (2006). 2-Phenylimidazo[2,1-i]purin-5-ones: structure-activity relationships and characterization of potent and selective inverse agonists at Human A3 adenosine receptors. [Link]
Sources
- 1. Therapeutic Effects of Melatonin Receptor Agonists on Sleep and Comorbid Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 9. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Melatonin is required for the circadian regulation of sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of 3-Phenylimidazo[1,2-a]pyridine Derivatives as Enzyme Inhibitors
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its unique electronic and steric properties allow for diverse functionalization, leading to compounds with a wide array of biological activities. Among these, 3-phenylimidazo[1,2-a]pyridine derivatives have emerged as a particularly promising class of enzyme inhibitors, demonstrating efficacy against a range of therapeutically relevant targets.[2][3] This guide provides a comprehensive overview of the synthesis of these derivatives and detailed protocols for their evaluation as inhibitors of key enzymes implicated in various disease states.
The strategic design of 3-phenylimidazo[1,2-a]pyridine derivatives allows for the fine-tuning of their inhibitory potency and selectivity. The phenyl group at the 3-position can be readily modified with various substituents to optimize interactions with the active site of target enzymes. Furthermore, the imidazo[1,2-a]pyridine core itself can be functionalized to modulate the physicochemical properties of the molecule, such as solubility and bioavailability. This versatility has led to the discovery of potent inhibitors of enzymes such as carbonic anhydrases, α-glucosidase, α-amylase, and acetylcholinesterase.
This document serves as a practical resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel enzyme inhibitors. It offers detailed, field-proven protocols for the synthesis and enzymatic evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives, underpinned by a discussion of the rationale behind key experimental choices.
Part 1: Synthesis of 3-Phenylimidazo[1,2-a]pyridine Derivatives
A variety of synthetic strategies have been developed for the construction of the 3-phenylimidazo[1,2-a]pyridine scaffold. The choice of method often depends on the desired substitution pattern, scalability, and environmental considerations. Here, we detail a robust and versatile one-pot, metal-free protocol.
One-Pot, Metal-Free Synthesis via α-Bromination Shuttle
This method offers a cost-effective and environmentally friendly approach to the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines.[1][4] The key to this reaction is the in-situ generation of an α-brominated ketone intermediate via a 2-aminopyridine/CBrCl₃ α-bromination shuttle, which then undergoes a cascade reaction to form the final product.[4] This approach obviates the need for pre-functionalized starting materials, expensive transition metal catalysts, and harsh oxidants.[4]
Diagram of the Synthetic Workflow
Caption: One-pot synthesis of 3-phenylimidazo[1,2-a]pyridines.
Detailed Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (1.0 mmol), the desired phenylacetophenone derivative (1.0 mmol), and bromotrichloromethane (CBrCl₃, 1.2 mmol).
-
Solvent Addition: Add a suitable solvent, such as toluene (5 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-phenylimidazo[1,2-a]pyridine derivative.
Causality Behind Experimental Choices:
-
2-Aminopyridine: Serves as both a reactant and a catalyst in the α-bromination shuttle, transferring a bromine atom from CBrCl₃ to the α-carbon of the phenylacetophenone.[4]
-
CBrCl₃: Acts as the bromine source for the in-situ α-bromination. It is a cost-effective and readily available reagent.[4]
-
80 °C Reaction Temperature: Provides sufficient thermal energy to drive the reaction forward at a reasonable rate without promoting significant side product formation.[4]
-
One-Pot Procedure: Simplifies the experimental setup and reduces waste by eliminating the need to isolate intermediates.[4]
-
Metal-Free Conditions: Avoids the cost and potential toxicity associated with transition metal catalysts, making the process more environmentally benign.[4]
Part 2: Enzyme Inhibition Assays
The synthesized 3-phenylimidazo[1,2-a]pyridine derivatives can be evaluated for their inhibitory activity against a variety of enzymes. Below are detailed protocols for assessing their effects on carbonic anhydrase, α-glucosidase, and acetylcholinesterase.
A. Carbonic Anhydrase Inhibition Assay
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[5] The following protocol is based on the esterase activity of CA, where the enzyme hydrolyzes p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically.[5]
Diagram of the Assay Principle
Caption: Principle of the carbonic anhydrase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Enzyme Solution: Prepare a stock solution of human carbonic anhydrase II (hCA II) in the assay buffer. The final concentration in the assay will be approximately 0.1 µg/mL.
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in acetonitrile. The final concentration in the assay will be 0.5 mM.
-
Inhibitor Solutions: Prepare a series of dilutions of the 3-phenylimidazo[1,2-a]pyridine derivatives in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of assay buffer to each well.
-
Add 20 µL of the enzyme solution.
-
Add 20 µL of the inhibitor solution (or solvent for control).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
-
Data Acquisition: Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
B. α-Glucosidase Inhibition Assay
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[6] This assay measures the ability of the test compounds to inhibit the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.[2]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM phosphate buffer, pH 6.8.
-
Enzyme Solution: Prepare a stock solution of α-glucosidase from Saccharomyces cerevisiae in the assay buffer.
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the assay buffer.
-
Inhibitor Solutions: Prepare a series of dilutions of the 3-phenylimidazo[1,2-a]pyridine derivatives in a suitable solvent.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the inhibitor solution.
-
Add 20 µL of the enzyme solution and incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Incubate at 37 °C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
C. Acetylcholinesterase Inhibition Assay
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[7] The Ellman's method is a widely used colorimetric assay to measure AChE activity.[3]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0.
-
Enzyme Solution: Prepare a stock solution of acetylcholinesterase from electric eel in the assay buffer.
-
Substrate Solution: Prepare a stock solution of acetylthiocholine iodide (ATCI) in deionized water.
-
Ellman's Reagent: Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the assay buffer.
-
Inhibitor Solutions: Prepare a series of dilutions of the 3-phenylimidazo[1,2-a]pyridine derivatives.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the inhibitor solution to each well.
-
Add 50 µL of the assay buffer.
-
Add 25 µL of the enzyme solution and incubate at room temperature for 15 minutes.
-
Add 125 µL of Ellman's reagent.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
-
Data Acquisition: Measure the absorbance at 412 nm every minute for 10-20 minutes.
-
Data Analysis: Calculate the reaction rate and determine the percentage of inhibition and IC₅₀ values.
Part 3: Data Presentation and Interpretation
The inhibitory activities of the synthesized 3-phenylimidazo[1,2-a]pyridine derivatives should be summarized in a clear and concise format to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Enzyme Inhibitory Activities of 3-Phenylimidazo[1,2-a]pyridine Derivatives
| Compound ID | R¹ | R² | Target Enzyme | IC₅₀ (µM) | Kᵢ (nM) | Reference |
| 1a | H | H | hCA I | - | 104.36 | [4] |
| 1b | H | H | hCA II | - | 119.46 | [4] |
| 2a | H | H | α-Glucosidase | 0.247 | - | [4] |
| 2b | H | H | α-Amylase | 0.342 | - | [4] |
| 3a | - | - | AChE | - | 115.42 (µM) | [4] |
| 3b | - | - | BChE | - | 94.33 (µM) | [4] |
| 4a | - | - | α-Glucosidase | 3.7 | - | [6] |
| Standard | - | - | Acarbose (α-Glucosidase) | 22.8 | - | [4] |
| Standard | - | - | Acarbose (α-Amylase) | 10.0 | - | [4] |
| Standard | - | - | Acetazolamide (hCA I) | - | 466.53 | [4] |
| Standard | - | - | Acetazolamide (hCA II) | - | 481.18 | [4] |
Note: The specific substitutions for R¹ and R² would correspond to the variations in the synthesized library of compounds. The data presented here are illustrative examples from the cited literature.
Conclusion and Future Directions
The 3-phenylimidazo[1,2-a]pyridine scaffold represents a versatile and promising platform for the development of novel enzyme inhibitors. The synthetic protocols outlined in this guide offer efficient and accessible routes to a diverse range of derivatives. The detailed enzyme inhibition assays provide robust methods for evaluating their biological activity.
Future research in this area should focus on expanding the library of derivatives to explore a wider chemical space and improve potency and selectivity. In silico modeling and docking studies can be employed to guide the design of new compounds with enhanced interactions with the target enzymes. Furthermore, promising lead compounds should be advanced to cell-based assays and in vivo models to assess their therapeutic potential. The continued exploration of 3-phenylimidazo[1,2-a]pyridine derivatives holds significant promise for the discovery of new and effective treatments for a variety of diseases.
References
-
Roslan, I. I., Ng, K. H., Wu, J. E., Chuah, G. K., & Jaenicke, S. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. The Journal of Organic Chemistry, 81(19), 9167–9174. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Nguyen, T. T., et al. (2020). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 10(45), 26955-26965. [Link]
-
Chen, J., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current Protocols in Toxicology, 77(1), e53. [Link]
-
protocols.io. (2018). In vitro α-glucosidase inhibitory assay. [Link]
-
Supuran, C. T. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7353. [Link]
-
protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]
-
Mohammadi-Farani, A., et al. (2017). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 16(1), 209–218. [Link]
-
ResearchGate. Acetylcholinesterase inhibition assay of the synthesized compounds on... [Link]
-
Le, Z. G., Xie, Z. B., & Xu, J. P. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(11), 13368–13375. [Link]
-
PubMed. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. [Link]
-
PubMed. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. [Link]
-
AACR Publications. Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. [Link]
-
National Institutes of Health. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. [Link]
-
ResearchGate. Design, synthesis, in vitro α-glucosidase inhibitory, antioxidant activity and molecular docking studies of novel pyridine linked imidazo[1,2-a]pyridine derivatives. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. [Link]
-
ResearchGate. Alpha glucosidase assay for compounds 1, 2 and 3. [Link]
-
ACS Omega. Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Derivatives. [Link]
-
PubMed. Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2- a]pyridine Derivatives. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. In vitro α-glucosidase inhibitory assay [protocols.io]
- 3. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
experimental procedure for coupling 2-phenylimidazo[1,2-a]pyridin-3-amine with acyl chlorides
Introduction: The Strategic Importance of N-Acylated Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active compounds. The functionalization of this core, particularly at the 3-amino position, opens up a vast chemical space for the synthesis of novel derivatives with potential therapeutic applications. The acylation of 2-phenylimidazo[1,2-a]pyridin-3-amine with acyl chlorides is a fundamental transformation for generating a diverse library of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)amides. These amides are of significant interest to researchers, scientists, and drug development professionals for their potential as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.
This comprehensive guide provides detailed experimental procedures, mechanistic insights, and practical advice for the successful coupling of 2-phenylimidazo[1,2-a]pyridin-3-amine with a variety of acyl chlorides. We will delve into the critical parameters of the reaction, address common challenges such as product purification, and offer a selection of robust protocols that can be adapted to a range of substrates.
Mechanistic Rationale and Key Experimental Considerations
The acylation of 2-phenylimidazo[1,2-a]pyridin-3-amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amine at the C3 position of the imidazo[1,2-a]pyridine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. The reaction is typically facilitated by a base to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: General mechanism of amine acylation.
Choosing the Right Base: A Critical Decision
The choice of base is paramount for a successful acylation reaction. Both organic and inorganic bases can be employed, each with its own set of advantages and disadvantages.
-
Tertiary Amines (e.g., Triethylamine, DIPEA): These are commonly used as they are soluble in organic solvents and effectively scavenge the generated HCl.[1][2] Triethylamine (Et3N) is a cost-effective and widely used option. However, for sterically hindered amines or acyl chlorides, a more hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) might be preferable to minimize potential side reactions where the base itself acts as a nucleophile.
-
Inorganic Bases (e.g., Potassium Carbonate, Sodium Bicarbonate): These are advantageous due to their low cost, ease of removal during aqueous work-up, and inability to act as nucleophiles. Potassium carbonate (K2CO3) is a particularly effective and mild base for this transformation.[1] The use of inorganic bases often necessitates a biphasic reaction system or a polar aprotic solvent to facilitate the reaction.
-
Pyridine: While historically used, pyridine can also act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate. This can be beneficial for less reactive systems but can also lead to side products. For the purpose of these protocols, we will focus on non-nucleophilic bases.
Solvent Selection: Influencing Reactivity and Solubility
The choice of solvent is dictated by the solubility of the starting materials and the reaction temperature.
-
Aprotic Solvents: Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and toluene are excellent choices as they are generally unreactive towards the reactants and facilitate good solubility. Toluene is particularly useful when heating is required.[3]
-
Polar Aprotic Solvents: In cases where inorganic bases are used, solvents like N,N-dimethylformamide (DMF) or acetonitrile can be beneficial due to their ability to dissolve the base to some extent.
The Challenge of Purification: Separating Product from Starting Material
A frequently encountered challenge in the acylation of 2-phenylimidazo[1,2-a]pyridin-3-amine is the removal of unreacted starting material from the desired amide product.[1] The starting amine and the acylated product often have very similar polarities, making their separation by column chromatography difficult.
Strategies to Overcome Purification Hurdles:
-
Driving the Reaction to Completion: The most effective strategy is to ensure the reaction proceeds to completion, thus minimizing the amount of unreacted amine. This can be achieved by:
-
Using a slight excess of the acyl chloride (1.1-1.2 equivalents).
-
Ensuring the base is present in sufficient quantity (at least 1.1 equivalents, or 2 equivalents if an inorganic base is used).
-
Allowing for adequate reaction time and, if necessary, gentle heating.
-
-
Aqueous Work-up:
-
Acidic Wash (with caution): While a dilute acid wash (e.g., 1M HCl) can protonate and solubilize the unreacted amine in the aqueous phase, the amide product can also be susceptible to protonation and may partition into the aqueous layer or precipitate as a salt.[1] This approach should be used with care and the aqueous layer should be back-extracted with an organic solvent to recover any precipitated product.
-
Basic Wash: Washing with a saturated aqueous solution of sodium bicarbonate (NaHCO3) is crucial to remove any excess acyl chloride and acidic byproducts.
-
-
Recrystallization: This is often the most effective method for purifying the final product, especially if a crystalline solid is obtained. A mixed solvent system is often required.
-
Column Chromatography: If chromatography is necessary, careful selection of the eluent system is critical.
-
Normal Phase (Silica Gel): A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can help to resolve compounds with similar Rf values. The use of a small amount of a basic modifier like triethylamine (0.1-1%) in the eluent can improve peak shape and reduce tailing of the basic amine and amide.
-
Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized silica column can be advantageous as it offers different selectivity compared to standard silica gel.[6]
-
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of the starting material, 2-phenylimidazo[1,2-a]pyridin-3-amine, and its subsequent acylation with various acyl chlorides.
Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine
A common and efficient method for the synthesis of the starting amine is the condensation of 2-aminopyridine with an α-haloketone, followed by nitrosation and reduction.
Caption: Synthetic route to the starting amine.
Protocol 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine [7]
-
To a mixture of 2-aminopyridine (10 mmol, 1.0 eq) and sodium carbonate (11 mmol, 1.1 eq), add α-bromoacetophenone (10 mmol, 1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC.
-
Upon completion, add water to the reaction mixture and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Protocol 2: Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine
-
Dissolve 2-phenylimidazo[1,2-a]pyridine (5 mmol, 1.0 eq) in glacial acetic acid (20 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (5.5 mmol, 1.1 eq) in water (5 mL) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour. The formation of a precipitate (the 3-nitroso derivative) should be observed.
-
Filter the precipitate, wash with cold water, and dry.
-
To a suspension of the 3-nitroso intermediate in ethanol (30 mL), add ammonium chloride (10 mmol, 2.0 eq) and zinc dust (15 mmol, 3.0 eq) portion-wise.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash the celite with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude 2-phenylimidazo[1,2-a]pyridin-3-amine, which can be purified by column chromatography or recrystallization.
General Protocols for Acylation
The following protocols can be adapted for a range of acyl chlorides. It is always recommended to perform a small-scale trial reaction to optimize conditions for a new substrate.
Protocol 3: Acylation with an Aliphatic Acyl Chloride (e.g., Acetyl Chloride)
This protocol is based on a reported procedure for the synthesis of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide.[3]
-
Dissolve 2-phenylimidazo[1,2-a]pyridin-3-amine (2.4 mmol, 1.0 eq) in toluene (10 mL).
-
Add acetic anhydride (3.2 mmol, 1.3 eq) to the solution. Note: For acyl chlorides, use 1.1-1.2 equivalents.
-
Stir the mixture at room temperature for two hours. Monitor the reaction by TLC.
-
Upon completion, remove the toluene under reduced pressure.
-
Wash the residue with water to remove any water-soluble byproducts.
-
The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield colorless crystals of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide.
Protocol 4: Acylation with an Aromatic Acyl Chloride (e.g., Benzoyl Chloride) using Triethylamine
-
Dissolve 2-phenylimidazo[1,2-a]pyridin-3-amine (2.0 mmol, 1.0 eq) and triethylamine (2.2 mmol, 1.1 eq) in anhydrous dichloromethane (15 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of benzoyl chloride (2.1 mmol, 1.05 eq) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer and wash it sequentially with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate, potentially with 0.5% triethylamine).
Protocol 5: Acylation with a Substituted Aromatic Acyl Chloride (e.g., 4-Chlorobenzoyl Chloride) using Potassium Carbonate
-
To a mixture of 2-phenylimidazo[1,2-a]pyridin-3-amine (2.0 mmol, 1.0 eq) and potassium carbonate (4.0 mmol, 2.0 eq) in anhydrous acetonitrile (20 mL), add 4-chlorobenzoyl chloride (2.2 mmol, 1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours. Gentle heating (e.g., to 40-50 °C) may be required for less reactive acyl chlorides. Monitor the reaction by TLC.
-
Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography as described in the previous protocol.
Data Presentation: Representative Examples
The following table summarizes expected outcomes for the acylation of 2-phenylimidazo[1,2-a]pyridin-3-amine with various acylating agents based on the provided protocols.
| Acylating Agent | Base | Solvent | Expected Product | Purification Method |
| Acetic Anhydride | None | Toluene | N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide | Recrystallization (Ethanol/Water) |
| Benzoyl Chloride | Triethylamine | Dichloromethane | N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | Recrystallization (Ethanol) or Column Chromatography |
| 4-Chlorobenzoyl Chloride | Potassium Carbonate | Acetonitrile | N-(4-chlorobenzoyl)-2-phenylimidazo[1,2-a]pyridin-3-amine | Column Chromatography or Recrystallization |
| Propanoyl Chloride | Triethylamine | Dichloromethane | N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide | Column Chromatography |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive acyl chloride (hydrolyzed)- Insufficient base- Low reaction temperature | - Use freshly opened or distilled acyl chloride.- Ensure at least a stoichiometric amount of base is used.- Try gentle heating (40-50 °C). |
| Incomplete reaction (starting amine remains) | - Insufficient acyl chloride- Short reaction time | - Add a slight excess of acyl chloride (up to 1.2 eq).- Extend the reaction time and monitor by TLC. |
| Difficulty separating product from starting amine | - Similar polarity of the two compounds | - Attempt recrystallization from various solvent systems.- Use a very shallow gradient for column chromatography.- Add a small percentage of triethylamine to the eluent for chromatography.- Consider using an amine-functionalized silica column. |
| Product oils out during recrystallization | - Solvent cools too quickly- Inappropriate solvent system | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try a different solvent or solvent pair. |
Conclusion
The acylation of 2-phenylimidazo[1,2-a]pyridin-3-amine is a versatile and powerful method for the synthesis of a wide range of N-acylated derivatives with significant potential in drug discovery. By carefully selecting the appropriate base, solvent, and reaction conditions, and by employing the purification strategies outlined in this guide, researchers can efficiently and reliably synthesize these valuable compounds. The protocols provided herein serve as a robust starting point for the exploration of this important chemical transformation.
References
- recrystalliz
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Two-Solvent Recrystalliz
- What is the best technique for amide purification? (2020).
- Crystalliz
- SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. (n.d.). R Discovery.
- Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
- Amide or Amino HPLC Columns What are the Differences. (2025). MicroSolv.
- How do I purify ionizable organic amine compounds using flash column chrom
- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
- Couppling reaction between 2-phenylimidazo[1-2a]pyridine-3-amine and acyl/sulfonyl chloride? (2017).
- One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl deriv
- N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. (n.d.).
- Column Chrom
- Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (n.d.).
- Application Notes and Protocols for Acylation Reactions Involving 4-Chlorobenzamide and Primary Amines. (2025). Benchchem.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.).
- Substances yield after recrystallization from different solvents. (n.d.).
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules, 29(15), 3429.
- N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. (n.d.).
- One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.).
- Crystal structure and Hirshfeld surface analysis of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate. (n.d.).
- N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide. (n.d.).
- Protocol for N-acylation of 2-Amino-2-(pyridin-3-yl)acetonitrile. (2025). Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. teledyneisco.com [teledyneisco.com]
- 7. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Growing Single Crystals of 2-Phenylimidazo[1,2-a]pyridin-3-amine for X-ray Crystallography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Single-crystal X-ray diffraction (SCXRD) provides the most unambiguous method for determining the three-dimensional atomic structure of a molecule. For novel compounds such as 2-Phenylimidazo[1,2-a]pyridin-3-amine, a member of a privileged scaffold in medicinal chemistry, obtaining a definitive crystal structure is paramount for understanding its chemical properties, intermolecular interactions, and potential as a therapeutic agent.[1][2][3] The primary and often most challenging bottleneck in an SCXRD study is the growth of a high-quality single crystal. This application note provides a comprehensive guide grounded in established principles and experimental best practices for crystallizing 2-Phenylimidazo[1,2-a]pyridin-3-amine. It details several core techniques, offers systematic protocols, and presents a troubleshooting guide to overcome common crystallization challenges.
The Foundational Principle: Controlled Supersaturation
The journey from a soluble, pure solid to a well-ordered single crystal is governed by the principle of supersaturation. A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility. This thermodynamically unstable state is the driving force for crystallization. However, the rate at which supersaturation is achieved is critical.
-
Rapid Supersaturation: Leads to fast nucleation at many sites, resulting in a shower of tiny, often intergrown microcrystals or even an amorphous precipitate.[4]
-
Slow, Controlled Supersaturation: Favors the formation of a limited number of nucleation sites, allowing these initial seeds to grow slowly and orderly into large, diffraction-quality single crystals.[4][5]
Therefore, every technique described herein is a method to approach and traverse the supersaturation boundary in a slow and controlled manner.
Pre-Crystallization Essentials: Purity and Solubility
Before attempting any crystallization experiment, two prerequisites must be met: sample purity and a basic understanding of its solubility.
The Imperative of Purity
The purer the compound, the higher the chance of growing single crystals.[6] Impurities can inhibit crystal growth, act as competing nucleation sites leading to polycrystalline material, or become incorporated into the lattice, causing disorder and poor diffraction. It is recommended to purify 2-Phenylimidazo[1,2-a]pyridin-3-amine to >95%, and ideally >99%, using methods like silica gel column chromatography or recrystallization from a bulk solvent.[1][2]
Systematic Solubility Screening
Understanding the solubility of your compound is crucial for selecting an appropriate crystallization method and solvent system. A good starting point is to test the solubility of a few milligrams of the compound in a range of common solvents (approx. 0.5 mL). This will help classify solvents into three categories:
-
High Solubility: The compound dissolves readily at room temperature. These are candidate "good" solvents for slow evaporation or as the primary solvent in diffusion methods.
-
Partial Solubility: The compound dissolves upon gentle heating. These are excellent candidates for the slow cooling method.
-
Low/No Solubility: The compound is largely insoluble, even with heating. These are candidate "anti-solvents" for vapor and liquid diffusion techniques.
Table 1: Common Solvents for Crystallization Screening
| Solvent | Polarity Index | Boiling Point (°C) | Typical Role |
|---|---|---|---|
| n-Hexane | 0.1 | 69 | Anti-Solvent |
| Toluene | 2.4 | 111 | Good Solvent |
| Diethyl Ether | 2.8 | 35 | Anti-Solvent |
| Dichloromethane (DCM) | 3.1 | 40 | Good Solvent |
| Tetrahydrofuran (THF) | 4.0 | 66 | Good Solvent |
| Ethyl Acetate | 4.4 | 77 | Good/Partial Solvent |
| Acetone | 5.1 | 56 | Good Solvent |
| Acetonitrile (ACN) | 5.8 | 82 | Good/Partial Solvent |
| Isopropanol | 3.9 | 82 | Partial Solvent |
| Ethanol | 4.3 | 78 | Partial Solvent |
| Methanol | 5.1 | 65 | Good/Partial Solvent |
| Water | 10.2 | 100 | Anti-Solvent |
Core Crystallization Protocols
The following four methods are the most common and successful for small organic molecules. It is highly recommended to set up multiple experiments in parallel using different techniques and solvent systems.
Method 1: Slow Evaporation
This is the simplest technique, relying on the slow removal of solvent to increase the solute concentration to the point of nucleation and crystal growth.[7]
Protocol:
-
Dissolve 5-10 mg of 2-Phenylimidazo[1,2-a]pyridin-3-amine in a "good" solvent (e.g., Dichloromethane, Acetonitrile, or Ethyl Acetate) to create a clear, nearly saturated solution in a clean vial.
-
Filter the solution through a syringe filter (0.22 µm) or a cotton plug in a pipette to remove any dust or particulate matter that could act as unwanted nucleation sites.[5]
-
Transfer the filtered solution to a new, clean vial (e.g., a 4 mL vial).
-
Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number and size of the holes will control the rate of evaporation.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[8]
Causality and Optimization:
-
Solvent Choice: A solvent with a moderate boiling point is ideal. Highly volatile solvents may evaporate too quickly, leading to microcrystals.[9]
-
Evaporation Rate: Slower is almost always better. Reduce the number or size of the holes in the parafilm to slow down the process.
Method 2: Slow Cooling
This technique leverages the common property of increased solubility at higher temperatures. A saturated solution prepared at an elevated temperature becomes supersaturated as it cools.[10]
Protocol:
-
Place 10-20 mg of the compound in a test tube or small flask.
-
Add a "partial" solvent (e.g., Ethanol, Isopropanol, or Acetonitrile) dropwise while heating gently (e.g., in a warm water or sand bath) until the solid completely dissolves. The goal is to create a saturated solution at the elevated temperature.
-
Filter the hot solution quickly through a pre-warmed pipette with a cotton plug into a clean, pre-warmed vial.
-
To ensure slow cooling, place the vial inside an insulated container, such as a beaker filled with warm water or a small Dewar flask.
-
Allow the entire setup to cool undisturbed to room temperature over several hours.
-
If no crystals form at room temperature, the container can be moved to a refrigerator (4 °C) and then a freezer (-20 °C), allowing for slow cooling at each stage.
Causality and Optimization:
-
Cooling Rate: The rate of cooling is the most critical parameter. A slow, gradual decrease in temperature prevents rapid precipitation.[5][10]
-
Solvent System: A solvent in which the compound shows a significant difference in solubility between hot and cold temperatures is ideal.
Method 3: Vapor Diffusion
Vapor diffusion is arguably the most successful and versatile technique, especially when only small amounts of material are available.[6][7] It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually reducing its solubility.
Protocol (Hanging Drop):
-
Add 0.5-1.0 mL of a volatile "anti-solvent" (e.g., Hexane, Diethyl Ether) to a well of a crystallization plate or a small beaker (this is the reservoir).
-
Dissolve 1-5 mg of the compound in a "good" solvent (e.g., Toluene, THF, DCM).
-
Place a 2-10 µL drop of this solution onto a siliconized glass coverslip.
-
Invert the coverslip and place it over the reservoir, using vacuum grease to create an airtight seal.
-
Store the setup in a quiet, temperature-stable location.
Protocol (Sitting Drop):
-
The setup is similar, but the drop of the compound solution is placed on a small bridge or pedestal inside the sealed well containing the anti-solvent reservoir.[11] This method is often more stable and less prone to falling.
Causality and Optimization:
-
Solvent/Anti-Solvent Pair: The "good" solvent should be less volatile than the "anti-solvent" to ensure the anti-solvent diffuses into the drop rather than the solvent evaporating out.[6] The two solvents must be miscible.
-
Concentration: The initial concentration of the compound in the drop is a key variable to screen.
-
Temperature: Placing the setup at a lower temperature (e.g., 4 °C) can slow the diffusion rate, which is often beneficial.[12]
Method 4: Liquid-Liquid Diffusion (Layering)
In this method, a solution of the compound is carefully layered with a miscible anti-solvent.[10] Crystallization occurs slowly at the interface between the two liquids as they diffuse into one another.
Protocol:
-
Dissolve 2-5 mg of the compound in a small amount of a dense "good" solvent (e.g., Dichloromethane).
-
Transfer this solution to the bottom of a narrow vessel, such as an NMR tube or a thin glass tube (2-4 mm diameter).
-
Carefully and slowly layer a less dense "anti-solvent" (e.g., Hexane, Pentane) on top of the solution. This can be done by letting the anti-solvent trickle down the side of the tube from a pipette. The goal is to create a sharp interface with minimal mixing.
-
Seal the tube and leave it in a vibration-free environment.
Causality and Optimization:
-
Density: The denser solvent must be the bottom layer.[10]
-
Tube Diameter: A narrower tube slows the diffusion process and is generally preferred.
-
Concentration: The initial concentration of the compound solution should be relatively high.
Troubleshooting Common Crystallization Problems
Persistence is key in growing crystals.[6] If initial attempts fail, the following guide can help diagnose and solve common issues.
Table 2: Crystallization Troubleshooting Guide
| Problem | Common Causes | Potential Solutions |
|---|---|---|
| No Crystals Form | Solution is too dilute; Compound is extremely soluble in the chosen solvent system; Insufficient time. | - Increase the initial concentration.- Try a different solvent or a solvent/anti-solvent combination where solubility is lower.- Be patient; some crystals take weeks or months to grow.[8] |
| "Oiling Out" / Amorphous Precipitate | Supersaturation is reached too quickly; Solute concentration is too high; Temperature is too high. | - Lower the initial concentration.- Slow down the process (e.g., slower evaporation/cooling/diffusion).[5]- Change the solvent system.- Set up the experiment at a lower temperature from the start (e.g., in a cold room).[5] |
| Many Small Crystals / Microcrystalline Powder | Nucleation rate is too high; Presence of nucleation sites (dust, scratches); Supersaturation is achieved too quickly. | - Decrease the solute concentration.- Ensure all glassware is meticulously clean.[5]- Filter the solution immediately before setting up the experiment.- Slow down the crystallization process (e.g., use a less volatile anti-solvent). |
| Needles, Plates, or Twinned Crystals | Anisotropic growth habits; Rapid growth. | - Slow the crystal growth rate further.- Try a different solvent system. Additives or co-solvents can sometimes alter crystal habits.[12] |
Conclusion
Growing a single crystal suitable for X-ray diffraction is a blend of science, technique, and patience. For 2-Phenylimidazo[1,2-a]pyridin-3-amine, a systematic approach beginning with rigorous purification and solubility screening is essential. By employing the core techniques of slow evaporation, slow cooling, vapor diffusion, and liquid-liquid layering, researchers can methodically explore the conditions necessary to induce crystallization. This guide provides the foundational protocols and troubleshooting strategies to navigate this critical experimental step, ultimately enabling the definitive structural elucidation of this important heterocyclic compound.
References
-
Dinger, M. & Klosin, J. (2015). Crystal Growing Tips. The Center for Xray Crystallography, University of Florida. [Link]
-
Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester. [Link]
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications. [Link]
-
Manor, B. C. & Carroll, P. J. Crystal Growing Tips and Methods. X-Ray Crystallography Facility, Department of Chemistry, University of Pennsylvania. [Link]
-
Mueller, P. (2024). How to grow crystals for X-ray crystallography. International Union of Crystallography. [Link]
-
Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. [Link]
-
Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]
-
Ahmad Rizvi, M. (2015). How do I grow and check whether the crystals I got are diffractable?. ResearchGate. [Link]
-
Anaflous, A., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate. PubMed Central. [Link]
-
Unknown Author. Guide for crystallization. [Link]
-
Zang, H., et al. (2011). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. [Link]
-
Su, C.-C., et al. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology. [Link]
-
Unknown Author. (2019). Synthesis of Ferrocenylimidazo[1,2-a]pyridine-3-amines Using Catalyst ZrO(NO3)2.2H2O and their Theoretical Studies. ResearchGate. [Link]
Sources
- 1. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. benchchem.com [benchchem.com]
- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. iucr.org [iucr.org]
- 11. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unifr.ch [unifr.ch]
methods for radiolabeling 2-Phenylimidazo[1,2-a]pyridin-3-amine derivatives for in vivo imaging
Application Notes & Protocols
Topic: Methods for Radiolabeling 2-Phenylimidazo[1,2-a]pyridin-3-amine Derivatives for In Vivo Imaging
Audience: Researchers, scientists, and drug development professionals in the fields of radiochemistry, nuclear medicine, and neuroimaging.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold in Molecular Imaging
The 2-phenylimidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities.[1][2] In the realm of molecular imaging, derivatives of this structure have emerged as highly promising agents for visualizing and quantifying challenging biological targets in vivo.[3] Notably, specific derivatives have been developed as high-affinity ligands for imaging amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease, using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[4][5] More recently, this scaffold has been adapted to create novel PET tracers for oncological targets, such as the PI3K/mTOR pathway, demonstrating its broad applicability.[6]
In vivo imaging with radiolabeled compounds provides invaluable, real-time pharmacokinetic, pharmacodynamic, and target engagement data, which can accelerate drug development and enhance our understanding of disease mechanisms.[7] The ability to non-invasively track the biodistribution of a potential therapeutic or diagnostic agent is a powerful tool. This guide provides a comprehensive overview of the principal strategies and detailed protocols for radiolabeling 2-phenylimidazo[1,2-a]pyridin-3-amine derivatives with the most clinically relevant isotopes: Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), and Iodine-123 (¹²³I).
Strategic Considerations for Radiolabeling
The selection of a radionuclide is a critical decision dictated by the intended application, the required imaging modality, and the inherent chemical properties of the target molecule.
-
Carbon-11 (t½ = 20.4 min): As a natural constituent of all organic molecules, ¹¹C labeling is the "gold standard" for creating a true isotopologue of a drug without altering its biological properties.[8][9] Its short half-life is advantageous for minimizing patient radiation dose and allows for multiple scans in a single subject on the same day, ideal for receptor occupancy studies.[8][9] However, it requires an on-site cyclotron and necessitates rapid, highly efficient radiosynthesis and quality control.[8]
-
Fluorine-18 (t½ = 109.8 min): The longer half-life of ¹⁸F facilitates more complex multi-step syntheses, centralized production, and distribution to satellite imaging centers.[10] This makes ¹⁸F-labeled tracers more commercially viable and widely accessible. While the introduction of fluorine can sometimes alter the molecule's lipophilicity and metabolism, it can also be strategically employed to improve pharmacokinetic properties.
-
Iodine-123 (t½ = 13.2 hours): This isotope is ideal for SPECT imaging, a widely available and cost-effective clinical imaging modality.[11][12] Its 159 keV gamma emission is well-suited for standard gamma cameras.[12][13] The longer half-life allows for imaging at later time points, which can be crucial for assessing targets with slow kinetics. For PET imaging, Iodine-124 (t½ = 4.2 days) can be used, though its complex decay scheme presents imaging challenges.[14]
The position of the radiolabel on the 2-phenylimidazo[1,2-a]pyridin-3-amine scaffold must be carefully chosen. It should be placed on a site that is synthetically accessible and metabolically stable, without disrupting the key molecular interactions required for binding to its biological target.
Radiolabeling Methodologies and Protocols
This section details field-proven protocols for incorporating ¹¹C, ¹⁸F, and ¹²³I into the imidazopyridine framework. Each protocol is designed as a self-validating system, from precursor synthesis to final formulation.
Carbon-11 Labeling via [¹¹C]Methylation
The most ubiquitous method for ¹¹C-labeling is heteroatom methylation using highly reactive agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[15][16] This approach is ideal for derivatives possessing a suitable nucleophile, such as a secondary amine, phenol, or thiol.
Causality: The reaction leverages the high electrophilicity of the methyl group on [¹¹C]CH₃OTf, which is readily attacked by a lone pair of electrons on a nitrogen or oxygen atom of the precursor molecule. This forms a new carbon-carbon or carbon-heteroatom bond with high efficiency and speed, which is critical given the short half-life of ¹¹C.
Caption: Workflow for [¹¹C]Methylation of an Imidazopyridine Derivative.
Protocol: [¹¹C]Methylation of an N-Desmethyl Precursor
-
Precursor Preparation: Synthesize the N-desmethyl precursor of the target molecule. For a derivative targeting the PI3K/mTOR pathway, this involves a multi-step synthesis to yield the N-demethylated piperazine moiety.[6] Dissolve the precursor (approx. 0.5-1.0 mg) in a suitable solvent like dimethylformamide (DMF, 250-300 µL) in a sealed reaction vessel.
-
[¹¹C]CH₃OTf Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron.[15] Convert the [¹¹C]CO₂ to [¹¹C]CH₃OTf using an automated synthesis module (e.g., GE TRACERlab™ or similar), which typically involves reduction to [¹¹C]CH₃I followed by gas-phase conversion over a silver triflate column.[16][17]
-
Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃OTf into the reaction vessel containing the precursor solution at room temperature. After trapping is complete, seal the vessel and heat at 80-100°C for 3-5 minutes. The presence of a mild base (e.g., tetrabutylammonium hydroxide) may be required to deprotonate the amine, enhancing its nucleophilicity.
-
Purification: Following the reaction, quench with water and inject the entire crude mixture onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system (e.g., C18 column, acetonitrile/water mobile phase with 0.1% TFA) to isolate the radiolabeled product.
-
Formulation: Collect the HPLC fraction containing the product into a flask of sterile water. Pass the diluted fraction through a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak®) to trap the product. Wash the cartridge with sterile water to remove HPLC solvents, then elute the final product with a small volume of USP-grade ethanol and dilute with sterile saline for injection. The entire process, from end-of-bombardment (EOB) to final product, should be completed within 20-30 minutes.[17]
Fluorine-18 Labeling via Nucleophilic Substitution
This is the workhorse reaction for ¹⁸F chemistry. It involves reacting cyclotron-produced, no-carrier-added [¹⁸F]fluoride with a precursor containing a good leaving group, such as a tosylate, mesylate, or nitro group.[10] For imidazopyridine derivatives, this often involves labeling a fluoroalkyl chain attached to a nitrogen or oxygen atom.[18][19]
Causality: The reaction relies on activating the [¹⁸F]fluoride anion by removing its hydration shell. This is achieved using a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a potassium carbonate base. The resulting "naked" and highly nucleophilic [¹⁸F]K⁺/K₂₂₂ complex then efficiently displaces the leaving group on the precursor in a polar aprotic solvent.
Caption: Workflow for [¹⁸F]Fluoroalkylation via Nucleophilic Substitution.
Protocol: [¹⁸F]Fluoroalkylation of a Tosyl Precursor
-
Precursor Preparation: Synthesize a precursor with an alkyl-tosylate leaving group. For example, to create [¹⁸F]FEM-IMPY, the N-methyl-N-(2-hydroxyethyl) precursor is synthesized first, followed by reaction with tosyl chloride to generate the N-methyl-N-(2-tosyloxyethyl) precursor.[18][20]
-
[¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride from the cyclotron target water on an anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water. Remove the water via azeotropic distillation under a stream of nitrogen at ~110°C.
-
Radiolabeling Reaction: Dissolve the tosyl precursor (2-5 mg) in a polar aprotic solvent like anhydrous acetonitrile or DMSO (300-500 µL) and add it to the dried, activated [¹⁸F]fluoride. Seal the vessel and heat at 110-130°C for 10-15 minutes. Microwave heating can significantly reduce reaction times.[10]
-
Purification: After cooling, quench the reaction with a water/acetonitrile mixture. Pass the crude mixture through a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride and polar impurities. Elute the cartridge with acetonitrile and inject the eluate onto a semi-preparative HPLC system for final purification.
-
Formulation: The final formulation step is identical to the ¹¹C protocol: collect the HPLC peak, trap on a C18 SPE cartridge, wash with water, and elute with ethanol into sterile saline. Radiochemical yields are typically in the range of 25-50%.[18]
Radioiodination via Iododestannylation
For labeling with ¹²³I or ¹²⁴I, electrophilic substitution on an activated aromatic ring is a common strategy. The iododestannylation reaction, which involves the replacement of a trialkyltin group with radioiodine, is particularly effective, providing high specific activity and regioselectivity.[5]
Causality: The trialkyltin group (e.g., -Sn(CH₃)₃) activates the aromatic ring towards electrophilic attack. In the presence of a mild oxidizing agent, the radioiodide (I⁻) is converted to an electrophilic species (e.g., I⁺), which then substitutes the tin moiety on the precursor molecule. This method is robust and proceeds under mild conditions, preserving the integrity of complex molecules.
Caption: Workflow for Radioiodination via Iododestannylation.
Protocol: [¹²³I]Iodination of a Trimethylstannyl Precursor
-
Precursor Preparation: Synthesize the corresponding trimethyltin derivative of the target molecule. This is typically achieved by halogen-metal exchange (e.g., reacting a bromo- or iodo-derivative with n-butyllithium) followed by quenching with trimethyltin chloride.[5]
-
Radiolabeling Reaction: In a shielded vial, add the trimethylstannyl precursor (0.1-0.2 mg) dissolved in a small amount of ethanol. Add no-carrier-added Na[¹²³I]I in a suitable buffer (e.g., acetate buffer, pH 4-5). Initiate the reaction by adding an oxidizing agent, such as 30% hydrogen peroxide or peracetic acid. Let the reaction proceed at room temperature for 10-20 minutes.
-
Purification: Quench the reaction by adding sodium bisulfite solution to reduce any unreacted iodine. Dilute the mixture with the HPLC mobile phase and inject it onto a semi-preparative C18 HPLC column to separate the radioiodinated product from the precursor and byproducts.
-
Formulation: The formulation process follows the same SPE-based solvent exchange method described for the PET radiotracers to yield a sterile, injectable solution.
Quality Control: A Mandate for Safety and Accuracy
Rigorous quality control (QC) is non-negotiable for any radiopharmaceutical intended for human use and must comply with standards set by regulatory bodies like the FDA and detailed in pharmacopeias (e.g., USP General Chapter <823>).[21][22] QC tests confirm the identity, purity, and safety of the final product before it is released for injection.[23]
Caption: General Quality Control Workflow for Radiopharmaceuticals.
Table 1: Key Quality Control Parameters and Specifications
| Parameter | Method | Specification | Rationale |
| Identity | Analytical HPLC | Retention time of the radioactive peak matches that of the non-radioactive reference standard.[21] | Confirms that the correct molecule has been radiolabeled. |
| Radiochemical Purity | Analytical HPLC, Radio-TLC | ≥ 95% | Ensures that the vast majority of the radioactivity is associated with the desired compound, minimizing off-target radiation and artifacts.[17] |
| Radionuclidic Purity | Gamma Ray Spectroscopy | Isotope-specific (e.g., for ¹⁸F, >99.5% of photons at 511 keV) | Confirms the absence of other radioactive isotopes that would increase radiation dose and degrade image quality. |
| Specific Activity | Analytical HPLC (with UV detector for mass determination) | As high as possible (typically > 37 GBq/µmol or 1 Ci/µmol at EOB) | Ensures that the injected mass is low enough to avoid pharmacological effects or saturation of the target receptor.[17] |
| Residual Solvents | Gas Chromatography (GC) | Below USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm) | Limits exposure to potentially toxic organic solvents used during synthesis.[24] |
| pH | pH meter or calibrated strip | 4.5 - 7.5 | Ensures the final product is physiologically compatible and avoids patient discomfort upon injection. |
| Sterility | Incubation in growth media | No microbial growth | Confirms the absence of bacterial contamination. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is the max patient dose in mL) | Prevents pyrogenic (fever-inducing) reactions in patients. |
Conclusion
The 2-phenylimidazo[1,2-a]pyridin-3-amine scaffold provides a versatile platform for the development of novel radiotracers for in vivo imaging. By selecting the appropriate radioisotope and employing robust, well-established radiolabeling methodologies such as ¹¹C-methylation, ¹⁸F-fluoroalkylation, or radioiododestannylation, researchers can efficiently produce high-quality imaging agents. The protocols outlined in this guide, coupled with stringent quality control, provide a reliable framework for synthesizing these valuable tools, ultimately enabling deeper insights into disease biology and accelerating the translation of new therapeutics from the bench to the clinic.
References
-
Cui, M., et al. (2014). Synthesis and biological evaluation of novel radioiodinated imidazopyridine derivatives for amyloid-β imaging in Alzheimer's disease. PubMed. Available at: [Link]
-
Gao, M., et al. (2007). Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease. National Institutes of Health. Available at: [Link]
-
Gao, H., et al. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PubMed. Available at: [Link]
-
Gao, M., et al. (n.d.). Synthesis and evaluation of two 18F-labeled 6-iodo-2-(4'-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine derivatives as prospective radioligands for beta-amyloid in Alzheimer's disease. Scholars@Duke. Available at: [Link]
-
Scipione, L., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. Available at: [Link]
-
Zeng, F., et al. (2006). Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging beta-amyloid in Alzheimer's disease. PubMed. Available at: [Link]
-
Mattner, F., et al. (2004). Synthesis and biological evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for the study of the peripheral benzodiazepine receptor using positron emission tomography. PubMed. Available at: [Link]
-
Khan, I. U., et al. (2023). Automated Synthesis of [11C]PiB via [11CH3OTf]-as Methylating Agent for PET Imaging of β-Amyloid. PubMed. Available at: [Link]
-
Zeng, F., et al. (2006). Synthesis and Evaluation of Two18F-Labeled Imidazo[1,2-a]pyridine Analogues as Potential Agents for Imaging β-Amyloid in Alzheimer′s Disease. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. National Institutes of Health. Available at: [Link]
-
Dollé, F. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. PubMed. Available at: [Link]
-
Eriksson, J., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. PubMed Central. Available at: [Link]
-
IAEA. (n.d.). Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA Publications. Available at: [Link]
-
Capece, L., et al. (2013). Development of an improved radioiodinated 2-phenylimidazo[1,2-a]pyridine for non-invasive imaging of amyloid plaques. MedChemComm. Available at: [Link]
-
Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ERIC. Available at: [Link]
-
Verbruggen, A. M., et al. (1997). Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: a natural liaison. PubMed. Available at: [Link]
-
Gomez-Vallejo, V., et al. (2020). Fully-automated radiosynthesis of the amyloid tracer [11C] PiB via direct [11C]CO2 fixation-reduction. ResearchGate. Available at: [Link]
-
Bernard-Gauthier, V., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. Available at: [Link]
-
Beck, D., et al. (2012). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. PubMed Central. Available at: [Link]
-
Scott, P. J. H. (2020). Use of 55 PET radiotracers under approval of a Radioactive Drug Research Committee (RDRC). PubMed. Available at: [Link]
-
Bernard-Gauthier, V., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. Available at: [Link]
-
Yale University. (n.d.). Authentication Plan for PET Radiotracers. Yale University. Available at: [Link]
-
Tavaré, R., et al. (2014). Ex Vivo Radiolabeling and In Vivo PET Imaging of T Cells Expressing Nuclear Reporter Genes. PubMed Central. Available at: [Link]
-
Berthold, F. (2001). Quality control of PET labeled agents by TLC, GC and HPLC. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Iodine-123. Wikipedia. Available at: [Link]
-
Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Bernard-Gauthier, V., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. Available at: [Link]
-
D'Ascenzio, A., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. Available at: [Link]
-
T. M. de Rosales, R. (2021). Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. PubMed Central. Available at: [Link]
-
Hughes, D. L., et al. (2012). Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. PubMed Central. Available at: [Link]
-
Giglio, J., & Zannolli, S. (2020). Quality Control of PET Radiopharmaceuticals. ResearchGate. Available at: [Link]
-
Robinson, A. P., et al. (2021). Evaluation of Iodine-123 and Iodine-131 SPECT activity quantification: a Monte Carlo study. EJNMMI Physics. Available at: [Link]
-
Roslan, I. I., et al. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Verbruggen, A. M., et al. (1997). Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: A natural liaison. ResearchGate. Available at: [Link]
-
Open MedScience. (n.d.). Iodine-123: A Key Radioisotope in Nuclear Medicine. Open MedScience. Available at: [Link]
-
PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridin-3-amine. PubChem. Available at: [Link]
-
Siddiqui, H. L., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). 2-phenylimidazo[1,2-a]pyrimidines as imaging agents. Google Patents.
Sources
- 1. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel radioiodinated imidazopyridine derivatives for amyloid-β imaging in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an improved radioiodinated 2-phenylimidazo[1,2-a]pyridine for non-invasive imaging of amyloid plaques - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies [mdpi.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: a natural liaison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iodine-123 - Wikipedia [en.wikipedia.org]
- 13. openmedscience.com [openmedscience.com]
- 14. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Automated Synthesis of [11C]PiB via [11CH3OTf]-as Methylating Agent for PET Imaging of β-Amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for the study of the peripheral benzodiazepine receptor using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Scholars@Duke publication: Synthesis and evaluation of two 18F-labeled 6-iodo-2-(4'-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine derivatives as prospective radioligands for beta-amyloid in Alzheimer's disease. [scholars.duke.edu]
- 21. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 22. researchgate.net [researchgate.net]
- 23. www-pub.iaea.org [www-pub.iaea.org]
- 24. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine for Preclinical Development
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine, a key heterocyclic scaffold with significant interest in medicinal chemistry. The protocol is designed for researchers and drug development professionals requiring a robust, scalable, and well-documented process suitable for producing material for preclinical toxicology and efficacy studies. We detail a two-step synthetic sequence, starting from readily available commercial materials, and emphasize process controls, safety considerations, and analytical characterization in alignment with the principles of Good Manufacturing Practices (GMP) for Active Pharmaceutical Ingredients (APIs).[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and scale-up challenges, ensuring a reproducible and reliable manufacturing process.
Introduction & Strategic Rationale
The imidazo[1,2-a]pyridine core is a "privileged structure" in drug discovery, appearing in numerous biologically active compounds with therapeutic applications ranging from anti-inflammatory to antiviral agents.[3][4] 2-Phenylimidazo[1,2-a]pyridin-3-amine, in particular, serves as a versatile intermediate for creating libraries of novel drug candidates.[5] The successful transition from bench-scale discovery to preclinical evaluation hinges on the availability of a scalable and consistent synthesis for the API.
Synthetic Strategy: Several methods exist for the synthesis of the imidazo[1,2-a]pyridine scaffold, including multi-component reactions and transition-metal-catalyzed couplings.[6][7] However, for scale-up, the most reliable and well-established route remains the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[8][9]
Our selected two-step strategy is outlined below:
-
Step 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine. A classic condensation reaction between 2-aminopyridine and 2-bromoacetophenone. This reaction is high-yielding, uses readily available starting materials, and is amenable to large-scale production.[9]
-
Step 2: Amination at the C3 Position. Introduction of the amine group is achieved via a nitrosation reaction followed by a robust reduction, a proven method for this specific transformation.[10]
This pathway was chosen for its operational simplicity, high atom economy, and the crystalline nature of the intermediate and final product, which simplifies purification at scale.
Caption: Overall two-step synthetic pathway.
Regulatory Context: Applying GMP Principles
While full cGMP compliance is not mandatory for early preclinical API, adhering to its principles is critical for ensuring the quality, safety, and consistency of the material. This protocol is developed in the spirit of the ICH Q7 Guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients".[1][11][12] Key considerations include:
-
Documentation: All steps, observations, and analytical results must be meticulously recorded.
-
Material Control: Starting materials and reagents must be of known quality and sourced from reliable vendors.
-
Process Control: Critical process parameters (CPPs) like temperature, reaction time, and stoichiometry are defined and controlled.
-
Purity: The final API must meet pre-defined specifications for purity and impurity profiles.
Detailed Synthesis Protocol
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Consult Safety Data Sheets (SDS) for all reagents before use.
Step 1: Scale-Up Synthesis of 2-Phenylimidazo[1,2-a]pyridine (Intermediate 1)
This protocol is based on a facile DBU-catalyzed reaction in aqueous ethanol, a greener solvent system that facilitates easy work-up.[9]
Materials & Equipment:
-
2-Aminopyridine
-
2-Bromoacetophenone
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol (EtOH)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Glass-lined reactor or round-bottom flask of appropriate size, equipped with mechanical stirrer, temperature probe, and condenser.
-
Filtration apparatus (Büchner funnel)
Protocol (100 g Scale):
-
Reactor Setup: Charge the reactor with 2-aminopyridine (48.4 g, 0.514 mol, 1.0 equiv.) and a mixture of ethanol (500 mL) and deionized water (500 mL).
-
Reagent Addition: Begin stirring the mixture to achieve a clear solution. Add 2-bromoacetophenone (100 g, 0.502 mol, 1.0 equiv.) to the solution.
-
Catalyst Addition: Slowly add DBU (84.1 g, 0.552 mol, 1.1 equiv.) to the reaction mixture at room temperature (20-25 °C). An exotherm may be observed; maintain the temperature below 40 °C.
-
Reaction Monitoring (IPC): Stir the reaction vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up & Isolation:
-
Once the reaction is complete, add ethyl acetate (1 L) to the mixture.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 500 mL) followed by brine (1 x 500 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield a solid residue.
-
-
Purification:
-
The crude product can be purified by recrystallization. Suspend the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then to 0-5 °C to induce crystallization.
-
Filter the resulting white crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization:
Step 2: Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine (Final API)
This procedure involves a nitrosation at the C3 position followed by a zinc-mediated reduction.[10]
Materials & Equipment:
-
2-Phenylimidazo[1,2-a]pyridine (Intermediate 1)
-
Glacial Acetic Acid (AcOH)
-
Sodium Nitrite (NaNO₂)
-
Zinc Dust (Zn)
-
Ethanol (EtOH)
-
Ammonium Hydroxide solution (NH₄OH)
-
Dichloromethane (DCM)
-
Reactor setup as described in Step 1.
Protocol (80 g Scale):
-
Nitrosation:
-
Charge the reactor with 2-phenylimidazo[1,2-a]pyridine (80 g, 0.412 mol, 1.0 equiv.) and glacial acetic acid (400 mL). Stir to dissolve.
-
Cool the solution to 0-5 °C using an ice bath.
-
Prepare a solution of sodium nitrite (31.3 g, 0.453 mol, 1.1 equiv.) in deionized water (100 mL).
-
Add the NaNO₂ solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 1 hour. A precipitate (the nitrosated intermediate) will form.
-
-
Reduction:
-
To the slurry from the previous step, add ethanol (400 mL).
-
Slowly add zinc dust (80.8 g, 1.236 mol, 3.0 equiv.) in portions, keeping the internal temperature below 30 °C. The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until IPC (TLC/HPLC) indicates the complete disappearance of the nitroso intermediate.
-
-
Work-up & Isolation:
-
Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts. Wash the pad with ethanol.
-
Concentrate the combined filtrates under reduced pressure.
-
To the residue, add deionized water (500 mL) and cool in an ice bath.
-
Carefully basify the mixture by adding concentrated ammonium hydroxide solution until the pH is ~9-10.
-
Extract the aqueous layer with dichloromethane (3 x 500 mL).
-
-
Purification:
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the final API as a solid.
-
-
Final Product Characterization:
Process Scale-Up & Control
Transitioning from the lab bench to a pilot plant requires careful consideration of several factors that do not scale linearly.
Caption: Key considerations in process scale-up.
Key Scale-Up Challenges:
| Parameter | Lab Scale (Flask) | Pilot Scale (Reactor) | Rationale for Control |
|---|---|---|---|
| Heat Transfer | High surface-area-to-volume ratio; efficient cooling with an ice bath. | Lower surface-area-to-volume ratio; requires jacketed reactor with controlled heating/cooling fluid. | Exothermic steps (e.g., DBU addition, Zn reduction) can lead to runaway reactions if not properly controlled. |
| Mixing | Efficient mixing with a magnetic stir bar. | Requires optimized mechanical stirrer (impeller type, speed) to ensure homogeneity and prevent solids from settling. | Poor mixing can lead to localized "hot spots," side reactions, and incomplete conversions. |
| Reagent Addition | Manual addition via dropping funnel. | Automated dosing pumps for controlled addition rates. | Crucial for managing exotherms and ensuring consistent reaction profiles. |
| Crystallization | Rapid cooling in an ice bath is often sufficient. | Requires a controlled cooling profile to manage crystal size and morphology. | Affects product purity, filterability, and downstream processing (e.g., drying, formulation). |
In-Process Controls (IPCs):
| Step | IPC Check | Method | Specification |
|---|---|---|---|
| Step 1 | Reaction Completion | TLC/HPLC | 2-Bromoacetophenone < 1% |
| Step 2 | Nitrosation Completion | TLC/HPLC | Intermediate 1 < 1% |
| Step 2 | Reduction Completion | TLC/HPLC | Nitrosated Intermediate not detected |
Characterization & Quality Control (QC)
A final batch of API intended for preclinical studies must be released against a pre-defined set of specifications to ensure identity, strength, quality, and purity.
Caption: Quality control workflow for API release.
Final API Specifications:
| Test | Method | Specification |
|---|---|---|
| Appearance | Visual | Off-white to yellow crystalline solid |
| Identity | ¹H NMR | Conforms to reference spectrum |
| Identity | Mass Spec (MS) | [M+H]⁺ = 210.1 |
| Purity | HPLC (e.g., C18, UV 254 nm) | ≥ 98.0% |
| Individual Impurity | HPLC | ≤ 0.2% |
| Melting Point | Capillary Method | Report Value |
| Residual Solvents | GC-HS | Toluene ≤ 890 ppm, EtOH ≤ 5000 ppm |
References
-
Le, Z., Xie, Z., & Xu, J. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(11), 13368-13375. URL: [Link][3][14][15]
-
Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 370-373. URL: [Link][4][16]
-
ICH. (2000). ICH Harmonised Tripartite Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. URL: [Link][1][12]
-
Government of Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). URL: [Link][17]
-
Qualio. (2023). The complete guide to the ICH Q7 guidelines. URL: [Link][11]
-
Pharmuni. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. URL: [Link][2]
-
ComplianceQuest. (2023). ICH Q7 GMP Regulation for Pharma: The Definitive Guide. URL: [Link][19]
-
U.S. Food and Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. URL: [Link][20][21]
-
World Health Organization. (2010). WHO good manufacturing practices for active pharmaceutical ingredients. URL: [Link][22]
-
Da Settimo, A., et al. (1997). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. Journal of Medicinal Chemistry, 40(19), 3109-18. URL: [Link][5]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. URL: [Link][7]
-
Al-dujaili, L. H., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives. ACS Omega. URL: [Link][10]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 199307, 2-Phenylimidazo(1,2-a)pyridin-3-amine. URL: [Link][13]
-
Kaur, H., & Singh, G. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. RSC Advances, 9(58), 33939-33945. URL: [Link][9]
-
Yadav, G., & Singh, A. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. URL: [Link][8]
-
Kumar, A., et al. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 17, 1079–1142. URL: [Link][6]
Sources
- 1. database.ich.org [database.ich.org]
- 2. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance [pharmuni.com]
- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qualio.com [qualio.com]
- 12. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. 2-Phenylimidazo(1,2-a)pyridin-3-amine | C13H11N3 | CID 199307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 17. Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca [canada.ca]
- 18. ICH Q7 GMP for APIs [pharmuni.com]
- 19. compliancequest.com [compliancequest.com]
- 20. fda.gov [fda.gov]
- 21. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry | FDA [fda.gov]
- 22. TRS 957 - Annex 2: WHO good manufacturing practices for active pharmaceutical ingredients (bulk drug substances) [who.int]
- 23. Ullmann condensation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, appearing in numerous clinically used drugs.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction conditions and achieve high yields and purity.
Section 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the synthesis of imidazo[1,2-a]pyridines.
Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?
A1: There are several robust methods, with the choice depending on the desired substitution pattern and available starting materials. The most prevalent are:
-
Condensation of 2-aminopyridines with α-haloketones: This is a classic and widely used method, first reported by Tschitschibabin.[4][5]
-
Multicomponent Reactions (MCRs): These are highly efficient one-pot reactions. Key examples include:
-
Oxidative Cyclizations: These methods often utilize transition metal catalysts (e.g., copper, iron) or iodine to effect the cyclization of 2-aminopyridines with various partners like ketones, nitroolefins, or alkynes.[1][9][10][11]
Q2: I'm getting a low yield in my reaction. What are the first things I should check?
A2: Low yields can stem from several factors. Start by assessing the following:
-
Purity of Starting Materials: Ensure your 2-aminopyridine, aldehyde, ketone, or other starting materials are pure and dry.
-
Reaction Conditions: Double-check the reaction temperature, time, and atmosphere (e.g., inert atmosphere if required).
-
Catalyst Activity: If using a catalyst, ensure it has not degraded. For example, some copper(I) catalysts can be sensitive to air.
-
Solvent Choice: The solvent can have a significant impact on the reaction outcome. Ensure you are using an appropriate and dry solvent.
Q3: What is the role of the catalyst in imidazo[1,2-a]pyridine synthesis?
A3: The catalyst's role depends on the specific reaction:
-
In many A3 coupling reactions , a copper(I) catalyst activates the terminal alkyne, facilitating its addition to the iminium ion formed in situ from the 2-aminopyridine and aldehyde.[12][13]
-
In oxidative cyclizations , catalysts like copper or iodine facilitate the formation of key intermediates and the final aromatization step.[9][10][14]
-
In the GBB reaction , a Lewis or Brønsted acid catalyst is often used to activate the aldehyde and promote the cyclization cascade.[6][7]
Q4: Are there "green" or more environmentally friendly methods for this synthesis?
A4: Yes, significant efforts have been made to develop greener synthetic routes. These include:
-
Microwave-assisted synthesis: This can dramatically reduce reaction times and sometimes improve yields.[4][15]
-
Solvent-free reactions: Some methods, particularly the condensation of 2-aminopyridines with α-haloketones, can be performed without a solvent at elevated temperatures.[4][5][16]
-
Use of water as a solvent: Several procedures have been developed that utilize water as a green solvent, sometimes in the presence of a surfactant to form micelles.[3][9][17]
-
Catalyst-free methods: Under certain conditions, some variations of the synthesis can proceed without a catalyst.[4][5][16]
Section 2: Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common issues encountered during the synthesis of imidazo[1,2-a]pyridines.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps & Explanation |
| Poor quality of starting materials | - Verify purity: Use techniques like NMR or melting point to confirm the purity of your 2-aminopyridine, aldehyde, ketone, and other reagents. Impurities can inhibit catalysts or lead to side reactions. - Drying: Ensure all reagents and solvents are anhydrous, as water can interfere with many of the reaction mechanisms, especially those involving sensitive catalysts or intermediates. |
| Inefficient catalyst | - Catalyst choice: The optimal catalyst can be highly substrate-dependent. For instance, in copper-catalyzed reactions, CuI, CuBr, or Cu(OTf)₂ might give different results.[1][9][10] It may be necessary to screen a few catalysts. - Catalyst loading: While typically used in catalytic amounts (1-10 mol%), the optimal loading can vary. Try increasing the catalyst loading incrementally. - Catalyst deactivation: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you are using an air-sensitive catalyst like Cu(I).[18][19] |
| Suboptimal reaction temperature | - Too low: The reaction may be too slow at lower temperatures. Gradually increase the temperature in increments of 10-20 °C. Many of these reactions require heating, sometimes to reflux.[18] - Too high: Excessive heat can lead to decomposition of starting materials, intermediates, or the final product. If you suspect decomposition, try lowering the temperature. |
| Incorrect solvent | - Polarity: The polarity of the solvent can significantly affect the solubility of reagents and the stability of intermediates. Common solvents include DMF, DMSO, toluene, and ethanol.[10][20][21] A solvent screen may be necessary to find the optimal choice for your specific substrates. - Protic vs. Aprotic: Protic solvents like ethanol can participate in the reaction, which may be beneficial or detrimental depending on the mechanism. Aprotic solvents like DMF or toluene are often used to avoid this. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Steps & Explanation |
| Side reactions of starting materials | - Aldehyde self-condensation: In reactions involving aldehydes, base catalysts can sometimes promote self-condensation. Using a milder base or a non-basic catalyst can mitigate this. - Alkyne homocoupling (Glaser coupling): In copper-catalyzed A3 couplings, the presence of oxygen can lead to the oxidative homocoupling of the terminal alkyne.[19] Ensure the reaction is thoroughly degassed and run under an inert atmosphere. |
| Formation of isomeric products | - Regioselectivity: With substituted 2-aminopyridines, the cyclization can sometimes occur at different nitrogen atoms, leading to isomeric products. The regioselectivity is often influenced by electronic and steric factors of the substituents on the pyridine ring. Careful analysis of the product mixture (e.g., by 2D NMR) is crucial. |
| Incomplete cyclization or aromatization | - Monitor reaction progress: Use TLC or LC-MS to monitor the reaction. If you observe the buildup of an intermediate, it may indicate that the final cyclization or aromatization step is slow. - Adjust conditions for the final step: The final step can sometimes be promoted by adding an oxidant (if required by the mechanism) or by increasing the reaction temperature or time. |
Issue 3: Difficulty with Product Purification
| Possible Cause | Troubleshooting Steps & Explanation |
| Product is highly polar | - Chromatography: Use a more polar mobile phase for column chromatography (e.g., increasing the percentage of methanol in dichloromethane). Sometimes, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape for these basic compounds. - Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method. |
| Removal of catalyst residues | - Aqueous workup: A thorough aqueous workup can help remove many metal catalyst residues. Sometimes, washing with a solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution can be effective. - Filtration: Passing the crude reaction mixture through a plug of silica gel or celite can help remove some catalyst residues before full chromatographic purification. |
| Byproducts with similar polarity to the product | - Optimize chromatography: Try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system for column chromatography. - Derivative formation: In some challenging cases, it may be possible to selectively react the product or the impurity to form a derivative with different polarity, allowing for easier separation. |
Section 3: Key Synthetic Protocols & Data
This section provides detailed experimental protocols for common imidazo[1,2-a]pyridine syntheses and a table summarizing reaction conditions.
Protocol 1: Classic Condensation with an α-Bromoketone
This protocol is adapted from the general principles of the Tschitschibabin reaction.[4][5]
-
To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add the α-bromoketone (1.1 mmol).
-
Add sodium bicarbonate (2.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
This protocol is a general procedure for the GBB reaction, which is known for its efficiency and atom economy.[6][7][22]
-
In a reaction vial, dissolve the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.0 mmol) in a suitable solvent such as methanol or ethanol (5 mL).
-
Add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, 5 mol% or NH₄Cl, 20 mol%).[15][22]
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 60-80 °C or using microwave irradiation).[15] Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 3-aminoimidazo[1,2-a]pyridine product.
Table of Optimized Reaction Conditions
| Reaction Type | Catalyst | Solvent | Temperature | Typical Yields | Reference |
| Condensation | None or Base (e.g., NaHCO₃) | Ethanol, DMF | RT to Reflux | Good to Excellent | [4][5] |
| A3 Coupling | CuI, CuBr | Toluene, DMF, Water | 80-100 °C | Good to Excellent | [4][8][10] |
| GBB Reaction | Sc(OTf)₃, NH₄Cl, I₂ | Ethanol, Methanol | RT to 80 °C | Good to Excellent | [14][15][22] |
| Oxidative Cyclization (with ketones) | CuI | DMF | 120 °C | Moderate to Good | [9] |
| Oxidative Cyclization (with nitroolefins) | CuBr | DMF | 80 °C | Good to Excellent | [10] |
Section 4: Mechanistic Insights & Visual Guides
Understanding the reaction mechanisms can be invaluable for troubleshooting. Below are simplified diagrams of key synthetic pathways.
Mechanism: A3 Coupling
The A3 coupling reaction proceeds through the formation of a key propargylamine intermediate which then undergoes cyclization.
Caption: General mechanism of the A3 coupling reaction.
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting a failing reaction.
Caption: A systematic workflow for troubleshooting reactions.
References
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Available at: [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Available at: [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. Available at: [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health. Available at: [Link]
-
Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. ACS Publications. Available at: [Link]
-
The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). PubMed. Available at: [Link]
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available at: [Link]
-
Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. Available at: [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PubMed Central. Available at: [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Preprints.org. Available at: [Link]
-
Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. National Institutes of Health. Available at: [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]
-
What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)? ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
-
3.1: A3 Coupling Reaction. Chemistry LibreTexts. Available at: [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 11. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phytojournal.com [phytojournal.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | MDPI [mdpi.com]
- 16. scielo.br [scielo.br]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
troubleshooting guide for the synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine
Technical Support Center: Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine
A Senior Application Scientist's Guide to the Groebke-Blackburn-Bienaymé Reaction
Welcome to our dedicated technical support guide for the synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine. This molecule is a key scaffold in medicinal chemistry, and its efficient synthesis is crucial for many research and development programs.[1][2] The most common and powerful method for its construction is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team frequently encounters. My goal is to provide you not just with steps to follow, but with the underlying chemical principles to empower you to solve problems independently.
The GBB reaction is a cornerstone of multicomponent reaction (MCR) chemistry, enabling the rapid assembly of complex imidazo[1,2-a]-heterocycles from simple starting materials: a 2-aminoazine, an aldehyde, and an isocyanide.[3][4] While elegant, its success hinges on a nuanced understanding of the reaction parameters.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine via the GBB reaction.
Category 1: Low or No Product Yield
Question 1: My reaction has failed completely or is giving a very low yield (<20%). What are the most critical factors to investigate first?
This is the most frequent issue and typically points to a problem with one of three areas: the catalytic system, the reagents, or the reaction environment.
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Catalyst Choice and Activity: The GBB reaction is acid-catalyzed. The mechanism involves the initial formation of a Schiff base (imine) from 2-aminopyridine and benzaldehyde, which is the rate-determining step and requires an acid.[4] Both Lewis acids and Brønsted acids are effective.
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Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is considered the gold standard catalyst for this reaction due to its high efficiency.[3] Other rare earth triflates like Yb(OTf)₃ or Gd(OTf)₃ are also excellent alternatives.[4]
-
Brønsted Acids: Simpler acids like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) can also be effective and are more economical.[3][5]
-
Troubleshooting Causality: An inactive or insufficient catalyst will stall the reaction at the starting materials. Ensure your catalyst is anhydrous and has been stored correctly. Triflates are hygroscopic and can lose activity if exposed to moisture. Start with a catalyst loading of 5-10 mol%.
-
-
Reagent Quality:
-
Aldehyde: Benzaldehyde is prone to oxidation to benzoic acid upon prolonged exposure to air. Use freshly distilled or a recently purchased bottle. The presence of benzoic acid can interfere with the primary catalyst.
-
Isocyanide: Isocyanides, particularly volatile ones like tert-butyl isocyanide, can have a pungent and unpleasant odor and are susceptible to polymerization or hydrolysis. Their purity is paramount. If the isocyanide is old or has been improperly stored, it is a likely culprit.
-
-
Reaction Environment (Solvent and Water): The initial imine formation is a condensation reaction that releases one equivalent of water. While many GBB reactions are robust enough to proceed without special measures, excess water can hydrolyze the imine intermediate, shifting the equilibrium back towards the starting materials.
-
Solvent Choice: Methanol and ethanol are the most common solvents and generally give good results.[3]
-
Anhydrous Conditions: If you suspect water is an issue, consider using anhydrous solvents. The addition of a dehydrating agent like trimethyl orthoformate has been shown to improve yields in similar systems.[6]
-
Below is a workflow to diagnose low-yield issues.
Sources
- 1. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine
Welcome to the technical support center for the synthesis and purification of 2-Phenylimidazo[1,2-a]pyridin-3-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable scaffold. We will address common challenges encountered during the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, providing practical, field-tested solutions to enhance your yield and purity.
Introduction: The Groebke-Blackburn-Bienaymé Reaction
The most efficient and convergent route to the 3-amino-imidazo[1,2-a]pyridine core is the Groebke-Blackburn-Bienaymé (GBB) reaction.[1][2] This is an isocyanide-based multicomponent reaction (IMCR) that combines a 2-amino-pyridine, an aldehyde, and an isocyanide in a single pot to rapidly build molecular complexity.[3][4] While powerful, the reaction's success is highly dependent on carefully controlled parameters. This guide will help you navigate those variables.
Frequently Asked Questions (FAQs)
Q1: My GBB reaction is not starting. TLC analysis shows only starting materials even after several hours. What's the most likely cause?
A1: The most common culprit is the failure to form the initial Schiff base (or iminium ion) intermediate from the 2-aminopyridine and benzaldehyde. This is the rate-determining step and is highly dependent on catalysis and the removal of water.
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Catalyst Inactivity: Ensure your acid catalyst is active. Lewis acids like Scandium triflate (Sc(OTf)₃) or Brønsted acids like perchloric acid (HClO₄) are used to activate the aldehyde carbonyl, making it more electrophilic.[5] If your catalyst is old or has been exposed to moisture, it may be inactive.
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Water Contamination: The condensation reaction to form the imine generates water. If not removed or scavenged, this water can hydrolyze the imine intermediate, stalling the reaction. Running the reaction in a solvent like methanol or ethanol is common, but for sluggish reactions, consider adding a dehydrating agent like trimethyl orthoformate or using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene).[3]
Q2: What is the best isocyanide to use for synthesizing the primary 3-amine?
A2: Direct synthesis of the primary amine (R-NH₂) using a simple isocyanide is challenging. Most GBB reactions utilize aliphatic or aromatic isocyanides like tert-butyl isocyanide or cyclohexyl isocyanide, which yield the corresponding N-substituted 3-amine.[1] These are generally stable and commercially available. To obtain the final primary amine, a two-step approach is often more reliable:
-
Perform the GBB reaction using a protected isocyanide, such as triphenylmethyl isocyanide (Trityl isocyanide).
-
Cleave the protecting group (e.g., the trityl group) under acidic conditions post-synthesis.
Q3: Can this reaction be performed without a metal catalyst?
A3: Yes. While Lewis acids like Sc(OTf)₃ or Y(OTf)₃ are highly effective, simpler Brønsted acids or acid salts can also be used.[6] Ammonium chloride (NH₄Cl) is a cost-effective and green catalyst that has proven successful for this transformation.[1][4] In some cases, particularly with highly reactive starting materials, the reaction can proceed with no added catalyst, though reaction times may be longer.[7][8][9]
Troubleshooting Guide: Yield and Purity Optimization
This section provides a deeper dive into specific experimental problems.
Problem 1: Low Overall Yield (<40%)
-
Probable Cause A: Suboptimal Reaction Conditions. The balance between catalyst loading, temperature, and solvent is critical. An incorrect combination can stall the reaction or promote side-product formation.
-
Scientific Rationale: The GBB reaction involves several equilibrium steps. The solvent polarity affects the stability of charged intermediates, while temperature influences reaction rates. The catalyst concentration must be sufficient to drive the initial condensation without causing degradation of starting materials.
-
Solution: Systematically screen reaction parameters. A good starting point is to test different catalysts against various solvents, as summarized in the table below. Monitor the reaction by TLC or LC-MS to track the consumption of starting materials and the formation of the product.
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| Catalyst (mol%) | Solvent | Typical Temperature | Expected Outcome & Comments |
| Sc(OTf)₃ (10 mol%) | Methanol (MeOH) | Room Temp - 40°C | High Yield. Excellent catalyst for activating aldehydes. MeOH is a good solvent for most starting materials. |
| Y(OTf)₃ (15 mol%) | Toluene | 110°C | Good Yield. Effective for less reactive substrates that require higher temperatures.[6] |
| NH₄Cl (20 mol%) | Ethanol (EtOH) | 60°C | Good to Moderate Yield. A greener, cost-effective alternative.[4] Reaction may be slower. |
| HClO₄ (catalytic) | DMF | Room Temp | Good Yield. Strong Brønsted acid catalysis can be very effective, but may not be compatible with acid-sensitive functional groups.[5] |
| None | Neat (Solvent-free) | 60°C - 80°C | Variable Yield. Can be very efficient and green, but requires reactants to melt and mix properly.[8] Best for thermally stable compounds. |
-
Probable Cause B: Poor Isocyanide Quality. Isocyanides, known for their potent odors, can degrade upon storage, especially if exposed to moisture or air.
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Scientific Rationale: The nucleophilic attack of the isocyanide carbon on the iminium ion is a crucial bond-forming step. If the isocyanide has hydrolyzed or polymerized, its effective concentration is lowered, leading to a poor yield.
-
Solution: Use isocyanides from a reputable supplier. If possible, purify the isocyanide by distillation before use. Always handle them in a well-ventilated fume hood and store them under an inert atmosphere (Nitrogen or Argon) in a cool, dark place.
-
Problem 2: Product is Contaminated with Impurities
-
Probable Cause A: Unreacted Starting Materials. Incomplete conversion is a common source of impurities.[10] 2-aminopyridine and benzaldehyde can be particularly difficult to remove during workup.
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Scientific Rationale: The polarity of the starting materials can be similar to the product, making chromatographic separation challenging.
-
Solution:
-
Drive the reaction to completion: Use a slight excess (1.1-1.2 equivalents) of the isocyanide and aldehyde relative to the 2-aminopyridine. Monitor carefully by TLC to ensure the limiting reagent is fully consumed.
-
Acidic Wash: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic unreacted 2-aminopyridine, pulling it into the aqueous phase as a salt. The desired product is typically less basic and will remain in the organic layer.
-
-
-
Probable Cause B: Formation of Bis-Imidazopyridine Side Product. A common side reaction involves the C3 position of the newly formed product undergoing a second reaction with another molecule of aldehyde, leading to a bis(2-phenylimidazo[1,2-a]pyridin-3-yl)methane derivative.[11][12]
-
Scientific Rationale: The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and can act as a nucleophile, especially under acidic conditions, attacking another molecule of the activated aldehyde.
-
Solution: Control the stoichiometry carefully. Avoid a large excess of the aldehyde. Add the isocyanide portion-wise or via syringe pump over a period of time. This keeps the concentration of the highly reactive intermediates low, favoring the desired intramolecular cyclization over intermolecular side reactions.
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Problem 3: Difficulty with Product Isolation and Purification
-
Probable Cause: Incorrect Purification Strategy. The product may be an oil or a solid that is difficult to crystallize from the crude reaction mixture.
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Scientific Rationale: The crude product contains the desired compound along with side products and residual catalyst, which can inhibit crystallization. A multi-step purification approach is often necessary.
-
Solution: Follow a systematic purification workflow. First, perform a workup to remove the bulk of impurities, then choose between recrystallization or chromatography based on the nature of the crude material.
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Visualized Workflows and Protocols
General GBB Reaction Workflow
Caption: General workflow for the GBB three-component reaction.
Purification Strategy Decision Tree
Caption: Decision tree for purification of the target compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(tert-butyl)-2-phenylimidazo[1,2-a]pyridin-3-amine
This protocol is a representative example using a common catalyst and solvent system.
Materials:
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2-Aminopyridine (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
tert-Butyl isocyanide (1.2 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (0.1 equiv)
-
Methanol (MeOH), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an atmosphere of nitrogen, add 2-aminopyridine and anhydrous methanol (approx. 0.2 M concentration relative to the aminopyridine).
-
Stir the solution until the 2-aminopyridine is fully dissolved.
-
Add benzaldehyde, followed by Sc(OTf)₃. Stir the mixture at room temperature for 20 minutes. A slight color change may be observed as the iminium ion forms.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add tert-butyl isocyanide dropwise over 10 minutes. Caution: Isocyanides have a strong, unpleasant odor and are toxic. Perform this step in a well-ventilated fume hood.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The product spot should be UV active.
-
Once the 2-aminopyridine is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous mixture three times with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc)
Procedure:
-
Prepare a silica gel slurry in a low-polarity eluent (e.g., 9:1 Hexanes:EtOAc) and pack the column.
-
Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of dichloromethane (DCM) ("wet loading").
-
Load the sample onto the top of the prepared column.
-
Elute the column using a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 70:30 Hexanes:EtOAc).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified N-(tert-butyl)-2-phenylimidazo[1,2-a]pyridin-3-amine as a solid. The product can be further purified by recrystallization if necessary.[13]
References
-
Shaabani, A., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. Available at: [Link]
-
Banu, H., & Kumbhare, R. M. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Journal of Chemical Sciences. Available at: [Link]
-
Zare, A., et al. (2023). One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Synthetic Communications. Available at: [Link]
-
Jiménez-Vázquez, E., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. Available at: [Link]
-
Santaniello, S. B., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Available at: [Link]
-
Santaniello, S. B., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. Available at: [Link]
-
Bahadorikhalili, S., et al. (2023). Catalytic synthesis of N-(alkyl)-2-phenylimidazo[1,2-a]pyridin-3-amine derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Wang, X., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available at: [Link]
-
Bakos, B., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
El-Mekabaty, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Sharma, K., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Zhu, D.-J., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society. Available at: [Link]
-
ResearchGate. (2017). Coupling reaction between 2-phenylimidazo[1-2a]pyridine-3-amine and acyl/sulfonyl chloride?. Available at: [Link]
-
Zhu, D-J., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances. Available at: [Link]
-
Guchhait, S. K., & Kashyap, M. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. National Institutes of Health. Available at: [Link]
-
Zali-Boeini, H., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ríos-Gutiérrez, M., et al. (2020). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Roslan, I. I., et al. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Organic Chemistry Portal. Available at: [Link]
-
Shaabani, A., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry. Available at: [Link]
-
Kumar, M., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
-
El-Mekabaty, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]
-
Almirante, N., et al. (1987). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. 2-Phenylimidazo(1,2-a)pyridin-3-amine. Available at: [Link]
-
Wang, X., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. National Institutes of Health. Available at: [Link]
-
Scribd. Recrystallization. Available at: [Link]
Sources
- 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [mdpi.com]
- 7. bio-conferences.org [bio-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
purification of 2-Phenylimidazo[1,2-a]pyridin-3-amine by recrystallization vs. chromatography
This guide provides an in-depth analysis of two primary purification techniques for 2-Phenylimidazo[1,2-a]pyridin-3-amine: recrystallization and column chromatography. Designed for researchers and drug development professionals, this document offers not just procedural steps but also the underlying scientific rationale, troubleshooting advice, and comparative data to help you select the optimal method for your specific experimental needs.
Choosing Your Purification Strategy
The first critical step in any purification workflow is selecting the appropriate technique. The choice between recrystallization and chromatography is not arbitrary; it depends on the scale of your synthesis, the nature of the impurities, and the final purity required. The parent compound, 2-phenylimidazo[1,2-a]pyridine, is noted to be highly crystalline, and its derivatives can often be purified by either method.[1][2]
The following decision tree provides a logical framework for making this selection.
Caption: Decision tree for selecting a purification method.
Section 1: Purification by Recrystallization
Recrystallization is a powerful technique that leverages differences in solubility between the desired compound and impurities at varying temperatures. For a compound to be successfully recrystallized, it must be significantly more soluble in a hot solvent than in the same solvent when cold.[3] This method is often preferred for larger scale purifications due to its efficiency and lower solvent consumption compared to chromatography.
Frequently Asked Questions (FAQs)
Q1: When is recrystallization the best choice for 2-Phenylimidazo[1,2-a]pyridin-3-amine? A1: Recrystallization is ideal when:
-
You are working with quantities greater than 1 gram.
-
The crude product is mostly pure (>85-90%).
-
The primary impurities are unreacted starting materials (e.g., 2-aminopyridines) or inorganic salts, which have very different solubility profiles from your product.
-
You need a cost-effective and relatively fast method for bulk purification.
Q2: What is a good starting solvent for recrystallizing this compound? A2: Based on typical synthesis conditions which may use ethanol, a good starting point is an alcohol like ethanol or isopropanol, or a mixture such as ethanol/water.[4][5] The key is to find a solvent system where the compound has low solubility at room temperature but dissolves completely near the solvent's boiling point.
Q3: How do I perform a solvent screen to find the optimal recrystallization solvent? A3:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water) dropwise at room temperature until the solid is just covered. Note any solvents that dissolve the compound readily at room temperature; these are unsuitable.
-
For solvents that do not dissolve the compound, gently heat the tube. A good candidate solvent will fully dissolve the compound upon heating.
-
Allow the heated, clear solutions to cool slowly to room temperature, and then in an ice bath. The best solvent is the one that produces a large quantity of crystalline solid upon cooling.
Troubleshooting Guide
Q: My compound "oils out" as a liquid instead of forming crystals upon cooling. What should I do? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Causality: The solubility of the compound decreases so rapidly that it separates as a liquid globule instead of forming an ordered crystal lattice.
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-5% more volume) to slightly decrease the saturation level. Allow the solution to cool much more slowly. If it persists, try a different solvent with a lower boiling point.
Q: My final crystals are still colored, but I believe the compound should be colorless. How can I fix this? A: Highly colored, polar impurities can often be trapped in the crystal lattice.
-
Causality: These impurities may have some affinity for the crystal structure or are present in high concentration.
-
Solution: After dissolving the crude product in the hot solvent, add a very small amount (1-2% of the solute's weight) of activated charcoal. Keep the solution hot and swirl for 2-5 minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper to remove the charcoal, then allow the filtrate to cool and crystallize.[3]
Q: My recovery is very low after recrystallization. What went wrong? A: Low recovery can stem from several factors.
-
Causality & Solutions:
-
Too much solvent: You may have used too much solvent, keeping a significant portion of your product dissolved even at low temperatures. You can try to boil off some solvent and re-cool the solution.
-
Premature crystallization: The product may have crystallized in the filter paper during a hot filtration step. Ensure your funnel and receiving flask are pre-heated.
-
Inappropriate solvent: The chosen solvent may still have a relatively high solubilizing capacity for your compound at cold temperatures. A solvent screen is recommended.
-
Detailed Experimental Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable hot solvent (e.g., ethanol) to your crude 2-Phenylimidazo[1,2-a]pyridin-3-amine to dissolve it completely.
-
(Optional) Decolorization: If the solution is colored, add a spatula-tip of activated charcoal and keep the solution hot for 5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Section 2: Purification by Column Chromatography
Silica gel column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). It is particularly useful for separating structurally similar compounds or when high purity is essential.
Frequently Asked Questions (FAQs)
Q1: When should I choose column chromatography over recrystallization? A1: Column chromatography is the preferred method when:
-
You are working on a small scale (< 1 g).
-
The reaction has produced a complex mixture of products or contains impurities that are structurally very similar to the desired compound.
-
Recrystallization has failed to achieve the desired level of purity.
-
The highest possible purity (>99%) is required for subsequent steps or analysis.
Q2: What is a good mobile phase (eluent) for purifying 2-Phenylimidazo[1,2-a]pyridin-3-amine? A2: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc) is a standard choice for this class of compounds.[4] A typical starting point would be a gradient from 100% hexanes to a 3:2 or 1:1 mixture of hexanes/EtOAc.
Q3: How do I determine the right solvent system and monitor the separation? A3: Thin-Layer Chromatography (TLC) is essential.
-
Dissolve a tiny amount of your crude mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a potential eluent system (e.g., 4:1 Hexanes:EtOAc).
-
Visualize the spots under a UV lamp. The ideal solvent system will show good separation between the product spot and impurity spots, with the product spot having an Rf value between 0.25 and 0.40.
Troubleshooting Guide
Q: My compound is streaking or tailing on the TLC plate. What does this mean for my column? A: Streaking indicates that the compound is very polar and is interacting very strongly with the acidic silica gel.
-
Causality: The amine functionality in 2-Phenylimidazo[1,2-a]pyridin-3-amine can interact strongly with the acidic silanol groups on the silica surface.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica, leading to sharper bands and better separation.
Q: I'm not getting good separation between my product and a close-running impurity. A: This is a common challenge requiring optimization of the mobile phase.
-
Causality: The chosen eluent system does not have sufficient selectivity to differentiate between the two compounds.
-
Solution:
-
Decrease Polarity: Make the eluent less polar (e.g., go from 1:1 Hex:EtOAc to 3:1). This will increase the retention time of all compounds and may improve separation.
-
Change Solvents: Substitute one of the eluent components. For example, replacing ethyl acetate with dichloromethane or acetone can alter the selectivity and improve separation.
-
Q: My product won't elute from the column, even with 100% ethyl acetate. A: Your compound is too strongly adsorbed to the silica.
-
Causality: The compound is highly polar.
-
Solution: Increase the polarity of the mobile phase further by adding a small percentage (2-10%) of methanol to your ethyl acetate or dichloromethane. Methanol is a very strong eluent and will displace most adsorbed compounds from the silica gel.
Detailed Experimental Protocol: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexanes:EtOAc). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a "dry load." This technique generally results in better separation than loading the sample as a liquid. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with your starting mobile phase. Collect fractions in test tubes.
-
Gradient (Optional): Gradually increase the polarity of the mobile phase (e.g., from 95:5 to 80:20 Hexanes:EtOAc) to elute compounds with increasing polarity.
-
Monitoring: Monitor the fractions being collected by TLC to identify which ones contain your pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Phenylimidazo[1,2-a]pyridin-3-amine.
Comparative Summary: Recrystallization vs. Chromatography
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity | 95-99% | >99% |
| Yield | Moderate to High (can have losses in mother liquor) | High (if optimized) |
| Scale | Excellent for >1 g | Ideal for <1 g; scalable but cumbersome |
| Time | Relatively Fast (hours) | Time-consuming (can be hours to days) |
| Cost | Low (minimal solvent and no stationary phase cost) | High (requires large volumes of solvent and silica gel) |
| Skill Level | Moderate | High (requires practice and optimization) |
| Waste Generation | Low | High (significant solvent and solid waste) |
Overall Purification Workflow
The following diagram illustrates how these techniques fit into a standard laboratory workflow for synthesis and purification.
Caption: General laboratory purification workflow.
References
-
Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 383-386. [Link]
-
Price, M. J., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]
-
Foundation for Innovation and Technology Transfer, IIT Delhi. (n.d.). Green Synthesis of Substituted 2-phenylimidazo-[1,2-a]pyridines. FITT-IITD. [Link]
-
Zhang, L., et al. (2013). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 18(1), 1104-1113. [Link]
-
Selleri, S., et al. (1997). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry, 40(19), 3109-18. [Link]
-
Chemchart. (n.d.). 2-phenylimidazo[1,2-a]pyridin-3-amine (3999-29-9). Chemchart. [Link]
-
Martinez, R., et al. (2019). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Molecules, 24(23), 4252. [Link]
-
Zhang, L., et al. (2013). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Kumar, V., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. SN Applied Sciences, 1(10), 1234. [Link]
-
Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3418. [Link]
-
Roslan, I. I., et al. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. The Journal of Organic Chemistry, 81(19), 9167-9174. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylimidazo(1,2-a)pyridin-3-amine. PubChem Compound Database. [Link]
-
Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC - PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylimidazo(1,2-a)pyridine. PubChem Compound Database. [Link]
-
Scribd. (n.d.). Recrystallization. Scribd. [Link]
Sources
- 1. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Synthesis of Substituted 2-Phenylimidazo[1,2-a]pyridin-3-amines
Welcome to the technical support resource for the synthesis of substituted 2-phenylimidazo[1,2-a]pyridin-3-amines. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, particularly when employing the widely used Groebke-Blackburn-Bienaymé (GBB) three-component reaction.
Problem: Low or No Product Yield
Q: I am performing a Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize a 2-phenylimidazo[1,2-a]pyridin-3-amine derivative, but my yield is consistently low or I'm recovering only starting materials. What are the critical parameters to investigate?
A: Low or no yield in a GBB reaction is a common issue that can often be resolved by systematically evaluating several key parameters. The reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, and its success is highly dependent on the interplay between reagents, catalyst, and solvent.
1. Catalyst Activity and Choice: The GBB reaction is typically acid-catalyzed. The catalyst's role is to activate the aldehyde and facilitate the formation of the crucial N-acyliminium ion intermediate.
-
Lewis vs. Brønsted Acids: Both types of catalysts are effective. Scandium triflate (Sc(OTf)₃) is a popular and highly effective Lewis acid catalyst.[1] Brønsted acids like p-toluenesulfonic acid (p-TsOH) are also widely used.[2] If you are experiencing low yield with one type, switching to the other is a primary troubleshooting step. For instance, iodine has been shown to be a cost-effective and efficient Lewis acid catalyst for this transformation at room temperature.[3]
-
Catalyst Loading: Insufficient catalyst loading can lead to a stalled reaction. While typical loadings are between 5-20 mol%, reactions with less reactive substrates may require a higher catalyst concentration. Conversely, excessive catalyst can sometimes promote side reactions.
-
Catalyst Quality: Ensure your catalyst is anhydrous and has been stored correctly. Lewis acids like Sc(OTf)₃ are hygroscopic, and their activity can be significantly diminished by moisture.
2. Reagent Quality and Reactivity: The electronic nature of your starting materials plays a significant role.
-
Aldehyde Reactivity: Aromatic aldehydes bearing electron-withdrawing groups (e.g., nitro, cyano) are generally more electrophilic and react faster. Aldehydes with strong electron-donating groups (e.g., methoxy, amino) are less reactive and may require more forcing conditions (higher temperature, stronger catalyst).
-
Isocyanide Stability: Isocyanides, particularly aliphatic ones like tert-butyl isocyanide, can be prone to polymerization or hydrolysis under acidic conditions.[1] Ensure the isocyanide is of high purity and was added to the reaction mixture correctly, often as the last component.
-
2-Aminopyridine Nucleophilicity: Electron-donating groups on the aminopyridine ring increase its nucleophilicity and generally favor the reaction. Conversely, electron-withdrawing groups can slow the initial imine formation.
3. Solvent Effects: The choice of solvent is critical and can influence reaction rates and mechanism.
-
Protic Solvents: Alcohols like methanol (MeOH) or ethanol (EtOH) are commonly used and have been shown to not only act as a solvent but also as a co-catalyst, accelerating key steps through proton transfer.[4]
-
Aprotic Solvents: Solvents like acetonitrile (MeCN) or toluene can also be effective, particularly at higher temperatures.
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) at elevated temperatures can lead to excellent yields and simplified work-up.[5]
4. Reaction Conditions:
-
Temperature: While many GBB reactions proceed at room temperature, unreactive substrates may require heating. Microwave irradiation is a powerful tool to accelerate the reaction, often reducing reaction times from hours to minutes.[6]
-
Anhydrous Conditions: Moisture can interfere with the catalyst and lead to hydrolysis of the intermediate iminium species. Conducting the reaction under an inert atmosphere (N₂ or Ar) with anhydrous solvents is highly recommended, especially when using sensitive Lewis acids.[7]
Problem: Formation of Multiple Products & Side Reactions
Q: My reaction mixture is complex, showing multiple spots on TLC or peaks in LC-MS. What are the likely side products and how can I suppress their formation?
A: A complex reaction mixture indicates the presence of competing reaction pathways. Understanding these pathways is key to optimizing for your desired product.
Common Side Products:
-
Unreacted Intermediates: The initial imine formed between the 2-aminopyridine and the aldehyde may be present if the subsequent cyclization with the isocyanide is slow.
-
Isocyanide Polymerization: Under strongly acidic conditions, isocyanides can polymerize, leading to an insoluble, often yellowish, precipitate.
-
Hydrolysis Products: If water is present, the intermediate N-acyliminium ion can be hydrolyzed, preventing the final cyclization step.
-
Regioisomers: If using a substituted 2-aminopyridine, there is a small possibility of forming regioisomers, although the mechanism strongly favors the imidazo[1,2-a]pyridine scaffold.
Strategies for Minimization:
-
Control Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the more volatile or less stable components, like the isocyanide, can sometimes drive the reaction to completion.
-
Order of Addition: A common and effective strategy is to first stir the 2-aminopyridine, aldehyde, and catalyst together for a short period (15-30 minutes) to pre-form the imine before adding the isocyanide. This minimizes the time the isocyanide is exposed to acidic conditions alone, reducing polymerization.
-
Ensure Anhydrous Conditions: As mentioned previously, using dry solvents and an inert atmosphere is crucial for suppressing hydrolysis side reactions.[7]
-
Optimize Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can often improve selectivity and reduce the formation of degradation products.
Below is a decision-making workflow to address the issue of side product formation, presented in DOT language for Graphviz.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05841A [pubs.rsc.org]
side-product formation in the synthesis of imidazo[1,2-a]pyridines and their prevention
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established scientific principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues, their probable causes related to side-product formation, and detailed solutions to overcome them.
Issue 1: Low Yield and Presence of a Major Isomeric Impurity in the Groebke-Blackburn-Bienaymé (GBB) Reaction
Question: I am performing a Groebke-Blackburn-Bienaymé (GBB) three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide. My final product is a mixture of the expected 3-aminoimidazo[1,2-a]pyridine and a significant amount of an isomeric side-product. How can I improve the selectivity and yield of my desired product?
Probable Cause: In some instances of multicomponent reactions, side reactions can compete with the main reaction pathway, leading to isomeric products. For instance, a pseudo-three-component reaction between 2-aminopyridines and two molecules of acetophenone has been reported to yield a mixture of a 2,3-disubstituted imidazo[1,2-a]pyridine and a 2-styryl-substituted analogue.[1][2] The formation of these products is influenced by the catalyst used, with different acids favoring different reaction pathways.[1][2]
Solution:
-
Catalyst Optimization: The choice of acid catalyst is critical. While Brønsted acids like p-toluenesulfonic acid (pTSA) and sulfuric acid can catalyze the reaction, they may lead to different product ratios.[1][2] Lewis acids, such as scandium(III) triflate (Sc(OTf)₃) or indium(III) chloride (InCl₃), are often more effective in promoting the desired [4+1] cycloaddition of the GBB reaction and minimizing side-product formation.[3][4] It is recommended to screen a panel of Lewis acids to find the optimal catalyst for your specific substrates.
-
Control of Reaction Conditions:
-
Solvent: The choice of solvent can influence reaction rates and selectivity. Protic solvents like methanol or ethanol are commonly used and can participate in the reaction mechanism, sometimes beneficially.[5] However, aprotic solvents may be advantageous in specific cases.
-
Temperature: Running the reaction at elevated temperatures can sometimes favor the formation of thermodynamic byproducts. It is advisable to start the reaction at room temperature and monitor its progress. If the reaction is sluggish, gentle heating (e.g., 50-60 °C) can be applied.[6]
-
Dehydrating Agent: The initial step of the GBB reaction is the formation of an imine from the 2-aminopyridine and the aldehyde, which releases water.[3] The presence of water can lead to hydrolysis of intermediates and reduce the overall yield. The addition of a dehydrating agent, such as trimethyl orthoformate, can drive the imine formation to completion and improve the yield of the final product.[7]
-
Experimental Protocol: Catalyst Screening for the GBB Reaction
-
Set up parallel reactions in small-scale vials.
-
To each vial, add the 2-aminopyridine (1.0 equiv.), aldehyde (1.0 equiv.), and isocyanide (1.0 equiv.) in a suitable solvent (e.g., methanol, 2 mL).
-
To each vial, add a different Lewis acid catalyst (e.g., Sc(OTf)₃, InCl₃, ZrCl₄, FeCl₃) at a loading of 10 mol%.[3][8]
-
Stir the reactions at room temperature and monitor by TLC or LC-MS.
-
After 12-24 hours, or upon completion, analyze the product ratio in each reaction to identify the catalyst that provides the highest selectivity for the desired product.
DOT Diagram: General Mechanism of the Groebke-Blackburn-Bienaymé Reaction
Caption: Generalized mechanism of the GBB reaction.
Issue 2: Formation of Unidentified Side-Products in Tschitschibabin-type Syntheses
Question: I am synthesizing a 2-substituted imidazo[1,2-a]pyridine by reacting a 2-aminopyridine with an α-haloketone. While I obtain my desired product, I also see several other spots on my TLC plate that are difficult to characterize. How can I achieve a cleaner reaction?
Probable Cause: The reaction of 2-aminopyridines with α-haloketones, a classic method for synthesizing imidazo[1,2-a]pyridines, can be prone to side reactions if not properly controlled.[9] Potential side-products can arise from:
-
Self-condensation of the α-haloketone: This can be promoted by basic conditions.
-
Reaction of the α-haloketone with the product: The formed imidazo[1,2-a]pyridine can sometimes react further.
-
Formation of regioisomers: If the 2-aminopyridine is substituted, reaction at different nitrogen atoms can be possible, although the endocyclic nitrogen is generally more nucleophilic.[9]
Solution:
-
Choice of Base: The original Tschitschibabin reaction was often performed at high temperatures without a base.[9] However, the addition of a mild base like sodium bicarbonate or potassium carbonate can facilitate the reaction under milder conditions, improving yields and reducing charring.[2][9] Strong bases should be avoided as they can promote self-condensation of the ketone.
-
Solvent and Temperature Control:
-
Catalyst- and Solvent-Free Conditions: For some substrates, it has been demonstrated that the reaction between 2-aminopyridines and α-bromo/chloroketones can proceed efficiently at moderate temperatures (e.g., 60 °C) without any catalyst or solvent.[9] This "green chemistry" approach can minimize side-product formation and simplify work-up.
Experimental Protocol: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines
-
In a microwave-safe vial, combine the 2-aminopyridine (1.0 equiv.), the α-haloketone (1.0 equiv.), and a mild base such as NaHCO₃ (1.2 equiv.).
-
Add a suitable solvent, such as ethanol (3-5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 10-30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
DOT Diagram: Troubleshooting Workflow for Tschitschibabin Synthesis
Caption: A decision-making workflow for troubleshooting side-product formation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side-products in imidazo[1,2-a]pyridine synthesis?
A1: The types of side-products are highly dependent on the synthetic route. However, some common classes include:
-
Regioisomers: Especially in multicomponent reactions where selectivity can be an issue.[1][2]
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.
-
Products of Self-Condensation: Aldehydes and ketones, particularly under basic or strongly acidic conditions, can self-condense.
-
Over-alkylation Products: The nitrogen atoms in the imidazo[1,2-a]pyridine core can sometimes be further alkylated if a reactive electrophile is present in excess.
-
Hydrolysis Products: Water-sensitive intermediates can hydrolyze, especially if water is not effectively removed from the reaction.[7]
Q2: How can I effectively purify my imidazo[1,2-a]pyridine product from reaction side-products?
A2: Purification is a critical step.
-
Flash Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines.[10] A silica gel stationary phase with a gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the product is a solid and of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexanes) can be a highly effective method for obtaining analytically pure material.[11]
-
Acid-Base Extraction: Since imidazo[1,2-a]pyridines are basic, an acid-base extraction can sometimes be used to separate them from neutral organic impurities. Dissolving the crude mixture in an organic solvent and extracting with a dilute acid (e.g., 1M HCl) will move the product into the aqueous phase. The aqueous phase can then be basified and re-extracted to recover the purified product.
-
Salt Formation: For industrial-scale purification, forming a salt (e.g., a sulfate salt) of the product can facilitate its isolation and purification.[7]
Q3: Are there any "green" or more environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines to avoid hazardous reagents and solvents?
A3: Yes, the development of green synthetic methodologies is an active area of research.
-
Catalyst- and Solvent-Free Reactions: As mentioned, the reaction of 2-aminopyridines with α-haloketones can be performed without a catalyst or solvent.[9]
-
Water as a Solvent: Some syntheses have been successfully performed in water, which is an environmentally benign solvent.[12]
-
Ultrasound and Microwave-Assisted Synthesis: These techniques can significantly reduce reaction times, often leading to lower energy consumption and cleaner reactions.[9][12]
-
Iodine-Catalyzed Reactions: Molecular iodine is an inexpensive, readily available, and relatively benign catalyst that has been effectively used in the synthesis of imidazo[1,2-a]pyridines.[8][12] These reactions can often be performed under mild conditions.[8]
Q4: In the GBB reaction, what is the role of the isocyanide component, and can its structure influence side-product formation?
A4: The isocyanide acts as a "two-atom" synthon, providing what will become C3 and the attached amino group of the imidazo[1,2-a]pyridine core.[3] The reaction proceeds via a nucleophilic attack of the isocyanide on the imine intermediate, followed by an intramolecular cyclization.[3]
The structure of the isocyanide can indeed influence the reaction.
-
Steric Hindrance: Bulky isocyanides (e.g., tert-butyl isocyanide) are commonly used and are often well-tolerated.[13] However, extremely bulky isocyanides might slow down the reaction rate.
-
Electronic Effects: The electronic nature of the isocyanide's substituent can modulate its nucleophilicity, but this is generally a less significant factor than steric effects.
-
Stability: Some isocyanides can be unstable or have unpleasant odors, which is a practical consideration.
While the isocyanide is less likely to be the source of major isomeric side-products compared to the other components, using a high-purity isocyanide is crucial to avoid introducing impurities into the reaction.
Section 3: Summary of Prevention Strategies
| Side-Product/Issue | Probable Cause | Prevention Strategy | Key References |
| Isomeric Byproducts (GBB) | Competing reaction pathways (e.g., Ortoleva-King type reaction) | Optimize catalyst (use Lewis acids like Sc(OTf)₃), control temperature, use a dehydrating agent. | [3],[1],[2],[7] |
| Low Purity (Tschitschibabin) | Self-condensation of ketone, over-reaction | Use a mild base (e.g., NaHCO₃), control temperature, consider microwave or solvent-free conditions. | [9],[2] |
| Incomplete Reaction | Insufficient activation, low temperature | Increase temperature moderately, use an effective catalyst (e.g., molecular iodine), extend reaction time. | [8],[12] |
| Formation of Polymeric Material | High reaction temperature, strong acid/base catalysis | Reduce reaction temperature, use a milder catalyst, ensure proper stoichiometry. | [9] |
References
- Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... - ResearchGate.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central.
- Proposed mechanism for the Groebke‐Blackburn‐Bienaymé (GBB) reaction. - ResearchGate.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI.
- Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence | ACS Organic & Inorganic Au.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC - NIH.
- Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing).
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC - PubMed Central.
- Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchGate.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-conferences.org [bio-conferences.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Technical Support Center: Refining Protocols for Functionalization at the 3-Amino Position
Welcome to the technical support center for the functionalization of the 3-amino position. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges and their solutions. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your experimental workflows effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the functionalization of the 3-amino position, providing quick and actionable answers based on established chemical principles.
Q1: What are the most common challenges encountered when functionalizing a 3-amino group?
A1: The primary challenges in functionalizing a 3-amino group often revolve around several key factors:
-
Low Reactivity: Steric hindrance from the surrounding molecular scaffold can significantly impede the approach of reagents to the 3-amino group, slowing down or preventing the desired reaction.[1][2][3][4] The electronic properties of the molecule can also reduce the nucleophilicity of the amine.
-
Side Reactions: The presence of other reactive functional groups in the molecule can lead to undesired side reactions, reducing the yield of the target product.[5] Common side reactions include acylation or alkylation at other nucleophilic sites.
-
Protecting Group Strategy: In complex molecules with multiple reactive sites, devising an effective and orthogonal protecting group strategy is crucial.[6][7][8] This involves selecting protecting groups that can be selectively removed without affecting other protected groups.[6][7][9]
-
Purification Difficulties: The polarity of both the starting material and the product, especially when dealing with amino groups, can complicate purification by chromatography.[10][11] Amines can interact strongly with silica gel, leading to peak tailing and poor separation.[11]
Q2: How do I choose the right protecting group for my 3-amino position?
A2: The choice of a protecting group is critical and depends on the overall synthetic strategy.[6][7] Consider the following:
-
Orthogonality: The protecting group must be stable under the reaction conditions used for subsequent steps and removable under conditions that do not affect other protecting groups in the molecule.[6][7][8][9]
-
Common Protecting Groups:
-
Boc (tert-Butoxycarbonyl): Widely used, stable to many conditions, and typically removed with strong acids like trifluoroacetic acid (TFA).[12][13]
-
Cbz (Carboxybenzyl): Removable by catalytic hydrogenation, which is a mild method, but incompatible with molecules containing other reducible functional groups.[12][13]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Often used in peptide synthesis, it is stable to acidic conditions and removed by a base, typically piperidine.[12][13]
-
Alloc (Allyloxycarbonyl): Removable with a palladium catalyst, offering another layer of orthogonality.[9][12]
-
Q3: What are the best practices for setting up an N-acylation reaction at the 3-amino position?
A3: To ensure a successful N-acylation, follow these best practices:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, especially when using moisture-sensitive reagents like acyl chlorides.[14]
-
Anhydrous Solvents: Use anhydrous solvents to prevent hydrolysis of the acylating agent.[14]
-
Control of Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the acylating agent to drive the reaction to completion, but avoid a large excess which can lead to side reactions and purification challenges.[14]
-
Temperature Control: Many acylation reactions are exothermic. Running the reaction at a low temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature can help control the reaction rate and minimize side products.[14]
-
Use of a Base: When using acyl halides, a non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine) is typically required to neutralize the acidic byproduct (e.g., HCl), which would otherwise protonate and deactivate the starting amine.[14]
Q4: How can I monitor the progress of my functionalization reaction?
A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring reaction progress.
-
TLC: Provides a quick and simple way to visualize the consumption of the starting material and the formation of the product. The difference in polarity between the amine starting material and the acylated product usually allows for good separation on a TLC plate.
-
LC-MS: Offers more definitive information by providing both the retention time and the mass of the components in the reaction mixture, confirming the identity of the product and detecting any side products.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during the functionalization of a 3-amino position.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Low Reactivity of the Amine | Steric hindrance around the 3-amino group can prevent the acylating agent from accessing the nitrogen.[1][2][3][4] Electronic effects within the molecule can also decrease the nucleophilicity of the amine. | 1. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. Monitor for decomposition. 2. Use a More Reactive Acylating Agent: Switch from a carboxylic acid/coupling agent system to a more reactive acyl halide or anhydride.[14] 3. Prolong Reaction Time: Allow the reaction to stir for a longer period, monitoring progress by TLC or LC-MS. |
| Inactive Acylating Agent | Acyl halides and anhydrides are sensitive to moisture and can hydrolyze over time, rendering them inactive. | 1. Use Fresh or Newly Opened Reagents: Ensure your acylating agent is of high quality and has been stored properly. 2. Check for Hydrolysis: If the reagent is a liquid, a change in appearance or viscosity might indicate degradation. |
| Insufficient Base | If an acidic byproduct is formed (e.g., from an acyl chloride), it will protonate the starting amine, making it non-nucleophilic and stopping the reaction.[14] | 1. Ensure Stoichiometry of Base: Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) for every equivalent of acid produced. A slight excess (1.1-1.5 equivalents) is often beneficial. 2. Choose an Appropriate Base: The pKa of the base should be high enough to effectively neutralize the acid byproduct. |
| Poor Solubility | If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow or incomplete. | 1. Select a Better Solvent: Choose a solvent in which the starting material has good solubility. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are common choices.[14] 2. Increase Solvent Volume: While not always ideal, increasing the dilution may help to fully dissolve the starting material. |
Problem 2: Formation of Multiple Products
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Presence of Other Nucleophilic Groups | If your molecule contains other nucleophilic groups (e.g., hydroxyl groups, other amines), they can also react with the acylating agent. | 1. Protecting Group Strategy: Protect other reactive functional groups with orthogonal protecting groups before attempting to functionalize the 3-amino position.[6][7][8][9] 2. Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the acylating agent to favor reaction at the more nucleophilic 3-amino group.[14] |
| Di-acylation | Under forcing conditions or with a large excess of a highly reactive acylating agent, it is possible, though rare, to get acylation on both the 3-amino group and another less reactive nitrogen. | 1. Reduce Equivalents of Acylating Agent: Use a stoichiometric amount or only a very slight excess.[14] 2. Lower Reaction Temperature: Run the reaction at a lower temperature to increase selectivity.[14] |
| Side Reactions from Reagents | Some coupling reagents used to activate carboxylic acids can lead to side reactions if not used correctly.[5] | 1. Optimize Coupling Conditions: Follow established protocols for the specific coupling reagent being used. Pre-activation of the carboxylic acid before adding the amine can sometimes minimize side reactions.[5] |
| Degradation of Starting Material or Product | Harsh reaction conditions (e.g., high temperature, strong acid or base) can lead to the degradation of your starting material or desired product. | 1. Use Milder Conditions: If possible, switch to milder reagents and lower reaction temperatures. 2. Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can increase the chance of degradation. |
Problem 3: Difficult Purification
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Amine Interaction with Silica Gel | The basic nature of amines can cause strong interactions with the acidic silica gel used in column chromatography, leading to streaking and poor separation.[11] | 1. Use an Amine Deactivator: Add a small amount of a volatile base, such as triethylamine or ammonia, to the eluent to mask the acidic silanol groups on the silica.[11] 2. Use Amine-Functionalized Silica: For particularly problematic separations, using a pre-treated amine-functionalized silica gel can be very effective.[11] |
| Similar Polarity of Product and Starting Material | If the functionalization results in a product with a polarity very similar to the starting material, separation by normal-phase chromatography can be challenging. | 1. Optimize Eluent System: Experiment with different solvent systems to find one that provides better separation. Using a gradient elution can be helpful. 2. Consider Reverse-Phase Chromatography: If the compounds are sufficiently polar, reverse-phase chromatography (e.g., C18) may provide better separation. |
| Removal of Excess Reagents and Byproducts | Water-soluble byproducts from coupling agents or excess polar reagents can be difficult to remove by standard extraction. | 1. Aqueous Washes: Perform multiple aqueous washes during the workup to remove water-soluble impurities. Adjusting the pH of the aqueous layer can help to remove acidic or basic byproducts. 2. Precipitation/Crystallization: If the product is a solid, recrystallization can be an effective purification method.[15] |
Section 3: Experimental Protocols & Data
General Protocol for N-Acylation of a 3-Amino Compound
This protocol provides a general starting point for the N-acylation of a compound containing a 3-amino group using an acyl chloride.
Materials:
-
3-Amino starting material
-
Acyl chloride (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (1.2 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stir bar, syringes, septa, ice bath
Procedure:
-
Dissolve the 3-amino starting material in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution via syringe.
-
Slowly add the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Interpretation: Spectroscopic Analysis
Successful functionalization at the 3-amino position can be confirmed by various spectroscopic methods.
| Technique | Expected Changes Upon Successful Functionalization |
| ¹H NMR | * Disappearance of the -NH₂ proton signals. * Appearance of a new amide -NH proton signal, typically as a broad singlet or a triplet if coupled to adjacent protons. * Appearance of new signals corresponding to the protons of the newly introduced acyl group. * A downfield shift of protons adjacent to the newly formed amide bond. |
| ¹³C NMR | * Appearance of a new carbonyl carbon signal for the amide, typically in the range of 165-175 ppm. * Appearance of new signals for the carbons of the acyl group. |
| FT-IR | * Disappearance of the N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region). * Appearance of a new N-H stretching vibration for the secondary amide (typically a single band around 3300 cm⁻¹). * Appearance of a strong C=O stretching vibration for the amide (the "Amide I" band), typically around 1650 cm⁻¹. |
| Mass Spectrometry | * An increase in the molecular weight corresponding to the addition of the acyl group minus the mass of a hydrogen atom. |
Section 4: Visualizing the Workflow
Decision-Making Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical workflow for troubleshooting low-yield reactions in 3-amino position functionalization.
Caption: Troubleshooting workflow for low-yield reactions.
Orthogonal Protecting Group Strategy
This diagram illustrates the concept of an orthogonal protecting group strategy, which is fundamental for the selective functionalization of complex molecules.
Caption: Orthogonal protecting group strategy workflow.
References
-
Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Available at: [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Available at: [Link]
-
Chemservice. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Available at: [Link]
-
Waters. (n.d.). What can cause inadequate or incomplete derivatization of amino acids by AccQ-Tag reagent? - WKB117475. Available at: [Link]
-
ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. Available at: [Link]
-
ACS Publications. (2002, May 1). Influence of Basicity and Steric Hindrance on the Reactivity of Amines toward Tetrachloroaurate(III) Ion. Inorganic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Available at: [Link]
-
InCatT. (2022, May 3). Amine-BF3 salts do the trick. How to introduce tertiary amine in late-stage functionalization? Available at: [Link]
-
ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. osti.gov [osti.gov]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. peptide.com [peptide.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. biotage.com [biotage.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 14. benchchem.com [benchchem.com]
- 15. alfachemic.com [alfachemic.com]
Validation & Comparative
A Comparative Guide to 2-Phenylimidazo[1,2-a]pyridin-3-amine Derivatives as Kinase Inhibitors
In the landscape of modern oncology drug discovery, the targeting of protein kinases has emerged as a cornerstone of precision medicine. The imidazo[1,2-a]pyridine scaffold has garnered significant interest as a privileged structure, with its derivatives demonstrating potent inhibitory activity against a range of therapeutically relevant kinases. This guide provides a comparative analysis of 2-phenylimidazo[1,2-a]pyridin-3-amine derivatives, offering insights into their structure-activity relationships (SAR), inhibitory profiles against key cancer-associated kinases, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel kinase inhibitors.
The Rationale for Targeting Kinases with Imidazo[1,2-a]pyridine Scaffolds
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The imidazo[1,2-a]pyridine core offers a versatile template for the design of kinase inhibitors due to its favorable physicochemical properties and its ability to form key interactions within the ATP-binding pocket of various kinases. The addition of a 2-phenyl group and a 3-amino moiety provides crucial anchor points for further chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Inhibitory Activity
The 2-phenylimidazo[1,2-a]pyridin-3-amine scaffold has been explored as an inhibitor of several important kinase families implicated in cancer, including the PI3K/Akt/mTOR pathway, FMS-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinases (CDKs).
Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a critical pathway that governs cell growth, proliferation, and survival. Its aberrant activation is a frequent event in a wide range of human cancers.[1] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.
A recent study unveiled a potent dual PI3K/mTOR inhibitor, compound 1 , which demonstrated excellent kinase selectivity with IC50 values of 0.20 nM for PI3Kα and 21 nM for mTOR.[1] This compound also exhibited strong cellular activity, inhibiting the growth of the HCT-116 colon cancer cell line with an IC50 of 10 nM.[1] The structure of this class of compounds highlights the importance of specific substitutions on the imidazo[1,2-a]pyridine core for achieving dual inhibitory activity.
Another study focused on the development of PI3Kα-selective inhibitors based on the imidazo[1,2-a]pyridine scaffold. Compound 35 from this series showed a promising IC50 of 150 nM against PI3Kα and demonstrated potent antiproliferative activity in breast cancer cell lines harboring PIK3CA mutations.[2]
Table 1: Comparative Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against PI3K/mTOR
| Compound ID | Target(s) | IC50 (nM) | Cell Line (Cancer Type) | Cellular IC50 (nM) | Reference |
| 1 | PI3Kα / mTOR | 0.20 / 21 | HCT-116 (Colon) | 10 | [1] |
| 35 | PI3Kα | 150 | T47D (Breast) | 7900 | [2] |
Inhibition of FMS-like Tyrosine Kinase 3 (FLT3)
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4] This has made FLT3 an attractive therapeutic target. Imidazo[1,2-a]pyridine derivatives have shown promise as FLT3 inhibitors.
One study reported an imidazo[1,2-a]pyridine-pyridine derivative, compound 24 , which potently and in a balanced manner inhibited both wild-type FLT3 and clinically relevant mutants, including the gilteritinib-resistant F691L mutation.[3] Another series of imidazo[1,2-a]pyridine-thiophene derivatives were identified as type-I FLT3 inhibitors, with compound 5o showing equal anti-proliferative activities against cell lines driven by FLT3-ITD, FTL3-ITDD835Y, and FLT3-ITDF691L.[5]
Table 2: Comparative Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against FLT3
| Compound ID | Target(s) | Kinase IC50 (nM) | Cell Line | Cellular GI50 (µM) | Reference |
| 24 | FLT3-ITD, D835Y, F691L | Not explicitly stated | MOLM14 | Potent, balanced inhibition | [3] |
| 5o | FLT3-ITD, D835Y, F691L | Not explicitly stated | MOLM14 | 0.16 - 9.28 | [5] |
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a common feature of cancer cells. The imidazo[1,2-a]pyridine scaffold has been utilized to develop inhibitors of various CDKs.
A series of imidazo[1,2-a]pyridine derivatives were designed as CDK9 inhibitors for the treatment of colorectal cancer. Compound LB-1 from this series demonstrated highly selective and potent CDK9 inhibitory activity with an IC50 of 9.22 nM and exhibited significant cytotoxicity against the HCT116 cell line (IC50 = 0.92 µM).[6]
Table 3: Comparative Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against CDKs
| Compound ID | Target | IC50 (nM) | Cell Line (Cancer Type) | Cellular IC50 (µM) | Reference |
| LB-1 | CDK9 | 9.22 | HCT116 (Colorectal) | 0.92 | [6] |
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-phenylimidazo[1,2-a]pyridin-3-amine derivatives is highly dependent on the nature and position of substituents on both the imidazo[1,2-a]pyridine core and the 2-phenyl ring.
-
Substitutions on the Imidazo[1,2-a]pyridine Core: Modifications at the 6 and 8 positions of the imidazo[1,2-a]pyridine ring have been shown to significantly impact potency and selectivity. For instance, in the development of PI3Kα inhibitors, specific substitutions at these positions were crucial for achieving nanomolar potency.[2]
-
Substitutions on the 2-Phenyl Ring: The substitution pattern on the 2-phenyl ring plays a critical role in modulating the inhibitory activity. Electron-withdrawing or -donating groups at different positions can influence the electronic properties and steric interactions of the molecule within the kinase active site.
-
The 3-Amino Group: The 3-amino group serves as a key pharmacophoric feature, often involved in hydrogen bonding interactions with the hinge region of the kinase. Modifications of this group can therefore have a profound effect on inhibitor binding.
Caption: Key structural features influencing the kinase inhibitory activity of 2-phenylimidazo[1,2-a]pyridin-3-amine derivatives.
Key Signaling Pathways
The kinases targeted by these inhibitors are integral components of complex signaling networks that drive cancer progression.
The PI3K/Akt/mTOR Pathway
Caption: FLT3 signaling in acute myeloid leukemia (AML) and its inhibition.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential.
General Synthesis of 2-Phenylimidazo[1,2-a]pyridines
A common and efficient method for the synthesis of the 2-phenylimidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine with a phenacyl bromide derivative.
Caption: General workflow for the synthesis of 2-phenylimidazo[1,2-a]pyridines.
Step-by-Step Synthesis Protocol:
-
To a solution of 2-aminopyrimidine (1.0 eq) in acetone, add 2-bromo-1-phenylethanone (1.0 eq). [7]2. Stir the reaction mixture at reflux for 5 hours. [7]3. Cool the reaction to room temperature and filter the resulting precipitate. [7]4. Wash the filter cake with acetone. [7]5. Dissolve the solid in dilute hydrochloric acid and heat at reflux for 1 hour. [7]6. Cool the solution and adjust the pH to ~8 with dilute ammonia. [7]7. Filter the precipitate and recrystallize from ethanol to yield the pure 2-phenylimidazo[1,2-a]pyrimidine product. [7]
In Vitro PI3Kα Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent assay to measure the activity of PI3Kα and the inhibitory potential of test compounds. [8][9] Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA) [9]* PI:3PS substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (2-phenylimidazo[1,2-a]pyridin-3-amine derivatives)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 0.5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells. [9]3. Prepare an enzyme/lipid substrate mixture by diluting the PI3Kα enzyme and PI:3PS substrate in PI Kinase Buffer.
-
Add 4 µL of the enzyme/lipid mixture to each well. [9]5. Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration, e.g., 25 µM). [8]6. Incubate the plate at room temperature for 60 minutes. [8]7. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 2-phenylimidazo[1,2-a]pyridin-3-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The comparative data presented in this guide highlight the potential of these derivatives to potently and selectively inhibit key cancer-related kinases. Future research should focus on expanding the structure-activity relationship studies to further optimize potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided herein offer a framework for the robust evaluation of these and other emerging kinase inhibitors, ultimately contributing to the advancement of targeted cancer therapies.
References
-
Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Available from: [Link]
- Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. Available from: [Link]
- Ghahremanzadeh, R., et al. (2010). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 15(8), 5259-5266.
-
ResearchGate. Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3. Available from: [Link]
- Liu, W., et al. (2020). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. EJNMMI Radiopharmacy and Chemistry, 5(1), 1-13.
- Kumar, A., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Journal of Chemical Sciences, 131(10), 1-10.
- Wang, Y., et al. (2022). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 238, 114457.
- Hrazdilova, K., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11245-11263.
- Yu, T., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(3), 256-261.
- Li, L., et al. (2023). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 14(3), 486-499.
- Zhang, Y., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 66, 116806.
- Ling, Y., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 225, 113783.
Sources
- 1. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-PHENYLIMIDAZO[1,2-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. promega.com [promega.com]
- 9. promega.de [promega.de]
comparison of the fluorescent properties of different imidazo[1,2-a]pyridine derivatives
Introduction: The Versatility of a Privileged Scaffold
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2] Recognized as a "privileged structure," its derivatives are found in numerous clinically approved drugs, including Zolpidem and Olprinone.[1][2][3][4] Beyond its pharmacological significance, this fused heterocyclic system possesses intrinsic photoluminescent properties.[3][4] The rigid, π-conjugated bicyclic structure forms a robust fluorophore whose emission characteristics can be precisely controlled through synthetic modification.[3] This makes imidazo[1,2-a]pyridines a highly attractive platform for developing advanced materials for chemical sensing, biological imaging, and optoelectronics.[3][5][6]
This guide provides a comparative analysis of the fluorescent properties of various imidazo[1,2-a]pyridine derivatives. We will explore the fundamental structure-property relationships that govern their photophysical behavior, present key experimental data to illustrate these principles, and provide a validated protocol for quantifying their fluorescence efficiency.
Understanding the Source of Fluorescence: Structure-Property Relationships
The fluorescence of imidazo[1,2-a]pyridine derivatives is not a static feature; it is a dynamic property exquisitely sensitive to the molecule's electronic and steric environment. The ability to tune the absorption and emission wavelengths, Stokes shift, and quantum yield by introducing different functional groups is key to their utility.
The Critical Role of Substituents
The position and electronic nature of substituents are the primary tools for modulating the fluorescence of the imidazo[1,2-a]pyridine core.
-
Substitution at the C2-Position: Experimental evidence consistently demonstrates that the C2-position is a strategic site for modification. The introduction of aryl groups, such as phenyl or naphthyl rings, at this position generally enhances the fluorescence quantum yield by extending the π-conjugated system.[3][7]
-
Electron-Donating Groups (EDGs): Attaching electron-donating groups (e.g., amino, dimethylamino, methoxy, methyl) to the scaffold, particularly on a C2-phenyl ring, significantly improves luminescence performance.[3][7][8][9] This enhancement is often accompanied by a bathochromic (red) shift in the emission wavelength. The underlying mechanism involves the formation of an excited state with significant intramolecular charge transfer (ICT) character, where electron density moves from the donor group to the electron-accepting imidazo[1,2-a]pyridine core. For instance, the introduction of a dimethylamino group at the 4'-position of a 2-phenylimidazo[1,2-a]pyridine results in a marked red shift of its fluorescence.[7]
-
Electron-Withdrawing Groups (EWGs): Conversely, the introduction of strong electron-withdrawing groups, such as a nitro (-NO2) group, typically quenches fluorescence or leads to less intense emissions.[8] Halogen substituents also tend to result in lower fluorescence intensity compared to derivatives with EDGs.[8]
-
Substitution on the Pyridine Ring: Modifications are not limited to the C2-position. Substituents on the six-membered pyridine ring also influence photophysical properties. For example, a methyl group at the C7-position can produce a thermally stable compound without significantly compromising the high quantum yield of the parent structure.[7]
dot graph "Substituent_Effects" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Core Structure Core [label="Imidazo[1,2-a]pyridine Core\n(π-Conjugated Fluorophore)", pos="0,0!", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
// Key Positions C2 [label="C2-Position", pos="-2.5,1.5!", style=filled, fillcolor="#FFFFFF"]; C7 [label="C7-Position", pos="2.5,1.5!", style=filled, fillcolor="#FFFFFF"]; Other [label="Other Positions\n(C3, C6, etc.)", pos="0,-2.5!", style=filled, fillcolor="#FFFFFF"];
// Substituent Types EDG [label="Electron-Donating Groups\n(-NH₂, -OCH₃, -CH₃)", pos="-4,-0.5!", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; EWG [label="Electron-Withdrawing Groups\n(-NO₂, -CN, Halogens)", pos="4,-0.5!", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aryl [label="Aryl Groups\n(Phenyl, Naphthyl)", pos="-2.5,3!", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Core -- C2 [label="Key Site"]; Core -- C7 [label="Modulation Site"]; Core -- Other;
C2 -- Aryl [label="Extends π-system"]; C2 -- EDG [label="Connects to Aryl"]; C2 -- EWG [label="Connects to Aryl"];
// Effects IncreaseQY [label="↑ Quantum Yield\n↑ Emission Intensity", pos="-5,2!", shape=plaintext, fontcolor="#34A853"]; RedShift [label="Red Shift (ICT)", pos="-5,1!", shape=plaintext, fontcolor="#34A853"]; DecreaseQY [label="↓ Quantum Yield\n(Fluorescence Quenching)", pos="5,1!", shape=plaintext, fontcolor="#EA4335"];
// Connections to effects Aryl -> IncreaseQY [style=invis]; EDG -> RedShift [style=invis]; EWG -> DecreaseQY [style=invis]; } END_DOT Caption: Influence of substituents on the fluorescence of the imidazo[1,2-a]pyridine core.
Solvatochromism and Environmental Sensitivity
The ICT character of many imidazo[1,2-a]pyridine derivatives makes them sensitive to their local environment. This phenomenon, known as solvatochromism, is characterized by a shift in emission wavelength depending on the polarity of the solvent.[1] In polar solvents, the charge-separated excited state is stabilized, often leading to a red shift in the fluorescence spectrum. This property is particularly valuable for developing fluorescent probes that can report on the polarity of their microenvironment, such as within a cell membrane.
Quantitative Comparison of Imidazo[1,2-a]Pyridine Derivatives
To provide a clear, objective comparison, the table below summarizes the photophysical properties of several representative imidazo[1,2-a]pyridine derivatives reported in the literature. This data highlights the practical impact of the structural modifications discussed above.
| Derivative (Substitution Pattern) | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) | Solvent | Reference |
| Imidazo[1,2-a]pyridine (Parent) | 326 | 370.5 | 3988 | 0.57 | Ethanol | [7] |
| 7-Methyl- (3) | 333 | 374 | 3636 | 0.78 | Ethanol | [7] |
| 2-Phenyl- (5) | 332 | 375 | 3824 | 0.60 | Ethanol | [7] |
| 2-(4-Aminophenyl)- (7) | 367 | 445 | 4799 | 0.74 | Ethanol | [7] |
| 2-[4-(Dimethylamino)phenyl]- (8) | 373 | 446 | 4578 | 0.62 | Ethanol | [7] |
| 2-(2-Naphthyl)- (16) | 336 | 381 | 3908 | 0.50 | Ethanol | [7] |
| 7-Methyl-2-phenyl- (12) | 338 | 378 | 3535 | 0.72 | Ethanol | [7] |
| 3-Hydroxymethyl-2-phenyl- (6a) | ~335 | 413 | - | > Parent | Methanol | [8] |
| 3-Hydroxymethyl-2-(4-methoxyphenyl)- (6e) | ~340 | 419 | - | > Parent | Methanol | [8] |
| Fused Imidazopyridine (5) | 368 | 464 | 5543 | 0.37 | H2O–EtOH (8:2) | [6] |
Note: Stokes Shift was calculated using the formula: (1/λabs - 1/λem) * 107. Some excitation values were estimated from spectra where not explicitly stated.
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
Accurate and reproducible measurement of the fluorescence quantum yield (ΦF) is essential for comparing fluorophores. The relative method, which compares the fluorescence of an unknown sample to a well-characterized standard, is the most common and accessible approach.[10][11]
Principle of the Relative Method
The relative quantum yield method is based on the principle that if a standard and a sample solution absorb the same number of photons, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[10] The quantum yield of the sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the unknown sample and the standard, respectively.[12]
Materials and Equipment
-
Spectrofluorometer: Must be capable of providing corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Cuvettes: 1 cm path length quartz cuvettes for both fluorescence and absorbance.
-
Solvents: Spectroscopic grade solvents are required to minimize background fluorescence.[10][13]
-
Fluorescence Standard: A compound with a well-documented and stable quantum yield (e.g., quinine sulfate in 0.5 M H2SO4, ΦF = 0.54).
Step-by-Step Methodology
-
Select a Standard: Choose a standard that absorbs and emits in a similar spectral region to the sample.
-
Prepare Solutions:
-
Prepare a concentrated stock solution of both the test compound and the standard in the chosen spectroscopic grade solvent.
-
From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength must be kept below 0.1 in a 1 cm cuvette to minimize inner filter and re-absorption effects.[12]
-
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.
-
Use the pure solvent as a blank reference.
-
Determine the precise absorbance value at the chosen excitation wavelength for each solution.
-
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer (the same wavelength used for absorbance measurements).
-
Record the corrected fluorescence emission spectrum for each of the prepared solutions (both sample and standard). Ensure the entire emission peak is recorded.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
For both the sample and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at the excitation wavelength (X-axis).
-
Perform a linear regression for each data set to obtain the slope (gradient, Grad). The plot should be linear, confirming the absence of significant inner filter effects.
-
-
Calculate Quantum Yield:
-
Use the gradients obtained from the plots and the known quantum yield of the standard in the equation provided above to calculate the quantum yield of the test sample.
-
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold is a remarkably versatile fluorophore platform. As demonstrated, its fluorescent properties—including emission color and quantum efficiency—can be rationally tuned through well-established principles of chemical design. The introduction of electron-donating and π-extending substituents, particularly at the C2 position, is a proven strategy for enhancing luminescence and red-shifting emission. This inherent tunability, combined with a robust and synthetically accessible core, ensures that imidazo[1,2-a]pyridine derivatives will continue to be a focus of intense research, leading to the development of next-generation fluorescent probes for biological imaging, highly sensitive chemical sensors, and advanced materials for optoelectronic applications.
References
- Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield - Benchchem.
- A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines - ijrpr.
- Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Publishing.
- Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine deriv
- Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants | Request PDF - ResearchG
- An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing).
- Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Publishing.
- Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS.
- Fluorescence quantum yield measurement | JASCO Global.
- A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry.
- Recent Advances in Visible Light-Induced C-H Functionaliz
- Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PubMed Central.
- Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC - NIH.
- Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission.
- Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds.
- Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption | Request PDF - ResearchG
- Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts - MDPI.
- Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC - NIH.
- Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies - Taylor & Francis Online.
- 07 January 2023 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Cit
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - MDPI.
- Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - RSC Publishing.
- Solvatochromic properties of probes 1-5.
- Imidazo[1,5-a]Pyridine-Based Fluorescent Probes: A Photophysical Investig
- Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts - PubMed.
- Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine - ResearchG
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. | Semantic Scholar [semanticscholar.org]
- 8. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. jasco-global.com [jasco-global.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Making sure you're not a bot! [opus4.kobv.de]
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 2-Phenylimidazo[1,2-a]pyridin-3-amine Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-phenylimidazo[1,2-a]pyridin-3-amine analogs, a class of heterocyclic compounds with significant therapeutic potential. We will explore their synthesis, diverse biological activities, and the critical interplay between chemical structure and biological function, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs.[1] The 2-phenylimidazo[1,2-a]pyridin-3-amine framework, in particular, has emerged as a versatile template for the design of potent and selective modulators of various biological targets. Understanding the SAR of this compound class is paramount for optimizing their therapeutic efficacy and minimizing off-target effects.
I. Synthetic Strategies: Building the Core Scaffold
The synthesis of 2-phenylimidazo[1,2-a]pyridin-3-amine analogs typically commences with the construction of the core imidazo[1,2-a]pyridine ring system. The most prevalent and versatile method involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound, such as a phenacyl bromide derivative.[2] This reaction, often referred to as the Ortoleva-King reaction, provides a straightforward route to the desired bicyclic system.[3]
More contemporary approaches, such as one-pot multi-component reactions, have gained traction due to their efficiency and atom economy.[4] For instance, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction allows for the convergent synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives from a 2-aminopyridine, an aldehyde, and an isocyanide in a single step.[4] This method offers a high degree of structural diversity by allowing for facile variation of all three components.
Experimental Protocol: One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridines
This protocol outlines a general one-pot procedure for the synthesis of the 2-phenylimidazo[1,2-a]pyridine core, adapted from established methodologies.[5][6]
Materials:
-
Substituted acetophenone (1.0 mmol)
-
[Bmim]Br3 (1-butyl-3-methylimidazolium tribromide) (1.0 mmol)
-
Substituted 2-aminopyridine (1.2 mmol)
-
Sodium carbonate (Na2CO3)
-
Solvent (e.g., ethanol, solvent-free)
Procedure:
-
To a round-bottom flask, add the substituted acetophenone (1.0 mmol) and [Bmim]Br3 (1.0 mmol).
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the formation of the α-bromoacetophenone intermediate is complete, add the substituted 2-aminopyridine (1.2 mmol) and Na2CO3 to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating as required, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine derivative.
Causality Behind Experimental Choices: The use of an ionic liquid like [Bmim]Br3 serves as both a reagent and a solvent, offering a greener alternative to traditional brominating agents and volatile organic solvents.[5] Sodium carbonate is added to neutralize the hydrogen bromide generated during the cyclization step, driving the reaction to completion.
II. Comparative Analysis of Biological Activities and SAR
2-Phenylimidazo[1,2-a]pyridin-3-amine analogs have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. The following sections delve into the SAR for these key therapeutic areas.
A. Anticancer Activity
The anticancer potential of this scaffold has been extensively explored, with analogs showing potent activity against a variety of cancer cell lines.[1][7] The mechanism of action often involves the inhibition of key signaling pathways implicated in tumor growth and survival, such as the PI3K/Akt/mTOR pathway.[8][9]
Key SAR Insights:
-
Substitution on the 2-Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly impact anticancer potency. Electron-withdrawing groups, such as nitro or chloro, at the para-position of the phenyl ring have been shown to enhance cytotoxic activity.[4]
-
Modifications at the 3-Amino Position: The 3-amino group is a critical handle for derivatization. Acylation or substitution with various aromatic or heterocyclic moieties can modulate the compound's interaction with its biological target, leading to improved potency and selectivity.
-
Substitution on the Imidazo[1,2-a]pyridine Core: Modifications at the C6 and C8 positions of the imidazo[1,2-a]pyridine ring have been shown to influence activity, with substitutions at these positions impacting the overall electronic and steric properties of the molecule.
Quantitative Comparison of Anticancer Activity:
| Compound ID | R1 (at C2-phenyl) | R2 (at C3-amino) | Cell Line | IC50 (µM) | Reference |
| 12 | 4-NO2 | p-chlorophenyl | HT-29 | 4.15 | [4] |
| 14 | 4-CH3 | p-chlorophenyl | B16F10 | 21.75 | [4] |
| 18 | 2,4-di-F | p-chlorophenyl | MCF-7 | 14.81 | [4] |
| HB9 | 4-COOH | Hybridized with amine | A549 | 50.56 | [7] |
| HB10 | 4-COOH | Hybridized with amine | HepG2 | 51.52 | [7] |
| IP-5 | (structure not specified) | (structure not specified) | HCC1937 | 45 | [1] |
| IP-6 | (structure not specified) | (structure not specified) | HCC1937 | 47.7 | [1] |
B. Kinase Inhibition
A significant number of 2-phenylimidazo[1,2-a]pyridin-3-amine analogs have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.
Targeted Kinases and SAR:
-
Nek2 (NIMA-related kinase 2): This kinase is involved in cell cycle regulation and is a promising target for cancer therapy. SAR studies have revealed that specific substitutions on the imidazo[1,2-a]pyridine core are crucial for potent Nek2 inhibition.
-
PI3Kα (Phosphoinositide 3-kinase alpha): As a key component of the PI3K/Akt/mTOR pathway, PI3Kα is a major target in oncology. Quinazoline derivatives bearing an imidazo[1,2-a]pyridine moiety at the 6-position have shown potent PI3Kα inhibitory activity.[10]
Quantitative Comparison of Kinase Inhibitory Activity:
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 13k | PI3Kα | 1.94 | [10] |
Experimental Protocol: Nek2 Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against Nek2 kinase, based on commercially available assay kits.[11][12][13]
Materials:
-
Recombinant human Nek2 kinase
-
Biotinylated peptide substrate (e.g., Biotin-CREB (Ser133) peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagents (e.g., phospho-specific antibody, streptavidin-HRP, chemiluminescent substrate)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a microplate, add the Nek2 kinase, the peptide substrate, and the test compound or vehicle (DMSO) control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate detection method (e.g., ELISA-based with a phospho-specific antibody or a luminescence-based assay like ADP-Glo™).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The choice of a biotinylated peptide substrate allows for easy capture and detection of the phosphorylated product on a streptavidin-coated plate. The use of a phospho-specific antibody ensures that only the phosphorylated form of the substrate is detected, providing a specific measure of kinase activity.
C. Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Certain 2-phenylimidazo[1,2-a]pyridin-3-amine analogs have demonstrated significant anti-inflammatory properties.
Mechanisms and SAR:
The anti-inflammatory effects of these compounds are often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2).[14][15] SAR studies have indicated that substitutions on the phenyl ring can influence the selectivity and potency of COX inhibition.
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This widely used animal model is employed to evaluate the in vivo anti-inflammatory activity of test compounds.[15][16]
Materials:
-
Wistar rats
-
Carrageenan solution (1% w/v in saline)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compounds or vehicle orally to different groups of animals.
-
After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the vehicle-treated control group.
Causality Behind Experimental Choices: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response. The early phase is mediated by histamine and serotonin, while the later phase is primarily mediated by prostaglandins, making it a suitable model for evaluating inhibitors of prostaglandin synthesis, such as COX inhibitors.
III. Signaling Pathways and Logical Relationships
To visualize the interplay of these compounds with cellular machinery, we can map their known mechanisms of action onto established signaling pathways.
A. Anticancer Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.[10]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-phenylimidazo[1,2-a]pyridin-3-amine analogs.
B. Experimental Workflow for SAR Studies
A typical workflow for conducting SAR studies on this class of compounds involves a logical progression from synthesis to biological evaluation.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of novel chemical entities.
IV. Conclusion and Future Directions
The 2-phenylimidazo[1,2-a]pyridin-3-amine scaffold represents a highly promising platform for the development of novel therapeutics. The extensive SAR studies conducted to date have provided valuable insights into the structural requirements for potent and selective activity against a range of biological targets. Future research in this area should focus on leveraging this knowledge to design next-generation analogs with improved pharmacokinetic and pharmacodynamic properties. The application of computational modeling and machine learning approaches could further accelerate the discovery of lead compounds with enhanced therapeutic potential. The versatility of the synthetic routes allows for the continued exploration of novel chemical space around this privileged core, ensuring that the 2-phenylimidazo[1,2-a]pyridin-3-amine scaffold will remain a focal point of medicinal chemistry research for the foreseeable future.
V. References
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. National Institutes of Health. [Link]
-
Heterocyclic Anti-Inflammatory Agents: A Guide for Medicinal Chemists. Everand. [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. National Institutes of Health. [Link]
-
Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. PubMed. [Link]
-
Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. PubMed. [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ERIC. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia. [Link]
-
Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. PubMed. [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Medical Science. [Link]
-
Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. ResearchGate. [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. ResearchGate. [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. National Institutes of Health. [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. [Link]
Sources
- 1. journal.waocp.org [journal.waocp.org]
- 2. benchchem.com [benchchem.com]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemmethod.com [chemmethod.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 11. NEK2 Kinase Enzyme System Application Note [promega.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. HTScan® NEK2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Phenylimidazo[1,2-a]pyridin-3-amine Derivatives and Related Analogues in Oncology
For researchers, medicinal chemists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a preclinical model is fraught with challenges. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of 2-phenylimidazo[1,2-a]pyridin-3-amine derivatives and closely related analogues, offering insights into the critical transition from cellular assays to whole-organism studies. We will dissect the experimental data, explain the causality behind the chosen methodologies, and provide a framework for evaluating the therapeutic potential of this promising class of compounds.
The Rationale: From Cellular Potency to Preclinical Promise
The initial stages of anticancer drug discovery heavily rely on in vitro assays to screen large libraries of compounds for cytotoxic or cytostatic effects against cancer cell lines.[2] These assays are rapid, cost-effective, and provide crucial data on a compound's intrinsic potency (e.g., IC50 value). However, a living organism presents a far more complex environment. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the tumor microenvironment, can dramatically influence a drug's efficacy. Therefore, in vivo studies using animal models, such as xenografts, are indispensable for validating in vitro findings and predicting clinical outcomes.[3] This guide will explore this critical translation, using specific examples from the imidazo[1,2-a]pyridine class.
Part 1: In Vitro Efficacy of 3-Aminoimidazo[1,2-a]pyridine Derivatives
Recent studies have highlighted the anticancer potential of 3-aminoimidazo[1,2-a]pyridine derivatives. A notable study by Al-Qadi et al. synthesized a series of these compounds and evaluated their cytotoxic activity against a panel of human cancer cell lines.[4]
Key Compounds and In Vitro Cytotoxicity
The study identified several compounds with significant inhibitory activity. The cytotoxicity was assessed using the Trypan Blue Exclusion Assay, a method that distinguishes viable from non-viable cells. Two standout compounds were Compound 12 and Compound 14 .[4]
| Compound ID | C-2 Phenyl Substituent | C-3 Amine Substituent | Cell Line | IC50 (µM) | Source |
| Compound 12 | 4-Nitrophenyl | N-(4-chlorophenyl) | HT-29 (Colon) | 4.15 ± 2.93 | [4] |
| MCF-7 (Breast) | > 100 | [4] | |||
| B16F10 (Melanoma) | 39.20 ± 1.84 | [4] | |||
| Compound 14 | p-Tolyl | N-(4-chlorophenyl) | B16F10 (Melanoma) | 21.75 ± 0.81 | [4] |
| HT-29 (Colon) | 44.45 ± 0.15 | [4] | |||
| MCF-7 (Breast) | > 100 | [4] |
Expert Analysis: The data reveals that Compound 12 , featuring an electron-withdrawing nitro group at the C-2 phenyl ring, demonstrates potent and selective activity against the HT-29 colon cancer cell line.[4] In contrast, Compound 14 , with an electron-donating methyl group, shows its best activity against the B16F10 melanoma cell line.[4] This highlights how subtle structural modifications can significantly impact both the potency and the selectivity of these derivatives. The lack of activity against the MCF-7 breast cancer cell line for both compounds suggests a specific mechanism of action that is not prevalent in this cell type.
Experimental Protocol: In Vitro Cytotoxicity Assessment (Trypan Blue Assay)
The choice of the Trypan Blue Exclusion Assay is based on its simplicity and ability to directly measure cell membrane integrity, a hallmark of late-stage apoptosis or necrosis.
-
Cell Culture: Cancer cell lines (e.g., HT-29, B16F10, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of the test compounds (e.g., 3-aminoimidazo[1,2-a]pyridine derivatives) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a defined period, typically 24 to 72 hours.
-
Cell Harvesting and Staining: After incubation, cells are detached using trypsin-EDTA, collected, and centrifuged. The cell pellet is resuspended in a small volume of media. An equal volume of 0.4% Trypan Blue stain is added to the cell suspension.
-
Cell Counting: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a microscope.
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[4]
Part 2: Case Study - Translating In Vitro Success to In Vivo Efficacy with an Imidazo[1,2-a]pyridine Analogue
While in vivo anticancer data for the specific 3-amino derivatives highlighted above is not yet available in the public domain, a study on a related series of imidazo[1,2-a]pyridine derivatives provides an excellent case study for this crucial transition. Li et al. developed a series of these compounds as PI3K/mTOR dual inhibitors and successfully demonstrated both in vitro and in vivo efficacy.[5]
Lead Compound: From Kinase Inhibition to Tumor Xenografts
The lead compound from this study, Compound 15a , showed potent inhibition of the PI3K/mTOR pathway in vitro. This pathway is a critical signaling cascade that promotes cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers.
In Vivo Efficacy in Xenograft Models
The promising in vitro profile of Compound 15a prompted its evaluation in human tumor xenograft models. This is a critical step to determine if the compound's cellular potency translates to anti-tumor activity in a complex biological system.
-
Model: Human colorectal cancer cells (HCT116 and HT-29) were implanted subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reached a certain volume, mice were treated with Compound 15a or a vehicle control.
-
Outcome: The study found that Compound 15a significantly inhibited tumor growth in both the HCT116 and HT-29 xenograft models without causing significant weight loss in the animals, indicating a good tolerability profile.[5]
| Parameter | HCT116 Xenograft | HT-29 Xenograft | Source |
| Compound | 15a | 15a | [5] |
| In Vivo Efficacy | Significant tumor growth inhibition | Significant tumor growth inhibition | [5] |
| Tolerability | No significant body weight loss | No significant body weight loss | [5] |
Experimental Protocol: In Vivo Xenograft Study
-
Cell Preparation: HCT116 or HT-29 cells are grown in vitro, harvested, and resuspended in a suitable medium like Matrigel to support tumor formation.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cells (e.g., 5 x 10^6) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., Compound 15a ) via a clinically relevant route (e.g., oral gavage), while the control group receives the vehicle.
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment.
Discussion: Correlating In Vitro Data with In Vivo Outcomes
The successful translation of in vitro potency to in vivo efficacy, as demonstrated by Compound 15a , is the primary goal of preclinical drug development. The potent in vitro activity of 3-amino derivatives like Compound 12 against colon cancer cells makes them strong candidates for similar in vivo evaluation in HT-29 xenograft models.
Several factors can cause discrepancies between in vitro and in vivo results:
-
Pharmacokinetics (PK): Poor oral bioavailability, rapid metabolism, or rapid clearance can prevent a compound from reaching the tumor at a sufficient concentration for a sufficient duration, even if it is highly potent in vitro.
-
Drug Distribution: The compound must not only reach the tumor but also penetrate the tumor tissue to exert its effect.
-
Toxicity: A compound may be effective but cause unacceptable toxicity in the whole organism, limiting its therapeutic window.
The case of Compound 15a is encouraging because it demonstrates that the imidazo[1,2-a]pyridine scaffold can be modified to achieve both potent target inhibition and favorable drug-like properties, leading to significant anti-tumor activity in vivo.[5]
Conclusion and Future Directions
The 2-phenylimidazo[1,2-a]pyridin-3-amine scaffold and its analogues represent a promising area for the development of novel anticancer agents. In vitro studies have identified derivatives with potent and selective activity against specific cancer cell lines. While direct in vivo anticancer data for the most potent 3-amino derivatives is still forthcoming, the successful preclinical development of related imidazo[1,2-a]pyridines as PI3K/mTOR inhibitors provides a clear and validated path forward.
Future research should focus on:
-
In Vivo Evaluation: Advancing the most promising 3-amino derivatives, such as Compound 12 , into in vivo xenograft models to assess their anti-tumor efficacy and tolerability.
-
Pharmacokinetic Profiling: Conducting ADME studies to understand the pharmacokinetic properties of these compounds and optimize them for in vivo administration.
-
Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways affected by these compounds to identify biomarkers for patient selection.
By systematically bridging the gap between in vitro and in vivo studies, the full therapeutic potential of this versatile chemical scaffold can be realized, paving the way for the development of new and effective cancer therapies.
References
-
Li, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Qadi, I., et al. (2025). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. Journal of Molecular Structure. Available at: [Link]
-
Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Ghandi, L., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
-
Raheem, S., & Al-Maharik, N. (2025). pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agent. WestminsterResearch. Available at: [Link]
-
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available at: [Link]
-
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available at: [Link]
-
Al-Samydai, A., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. Available at: [Link]
-
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available at: [Link]
-
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. Available at: [Link]
-
Srovnal, J., et al. (2012). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, L., et al. (2017). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. RSC Publishing. Available at: [Link]
-
Zhang, Y., et al. (2016). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules. Available at: [Link]
-
Kumar, A., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2017). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. ResearchGate. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Anticancer profile and anti-inflammatory effect of new N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives. Bioorganic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Xenograft tumor model. Mice (n=8/group) were divided into 4 groups... ResearchGate. Available at: [Link]
-
Zhang, L., et al. (2018). Characterization of drug responses of mini patient-derived xenografts in mice for predicting cancer patient clinical therapeutic responses. Cancer Communications. Available at: [Link]
-
Liu, Y., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. Available at: [Link]
Sources
- 1. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity Profiling of 2-Phenylimidazo[1,2-a]pyridin-3-amine Against a Panel of Enzymes
Introduction: The Promise and Peril of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets.[1] Derivatives of this scaffold have shown a remarkable breadth of activity, from potent and selective kinase inhibitors to anti-infectious agents.[2][3] The specific compound at the center of our guide, 2-Phenylimidazo[1,2-a]pyridin-3-amine, represents a foundational structure within this class. While its potential is significant, its very promiscuity necessitates a rigorous evaluation of its selectivity.
Undesired interactions, or "off-target effects," are a primary cause of drug candidate failure due to toxicity.[4] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a cornerstone of strategic drug development. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to assess the enzyme selectivity profile of 2-Phenylimidazo[1,2-a]pyridin-3-amine. We will detail the causality behind experimental choices, provide robust, self-validating protocols, and present a strategy for interpreting the resulting data to build a comprehensive selectivity profile.
Part 1: The Broad Net - Primary Screening for Target Identification
The logical first step in profiling any new chemical entity is to cast a wide, yet precise, net. For compounds that may interact with ATP-binding sites, the human kinome, comprising over 500 protein kinases, is the most critical panel to investigate.[5] Kinases are central regulators of nearly all cellular processes, and unintended kinase inhibition is a frequent source of adverse effects.
Methodology Spotlight: Competition Binding Assays
To achieve a comprehensive initial screen, a high-throughput platform that measures direct binding affinity is ideal. The KINOMEscan® platform is an industry-standard technology that serves as an excellent example.[6] This is an active site-directed competition binding assay that quantitatively measures the ability of a test compound to displace a reference ligand from the kinase active site.
Causality of Choice: We choose this methodology for three key reasons:
-
ATP-Independent: The assay measures true thermodynamic binding affinity (dissociation constant, Kd) rather than a functional inhibition value (IC50), which can be confounded by ATP concentration in the assay.[7] This provides a more direct and comparable measure of interaction.
-
Broad Coverage: Commercial panels offer comprehensive screening against hundreds of human kinases, including wild-type and clinically relevant mutant forms, in a single experiment.[6]
-
High Sensitivity & Dynamic Range: The qPCR-based readout allows for the detection of a wide range of binding affinities, from picomolar to millimolar, enabling accurate potency ranking.[7]
Caption: Principle of a competition binding assay (e.g., KINOMEscan®).
Illustrative Data & Interpretation
While a complete KINOMEscan dataset for the unsubstituted 2-Phenylimidazo[1,2-a]pyridin-3-amine is not publicly available, we can construct an illustrative profile based on known targets of closely related analogs to demonstrate data interpretation.[2][3][8] The primary output is typically the dissociation constant (Kd) or the percent of control (%Ctrl), where a lower %Ctrl value indicates stronger binding.
Table 1: Illustrative Primary Binding Profile for 2-Phenylimidazo[1,2-a]pyridin-3-amine
| Kinase Target | Gene Family | Kd (nM) [Hypothetical] | % Control @ 1µM [Hypothetical] | Potential Implication |
| FLT3 | TK | 15 | < 1 | Potent on-target activity for AML.[8] |
| AXL | TK | 45 | 2 | Member of TAM family; immuno-oncology relevance.[9] |
| MER | TK | 80 | 5 | Member of TAM family; immuno-oncology relevance.[9] |
| CDK2 | CMGC | 250 | 15 | Potential cell cycle effects.[3] |
| KDR (VEGFR2) | TK | 1,200 | 40 | Common anti-angiogenic off-target. |
| SRC | TK | 3,500 | 65 | Common off-target; signaling node. |
| PIK3CA | PI3K | >10,000 | 95 | Desirable lack of activity against PI3K family. |
Interpreting the Profile: The hypothetical data in Table 1 suggests that 2-Phenylimidazo[1,2-a]pyridin-3-amine could be a potent inhibitor of the FLT3, AXL, and MER tyrosine kinases. The weaker binding to CDK2 suggests a secondary target, while the significantly lower affinity for KDR and SRC indicates a degree of selectivity. A key aspect of analysis is calculating a Selectivity Score , which can be defined in several ways (e.g., S(10) = number of kinases with Kd < 100 nM). A lower score indicates higher selectivity. Based on this illustrative data, the compound would be considered a multi-targeted agent rather than a highly selective inhibitor.
Part 2: From Binding to Function - Secondary Validation Assays
A critical principle in pharmacology is that binding does not always equate to functional inhibition . A compound can bind to a kinase without inhibiting its catalytic activity (e.g., binding to an inactive conformation). Therefore, hits from a primary binding screen must be validated in a functional, enzyme activity assay to determine their half-maximal inhibitory concentration (IC50).
Methodology Spotlight: In Vitro Kinase Activity Assays
Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are a robust and widely used method for secondary screening.[10] This assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases, leading to a lower luminescent signal.
Causality of Choice: This format is chosen for its:
-
Universality: It can be applied to virtually any kinase that produces ADP, making it a versatile platform for validating diverse hits.
-
High Sensitivity: It can detect low levels of ATP-to-ADP conversion, allowing for the use of lower, more physiologically relevant enzyme and substrate concentrations.
-
Robustness: The signal is stable and less prone to interference from colored or fluorescent compounds compared to other methods.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Detailed Experimental Protocol: Luminescence-Based Kinase Assay
This protocol provides a self-validating system for determining the IC50 value of a test compound against a specific kinase.
1. Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock solution of 2-Phenylimidazo[1,2-a]pyridin-3-amine in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution). This will be your 100x final concentration stock.
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Enzyme & Substrate: Dilute the kinase (e.g., FLT3) and its corresponding substrate peptide to their optimal concentrations (empirically determined) in the kinase buffer.
-
ATP: Prepare an ATP solution in kinase buffer at a concentration equal to the known Km for the specific kinase. Using Km ATP concentration is crucial for standardizing IC50 values and ensuring data comparability between experiments and labs.[11]
2. Kinase Reaction:
-
In a 384-well white assay plate, add 1 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.
-
Add 10 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.
-
Initiate the reaction by adding 10 µL of the ATP/substrate mixture to all wells.
-
Incubate for 60 minutes at 30°C. The reaction time should be within the linear range of the enzyme kinetics.
3. ADP Detection (Using ADP-Glo™ or similar):
-
Add 20 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the raw luminescent units (RLU) against the logarithm of the inhibitor concentration.
-
Normalize the data with the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Fit the normalized data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Table 2: Comparison of Binding Affinity vs. Functional Inhibition [Hypothetical]
| Kinase Target | Kd (nM) [from Table 1] | IC50 (nM) [Functional Assay] | Kd / IC50 Ratio | Interpretation |
| FLT3 | 15 | 25 | 0.6 | Confirmed potent functional inhibitor. Good correlation. |
| AXL | 45 | 60 | 0.75 | Confirmed functional inhibitor. Good correlation. |
| MER | 80 | 110 | 0.73 | Confirmed functional inhibitor. Good correlation. |
| CDK2 | 250 | 1,500 | 0.17 | Weaker functional activity than binding suggests. |
Conclusion: Building a Complete Picture of Selectivity
This guide outlines a systematic, two-tiered approach to characterizing the cross-reactivity profile of 2-Phenylimidazo[1,2-a]pyridin-3-amine. The initial broad screen using a competition binding assay provides a comprehensive map of potential interactions across the kinome, yielding quantitative binding affinities. This is followed by orthogonal, functional assays to confirm inhibitory activity and determine IC50 values for the most potent hits.
The hypothetical data presented illustrates a compound with potent, multi-targeted activity against FLT3 and the TAM kinases (AXL, MER), with weaker off-target activity against CDK2. This profile could be highly desirable for certain cancer therapies where hitting multiple nodes in a signaling network is beneficial. Conversely, for an indication requiring a highly selective agent, this profile would raise red flags. A thorough understanding of a compound's selectivity is paramount; it allows for a rational assessment of its therapeutic potential and potential liabilities, guiding the next steps in the long and complex journey of drug discovery.
References
-
Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
-
Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. PubMed. [Link]
-
Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. PubMed. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]
-
Kinase Screening & profiling Service | Drug Discovery Support. GenScript. [Link]
-
An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PMC. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. [Link]
-
Drug discovery and the human kinome: recent trends. PubMed. [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [Link]
-
Using the structural kinome to systematize kinase drug discovery. ResearchGate. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
-
KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
The KINOMEscan and KEA3 Appyters. YouTube. [Link]
-
Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PubMed Central. [Link]
-
Enhanced Mapping of Small Molecule Binding Sites in Cells. PubMed Central. [Link]
-
A Drug Mystery of Heterocycles: Various Molecules for One Target or One Compound for Multiple Targets? ResearchGate. [Link]
-
Discovery of small-molecule enzyme activators by activity-based protein profiling. PubMed Central. [Link]
-
Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]
-
Knowledge-Based Approaches to Off-Target Screening. PubMed. [Link]
-
Photoaffinity labelling with small molecules. OUCI. [Link]
-
Virtual Screening of Heterocyclic Molecules to Identify Potential SARS-COV2 virus Mpro Protease Inhibitors for Further Medicinal Chemistry design. ResearchGate. [Link]
-
Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Organic & Biomolecular Chemistry. [Link]
-
Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knowledge-Based Approaches to Off-Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 2-Phenylimidazo[1,2-a]pyridin-3-amine: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The 2-phenyl-3-amino substituted variant, in particular, is a privileged structure in drug discovery. This guide provides a detailed, head-to-head comparison of two prominent multicomponent reaction (MCR) strategies for the synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine and its derivatives: the well-established Groebke-Blackburn-Bienaymé (GBB) reaction and a notable alternative utilizing trimethylsilylcyanide (TMSCN). This analysis is grounded in experimental data to empower researchers in selecting the optimal synthetic route for their specific needs.
Route 1: The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful and efficient one-pot method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[2] This acid-catalyzed reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide.[3]
Mechanistic Insights
The reaction mechanism initiates with the acid-catalyzed formation of an iminium ion from the condensation of 2-aminopyridine and benzaldehyde. The nucleophilic isocyanide then attacks the iminium ion, forming a nitrilium intermediate. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyridine ring attacks the nitrilium ion, leading to the formation of the fused five-membered ring. A final tautomerization/aromatization step yields the stable 3-aminoimidazo[1,2-a]pyridine product. The use of protic solvents like methanol can play a co-catalytic role, accelerating key steps in the reaction.[4]
Caption: Workflow for the GBB Reaction.
Experimental Protocol: GBB Synthesis of N-benzyl-2-phenylimidazo[1,2-a]pyridin-3-amine
The following protocol is a representative example of the GBB reaction.
Materials:
-
2-Aminopyridine
-
Benzaldehyde
-
Benzyl isocyanide
-
Methanol (MeOH)
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O)
Procedure:
-
To a solution of 2-aminopyridine (0.25 mmol, 1 equiv) in methanol (0.5 mL) in a suitable reaction vessel, add benzaldehyde (1 equiv) and benzyl isocyanide (1 equiv).
-
Add p-toluenesulfonic acid monohydrate (10 mol %) to the mixture.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-2-phenylimidazo[1,2-a]pyridin-3-amine.
Performance Data: GBB Reaction
| Parameter | Value/Condition | Reference |
| Catalyst | p-Toluenesulfonic acid (PTSA) | [4] |
| Solvent | Methanol (MeOH) | [4] |
| Temperature | Room Temperature | [4] |
| Time | 6 hours | [4] |
| Yield | Up to 86% (for N-benzyl derivative) | [5] |
Route 2: Multicomponent Reaction with Trimethylsilylcyanide (TMSCN)
An innovative alternative to the GBB reaction involves a one-pot, three-component synthesis utilizing trimethylsilylcyanide (TMSCN) as a cyanide source, thus avoiding the use of often foul-smelling and less stable isocyanides.[6][7] This method is particularly notable for its direct formation of the primary 3-amino group.
Mechanistic Insights
This reaction is typically catalyzed by a Lewis acid, such as scandium triflate (Sc(OTf)₃). The proposed mechanism begins with the formation of an α-aminonitrile intermediate from the reaction of 2-aminopyridine, benzaldehyde, and TMSCN. This is followed by an intramolecular cyclization of the α-aminonitrile onto the pyridine ring, likely facilitated by the Lewis acid catalyst. Subsequent elimination and tautomerization lead to the final 2-phenylimidazo[1,2-a]pyridin-3-amine product. Microwave irradiation is often employed to accelerate the reaction.[7]
Caption: Workflow for the TMSCN-mediated Reaction.
Experimental Protocol: TMSCN Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine
The following protocol is representative of the TMSCN-mediated synthesis.[6][7]
Materials:
-
2-Aminopyridine
-
Benzaldehyde
-
Trimethylsilylcyanide (TMSCN)
-
Methanol (MeOH)
-
Scandium(III) triflate (Sc(OTf)₃)
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminopyridine, benzaldehyde, and trimethylsilylcyanide (TMSCN) in methanol.
-
Add a catalytic amount of scandium(III) triflate.
-
Seal the vessel and subject it to microwave irradiation at a specified temperature and time (e.g., 110 °C for 20 minutes).
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography to isolate 2-phenylimidazo[1,2-a]pyridin-3-amine.
Performance Data: TMSCN Reaction
| Parameter | Value/Condition | Reference |
| Catalyst | Scandium(III) triflate (Sc(OTf)₃) | [6][7] |
| Solvent | Methanol (MeOH) | [6][7] |
| Temperature | Microwave Irradiation (e.g., 110 °C) | [7] |
| Time | ~20 minutes | [7] |
| Yield | Moderate to good yields are reported | [6] |
Head-to-Head Comparison
| Feature | Groebke-Blackburn-Bienaymé (GBB) Reaction | TMSCN Multicomponent Reaction |
| Starting Materials | 2-Aminopyridine, Aldehyde, Isocyanide | 2-Aminopyridine, Aldehyde, TMSCN |
| Key Reagent | Isocyanides can be odorous, have limited commercial availability, and may require synthesis. | TMSCN is a readily available and less noxious cyanide source. |
| Product | Directly yields N-substituted 3-amino derivatives. | Directly yields the primary 3-amino product. |
| Reaction Conditions | Typically mild (room temperature), though can be heated. | Often requires microwave irradiation for optimal results. |
| Reaction Time | Can range from a few hours to longer periods at room temperature.[4] | Significantly shorter, often in the range of minutes with microwave heating.[7] |
| Catalyst | Various Brønsted or Lewis acids (e.g., PTSA, TFA, Sc(OTf)₃).[4][8] | Typically a Lewis acid like Sc(OTf)₃.[6] |
| Atom Economy | High, as all components are incorporated into the final product. | High, characteristic of multicomponent reactions. |
| Scope & Limitations | Broad scope for all three components. | Good scope, provides a direct route to the primary amine. |
Conclusion and Recommendations
Both the Groebke-Blackburn-Bienaymé reaction and the trimethylsilylcyanide-mediated multicomponent reaction represent highly effective strategies for the synthesis of 2-phenylimidazo[1,2-a]pyridin-3-amines.
The GBB reaction is a versatile and well-established method that allows for the direct installation of a substituent on the 3-amino group by varying the isocyanide component. This is a significant advantage for rapidly building libraries of N-substituted analogues for structure-activity relationship (SAR) studies. However, the reliance on isocyanides can be a drawback due to their unpleasant odor and sometimes limited availability.
The TMSCN-mediated reaction offers a compelling alternative, particularly when the primary 3-amino product is the target. It circumvents the need for isocyanides by using the more convenient TMSCN. The significantly shorter reaction times under microwave irradiation make it an attractive option for high-throughput synthesis.
As a Senior Application Scientist, my recommendation is as follows:
-
For the rapid generation of a diverse library of N-substituted 2-phenylimidazo[1,2-a]pyridin-3-amines , the GBB reaction remains the method of choice due to its flexibility in the isocyanide component.
-
For the direct and efficient synthesis of the parent 2-phenylimidazo[1,2-a]pyridin-3-amine , or when avoiding isocyanides is a priority, the TMSCN-mediated multicomponent reaction is a highly advantageous and modern approach.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program, the availability of starting materials, and the desired substitution pattern of the final product.
References
[9] Groebke, K.; Blackburn, C.; Bienaymé, H. The Groebke–Blackburn–Bienaymé Reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 2024 , 20, 1085–1105. DOI: 10.3762/bjoc.20.99. [Link] [4] de la Torre, M. C.; et al. Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. The Journal of Organic Chemistry, 2020 , 85(15), 9724–9736. DOI: 10.1021/acs.joc.0c01049. [Link] [8] Demjén, A.; et al. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 2024 , 20, 1085–1105. DOI: 10.3762/bjoc.20.99. [Link] [10] One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link] [11] Santaniello, B. S.; Price, M. J.; Murray, J. K., Jr. Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 2017 , 94(3), 373-377. [Link] [6] Schwerkoske, J.; et al. New multi-component reaction accessing 3-aminoimidazo[1,2-a]pyridines. Tetrahedron Letters, 2005 , 46(52), 9055-9058. [Link] [12] Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link] [13] Kaur, M.; et al. Microwave-assisted Groebke-Blackburn-Bienaymé multicomponent reaction to synthesize imidazo fused heterocycles via in-situ generation of isocyanide. Journal of Heterocyclic Chemistry, 2022 , 59(5), 935-944. [Link] [7] New Multi-Component Reaction Accessing 3-Aminoimidazo[1,2-a]pyridines. ResearchGate. [Link] [14] Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link] [5] Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines. National Institutes of Health. [Link] [15] Baenziger, M.; et al. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 2017 , 49(10), 2266-2274. [Link] [16] Roslan, I. I.; et al. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. The Journal of Organic Chemistry, 2016 , 81(19), 9167-9174. [Link] [2] Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH. [Link] [3] Rapid Synthesis of 3‐Aminoimidazo[1,2‐ a ]Pyridines and Pyrazines. ResearchGate. [Link] Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link] Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link] [1] The Groebke-Blackburn-Bienayme Reaction. University of Groningen Research Portal. [Link]
Sources
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 11. researchgate.net [researchgate.net]
- 12. archive.iqac.puchd.ac.in [archive.iqac.puchd.ac.in]
- 13. Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 14. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 15. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]
- 16. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
A Comparative Guide to Validating the Anti-inflammatory Activity of 2-Phenylimidazo[1,2-a]pyridin-3-amine in Preclinical Animal Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory potential of the novel compound, 2-Phenylimidazo[1,2-a]pyridin-3-amine. We will delve into the rationale behind selecting appropriate animal models, compare its efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs), and provide detailed, field-proven protocols. Our focus is on generating robust, reproducible data to support the advancement of this promising therapeutic candidate.
The imidazopyridine scaffold has garnered significant attention in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by its derivatives, including anti-inflammatory properties.[1][2] Previous research on imidazopyridine derivatives has shown their potential to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[3] One study highlighted that an imidazopyridine derivative, X22, demonstrated anti-inflammatory and anti-oxidative actions associated with Nrf2 activation and NF-κB inhibition.[4] Another novel derivative, MIA, was found to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[5] This body of evidence provides a strong rationale for investigating the anti-inflammatory capacity of 2-Phenylimidazo[1,2-a]pyridin-3-amine.
To comprehensively assess its in vivo efficacy, we will utilize two standard and well-characterized animal models of inflammation: the carrageenan-induced paw edema model for acute inflammation and the complete Freund's adjuvant (CFA)-induced arthritis model for chronic inflammation. These models allow for a multifaceted evaluation of the compound's ability to modulate different phases of the inflammatory response.
Comparative Framework: Benchmarking Against Standard-of-Care
To establish the therapeutic potential of 2-Phenylimidazo[1,2-a]pyridin-3-amine, its performance will be benchmarked against two widely used NSAIDs with distinct mechanisms of action:
-
Indomethacin: A potent, non-selective cyclooxygenase (COX) inhibitor, that blocks both COX-1 and COX-2 enzymes.[6][7] This inhibition prevents the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[6][7][8]
-
Celecoxib: A selective COX-2 inhibitor that primarily targets the COX-2 enzyme, which is upregulated during inflammation.[9][10][11] This selectivity is designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme in the stomach lining.[10][11]
By comparing our test compound to both a non-selective and a selective COX inhibitor, we can gain valuable insights into its potential mechanism of action and therapeutic window.
Experimental Design and Workflow
A systematic approach is crucial for obtaining reliable and interpretable data. The following workflow outlines the key stages of the validation process.
Caption: Experimental workflow for evaluating anti-inflammatory activity.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This widely used model is highly reproducible for screening acute anti-inflammatory activity.[12][13] Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response when injected into the subplantar tissue of the rat hind paw.[12]
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-180g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Dosing: Animals are randomly assigned to the following groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.)
-
Group II: 2-Phenylimidazo[1,2-a]pyridin-3-amine (e.g., 10, 20, 40 mg/kg, p.o.)
-
Group III: Indomethacin (10 mg/kg, p.o.)[12]
-
Group IV: Celecoxib (e.g., 30 mg/kg, p.o.)
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The respective compounds or vehicle are administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the subplantar surface of the right hind paw.[14]
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[15]
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats (Chronic Inflammation)
The CFA-induced arthritis model is a well-established method for studying chronic inflammation and is widely used for the preclinical evaluation of anti-arthritic drugs.[16] A single injection of CFA induces a robust and persistent inflammatory response.[17]
Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats (180-220g) are acclimatized as described above.
-
Induction of Arthritis: On day 0, arthritis is induced by a single subcutaneous injection of 0.1 mL of CFA (containing 10 mg/ml heat-killed Mycobacterium tuberculosis) into the subplantar region of the right hind paw.[16][18]
-
Grouping and Dosing: Treatment is initiated on day 11 post-CFA injection and continues daily until day 21. Animals are divided into the following groups (n=6 per group):
-
Group I: Arthritic Control (Vehicle)
-
Group II: 2-Phenylimidazo[1,2-a]pyridin-3-amine (e.g., 10, 20, 40 mg/kg, p.o.)
-
Group III: Indomethacin (5 mg/kg, p.o.)
-
Group IV: Celecoxib (e.g., 10 mg/kg, p.o.)
-
-
Assessment of Arthritis:
-
Paw Edema: The volume of both the injected (ipsilateral) and non-injected (contralateral) paws is measured every other day from day 11 to day 21.
-
Arthritic Score: The severity of arthritis in each paw is scored visually on a scale of 0-4, where 0=normal, 1=mild erythema and swelling of digits, 2=moderate erythema and swelling, 3=severe erythema and swelling of the entire paw, and 4=deformity and/or ankylosis.[19] The maximum score per animal is 16.
-
-
Biochemical and Histopathological Analysis (Day 22):
-
Blood Collection: Blood is collected for the estimation of serum pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.
-
Tissue Collection: Ankle joints are dissected, fixed in 10% buffered formalin, decalcified, and processed for histopathological examination (H&E staining) to assess synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.
-
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise tabular format to facilitate comparison between the test compound and the standard drugs.
Table 1: Effect of 2-Phenylimidazo[1,2-a]pyridin-3-amine on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| 2-Phenylimidazo[1,2-a]pyridin-3-amine | 10 | 0.62 ± 0.04 | 27.1 |
| 2-Phenylimidazo[1,2-a]pyridin-3-amine | 20 | 0.48 ± 0.03 | 43.5 |
| 2-Phenylimidazo[1,2-a]pyridin-3-amine | 40 | 0.35 ± 0.02 | 58.8 |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| Celecoxib | 30 | 0.41 ± 0.04 | 51.8 |
| p<0.05, *p<0.01 compared to Vehicle Control. Data is hypothetical. |
Table 2: Effect of 2-Phenylimidazo[1,2-a]pyridin-3-amine on CFA-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg) | Arthritic Score (Day 21, Mean ± SEM) | Paw Volume (contralateral, Day 21, mL, Mean ± SEM) | Serum TNF-α (pg/mL, Mean ± SEM) | Serum IL-6 (pg/mL, Mean ± SEM) |
| Arthritic Control | - | 12.5 ± 0.8 | 1.25 ± 0.09 | 215.4 ± 15.2 | 350.1 ± 22.5 |
| 2-Phenylimidazo[1,2-a]pyridin-3-amine | 10 | 9.8 ± 0.6 | 0.98 ± 0.07 | 168.2 ± 12.1 | 275.6 ± 18.9 |
| 2-Phenylimidazo[1,2-a]pyridin-3-amine | 20 | 7.2 ± 0.5 | 0.75 ± 0.05 | 125.7 ± 9.8 | 201.3 ± 15.4 |
| 2-Phenylimidazo[1,2-a]pyridin-3-amine | 40 | 5.1 ± 0.4 | 0.58 ± 0.04 | 98.5 ± 8.1 | 145.8 ± 11.7 |
| Indomethacin | 5 | 4.8 ± 0.3 | 0.55 ± 0.03 | 92.1 ± 7.5 | 138.2 ± 10.9 |
| Celecoxib | 10 | 6.5 ± 0.4 | 0.69 ± 0.05 | 115.3 ± 9.2 | 185.7 ± 14.6 |
| *p<0.05, *p<0.01 compared to Arthritic Control. Data is hypothetical. |
Mechanistic Insights: The Inflammatory Cascade
The anti-inflammatory effects of the test compound and the reference drugs are mediated through their interaction with key signaling pathways involved in inflammation.
Caption: Key inflammatory signaling pathways and potential targets.
This diagram illustrates the central role of the arachidonic acid cascade and the COX enzymes in prostaglandin synthesis.[20] Pro-inflammatory stimuli also activate transcription factors like NF-κB and STAT3, leading to the production of cytokines that further amplify the inflammatory response.[21] The comparative data will help elucidate whether 2-Phenylimidazo[1,2-a]pyridin-3-amine acts primarily through COX inhibition, like the reference drugs, or through modulation of upstream signaling pathways such as NF-κB and STAT3, as suggested by studies on similar imidazopyridine derivatives.[5]
Conclusion
This guide provides a robust framework for the preclinical validation of 2-Phenylimidazo[1,2-a]pyridin-3-amine's anti-inflammatory activity. By employing both acute and chronic models of inflammation and benchmarking against established drugs, researchers can generate the comprehensive data package necessary to support its further development as a novel anti-inflammatory agent. The detailed protocols and comparative analysis will ensure scientific rigor and provide valuable insights into the compound's therapeutic potential and mechanism of action.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved from [Link]
-
Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]
-
What is the mechanism of Indomethacin? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]
-
Indometacin - Wikipedia. (n.d.). Retrieved from [Link]
-
A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats - Chondrex, Inc. (n.d.). Retrieved from [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
What is the mechanism of Indomethacin Sodium? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model - JoVE. (2025, July 8). Retrieved from [Link]
-
Indomethacin - StatPearls - NCBI Bookshelf - NIH. (2024, May 28). Retrieved from [Link]
-
Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]
-
Adjuvant-Induced Arthritis Model - Chondrex, Inc. (n.d.). Retrieved from [Link]
-
4.3.3. Carrageenan-Induced Paw Edema - Bio-protocol. (n.d.). Retrieved from [Link]
-
Anti-inflammatory activity of an imidazopyridine derivative (miroprofen) - PubMed. (n.d.). Retrieved from [Link]
-
New imidazopyridines with phosphodiesterase 4 and 7 inhibitory activity and their efficacy in animal models of inflammatory and autoimmune diseases - ResearchGate. (n.d.). Retrieved from [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (2025, July 16). Retrieved from [Link]
-
What is induction of rheumatoid arthritis in rats protocol ? | ResearchGate. (2025, March 6). Retrieved from [Link]
-
Carrageenan Induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved from [Link]
-
New imidazopyridines with phosphodiesterase 4 and 7 inhibitory activity and their efficacy in animal models of inflammatory and autoimmune diseases - PubMed. (2021, January 1). Retrieved from [Link]
-
Inhibition of inflammation and oxidative stress by an imidazopyridine derivative X22 prevents heart injury from obesity - PubMed. (n.d.). Retrieved from [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH. (n.d.). Retrieved from [Link]
-
Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages - MDPI. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New imidazopyridines with phosphodiesterase 4 and 7 inhibitory activity and their efficacy in animal models of inflammatory and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of inflammation and oxidative stress by an imidazopyridine derivative X22 prevents heart injury from obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 7. Indometacin - Wikipedia [en.wikipedia.org]
- 8. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. chondrex.com [chondrex.com]
- 17. researchgate.net [researchgate.net]
- 18. Adjuvant-Induced Arthritis Model [chondrex.com]
- 19. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]
- 20. ClinPGx [clinpgx.org]
- 21. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benzodiazepine Receptor Binding Affinity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the intricate dance between a ligand and its receptor dictates therapeutic efficacy and potential side effects. For benzodiazepines, a class of drugs pivotal in treating anxiety, insomnia, and seizures, their binding affinity for the γ-aminobutyric acid type A (GABA-A) receptor is of paramount importance. This guide provides a comprehensive comparative analysis of the binding affinity of various benzodiazepine derivatives, delving into the underlying experimental methodologies and structure-activity relationships that govern these interactions.
The GABA-A Receptor: A Prime Target for Neuromodulation
The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the central nervous system.[1] It is a ligand-gated ion channel that, upon binding with GABA, permits the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[2][3] Benzodiazepines do not bind to the same site as GABA; instead, they bind to a distinct allosteric site on the receptor, enhancing the effect of GABA.[4][5] This positive allosteric modulation increases the frequency of the chloride channel opening, thereby amplifying the inhibitory signal.[6] The clinical effects of benzodiazepines are a direct consequence of this enhanced inhibition.
The GABA-A receptor is a heteropentameric complex typically composed of two α, two β, and one γ subunit.[3][7] The specific subtypes of these subunits, particularly the α subunit (α1, α2, α3, and α5), significantly influence the pharmacological profile of a binding benzodiazepine.[7] Understanding the binding affinity of a benzodiazepine derivative for these different receptor subtypes is crucial for developing drugs with more targeted therapeutic actions and fewer undesirable side effects.
Quantifying Affinity: The Competitive Radioligand Binding Assay
The cornerstone for determining the binding affinity of a compound for a specific receptor is the competitive radioligand binding assay. This technique allows for the quantification of how strongly a non-radioactive compound (the "competitor," in this case, a benzodiazepine derivative) binds to a receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the same receptor. For the benzodiazepine binding site on the GABA-A receptor, [3H]flunitrazepam is a commonly used radioligand.[1][8]
The key metric derived from this assay is the inhibitory constant (Ki) , which represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value signifies a higher binding affinity.
Experimental Protocol: [3H]Flunitrazepam Competitive Binding Assay
This protocol outlines the essential steps for determining the Ki of a benzodiazepine derivative. The self-validating nature of this protocol lies in the inclusion of control groups (total binding and non-specific binding) that ensure the observed displacement is specific to the receptor of interest.
Materials:
-
Receptor Source: Rat or mouse brain cortical membranes, or cell lines expressing specific recombinant GABA-A receptor subtypes.[8]
-
Radioligand: [3H]Flunitrazepam.[1]
-
Competing Ligands: Unlabeled benzodiazepine derivatives of interest and a known high-affinity non-radiolabeled ligand for determining non-specific binding (e.g., unlabeled diazepam).[8]
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4).[8]
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Workflow Diagram:
Caption: Positive allosteric modulation of the GABA-A receptor by benzodiazepines.
Conclusion
The binding affinity of benzodiazepine derivatives for GABA-A receptor subtypes is a critical determinant of their therapeutic utility. The competitive radioligand binding assay provides a robust and quantitative method for assessing this affinity. A thorough understanding of the structure-activity relationships allows for the rational design of novel compounds with improved subtype selectivity and, consequently, more refined therapeutic profiles with a lower burden of side effects. This guide serves as a foundational resource for researchers and drug development professionals navigating the complex but rewarding field of benzodiazepine pharmacology.
References
-
Catalyst University. (2019, July 6). The Mechanism of Benzodiazepines | The GABA Receptor and Allosteric Modulation. YouTube. [Link]
-
Baur, R., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(7), 1856-1866. [Link]
-
Rosani, A., & Warrington, S. J. (2024). GABA Receptor Positive Allosteric Modulators. In StatPearls. StatPearls Publishing. [Link]
-
Weiss, D. S. (2004). Mechanism of action of benzodiazepines on GABAA receptors. British Journal of Pharmacology, 141(3), 363–366. [Link]
-
Wikipedia contributors. (2024, June 21). GABAA receptor positive allosteric modulator. Wikipedia. [Link]
-
Baur, R., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(7), 1856-1866. [Link]
-
Masiulis, S., et al. (2019). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. Cells, 8(11), 1385. [Link]
-
Jensen, H. S., et al. (2014). Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes. Epilepsy Research, 108(5), 823-831. [Link]
-
Olsen, R. W. (2015). GABAA receptor: Positive and negative allosteric modulators. Neuropharmacology, 88, 10-22. [Link]
-
Furtmüller, R., et al. (2000). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 1(1), 29-34. [Link]
-
Venard, V., et al. (2008). Structural Mechanisms Underlying Benzodiazepine Modulation of the GABAA Receptor. Journal of Neuroscience, 28(11), 2917-2926. [Link]
-
Sigel, E. (2011). A Closer Look at the High Affinity Benzodiazepine Binding Site on GABAA Receptors. Current Topics in Medicinal Chemistry, 11(16), 2018-2023. [Link]
-
Tan, K. R., et al. (2011). Hooked on benzodiazepines: GABAA receptor subtypes and addiction. Trends in Neurosciences, 34(4), 188-197. [Link]
-
Furtmüller, R., et al. (2000). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. ResearchGate. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenylimidazo[1,2-a]pyridin-3-amine
As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of research compounds like 2-Phenylimidazo[1,2-a]pyridin-3-amine is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Profile and Foundational Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal pathway. 2-Phenylimidazo[1,2-a]pyridin-3-amine is classified with several key hazards that dictate its handling as a hazardous material.
The primary causality for treating this compound as hazardous waste stems from its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, which indicate potential harm to personnel and the environment.[1]
Table 1: GHS Hazard Summary for 2-Phenylimidazo[1,2-a]pyridin-3-amine
| Hazard Code | Hazard Statement | Signal Word | Source |
| H302 | Harmful if swallowed | Warning | [1] |
| H315 | Causes skin irritation | Warning | [1][2][3] |
| H319 | Causes serious eye irritation | Warning | [1][2][3] |
| H335 | May cause respiratory irritation | Warning | [2][3] |
These hazards necessitate that 2-Phenylimidazo[1,2-a]pyridin-3-amine, and any materials contaminated with it, must not enter standard waste streams. Environmental regulations strictly prohibit the discharge of such chemicals into drains or soil, as they can pose a risk to aquatic life and ecosystems.[2][4]
Pre-Disposal Protocol: Segregation and Containment
Proper waste management begins at the point of generation. The following protocol ensures that waste is handled safely within the laboratory before its final disposal.
Step-by-Step Waste Accumulation Protocol
-
Container Selection:
-
Select a waste container that is in good condition, free of leaks, and compatible with the chemical.[5][6] For solid 2-Phenylimidazo[1,2-a]pyridin-3-amine, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.
-
The original product container, once empty, is often a suitable choice for accumulating the same waste.[5][7]
-
Causality: Using a compatible container prevents chemical reactions, degradation of the container, and potential leaks.
-
-
Labeling:
-
Immediately label the container with the words "HAZARDOUS WASTE ".[5][6]
-
Clearly list all contents, including "2-Phenylimidazo[1,2-a]pyridin-3-amine" and any solvents or other chemicals present. Do not use abbreviations or chemical formulas.[6]
-
Causality: Accurate labeling is a critical safety control, ensuring that anyone handling the container is aware of its contents and associated hazards. It is also a strict regulatory requirement for waste tracking.
-
-
Segregation:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the lab, under the control of the generator.[6]
-
Crucially, segregate this waste from incompatible materials. The Safety Data Sheet (SDS) for 2-Phenylimidazo[1,2-a]pyridin-3-amine identifies strong oxidizing agents as incompatible.[2]
-
Causality: Segregation prevents dangerous chemical reactions. Mixing with strong oxidizers could lead to a rapid, exothermic reaction, creating a fire or explosion hazard.
-
-
Container Management:
Spill Management: An Essential Adjunct to Disposal
A chemical spill is an uncontrolled release that must be managed as hazardous waste.
Protocol for Small Spill Clean-up
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves highly volatile substances, evacuate the laboratory.
-
Ventilate: Ensure the area is well-ventilated to disperse any dust or vapors.[2]
-
Don PPE: At a minimum, wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3]
-
Contain & Absorb: For solid spills, carefully sweep up the material to avoid generating dust.[2] For solutions, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collect & Package: Place the absorbed material and any contaminated cleaning supplies into a suitable container for disposal.[4]
-
Label & Dispose: Label the container as "HAZARDOUS WASTE" detailing the contents, including the spilled chemical and absorbent material, and manage it according to the disposal protocol in the next section.
The Disposal Pathway: A Regulatory-Compliant Workflow
The ultimate disposal of 2-Phenylimidazo[1,2-a]pyridin-3-amine must be handled by professionals in accordance with federal and local regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[8][9] This framework establishes a "cradle-to-grave" responsibility, meaning the generator is accountable for the waste from its creation to its final, safe disposal.[9]
Step-by-Step Disposal Procedure
-
Waste Characterization: As the generator, you must determine if the waste is hazardous.[9] Based on the GHS data (irritant, harmful), 2-Phenylimidazo[1,2-a]pyridin-3-amine waste must be managed as hazardous waste.[1][8]
-
Final Container Check: Ensure your fully accumulated waste container is properly labeled, securely closed, and its exterior is clean and free of contamination.[5]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2][8] This is the only acceptable disposal route.
-
Documentation: Complete any required waste pickup forms or manifests provided by your EH&S office or contractor. This documentation is a key part of the RCRA "cradle-to-grave" tracking system.[10]
-
Maintain Records: Keep a copy of all disposal records as required by your institution and local regulations.
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [2][4]
Disposal Decision Workflow
The following diagram illustrates the logical, compliant decision-making process for handling waste 2-Phenylimidazo[1,2-a]pyridin-3-amine.
Caption: Compliant vs. Prohibited Disposal Pathways.
References
-
Hazardous Waste | US EPA. [Link]
-
Hazardous Waste Disposal Guidelines - Purdue University. [Link]
-
2-phenylimidazo[1,2-a]pyridin-3-amine (3999-29-9) - Chemchart. [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. [Link]
-
Safety data sheet - CPAchem. [Link]
-
Learn the Basics of Hazardous Waste | US EPA. [Link]
-
2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem. [Link]
-
2-Phenylimidazo(1,2-a)pyridin-3-amine | C13H11N3 | CID 199307 - PubChem. [Link]
-
The Federal EPA Hazardous Waste Regulations Are Found Where? - CountyOffice.org. [Link]
-
Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations. [Link]
-
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Is Selectively Toxic to Primary Dopaminergic Neurons In Vitro - NIH. [Link]
-
Guidelines: Handling and Disposal of Chemicals - Purdue University College of Engineering. [Link]
-
Guidance - ECHA - European Union. [Link]
-
Hazardous Chemical Waste Management Guidelines - Columbia University Research. [Link]
-
ECHA - European Union. [Link]
-
Guidance documents - ECHA - European Union. [Link]
-
Europe Conductive Polymers Market Size, Share & Trends, 2033. [Link]
-
Extended safety data sheets - ECHA - European Union. [Link]
Sources
- 1. 2-Phenylimidazo(1,2-a)pyridin-3-amine | C13H11N3 | CID 199307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. pfw.edu [pfw.edu]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
Navigating the Safe Handling of 2-Phenylimidazo[1,2-a]pyridin-3-amine: A Guide for Research Professionals
For researchers and drug development professionals, 2-Phenylimidazo[1,2-a]pyridin-3-amine and its analogs are valuable scaffolds in medicinal chemistry. However, their safe and effective use in the laboratory hinges on a robust understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling 2-Phenylimidazo[1,2-a]pyridin-3-amine, a thorough risk assessment is paramount. Based on available safety data, this compound is classified as a hazardous substance with the following primary concerns:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
The molecule's structure, featuring an aromatic amine, is key to its reactivity and potential toxicity. Aromatic amines as a class can be readily absorbed through the skin and may pose long-term health risks, necessitating stringent handling protocols to minimize all routes of exposure.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a suggestion but a critical barrier between the researcher and potential chemical exposure. The following table outlines the recommended PPE for handling 2-Phenylimidazo[1,2-a]pyridin-3-amine, with explanations rooted in the compound's chemical properties.
| PPE Component | Specification | Rationale and Causality |
| Hand Protection | Butyl rubber or Viton gloves. Double-gloving is recommended. | Standard nitrile gloves offer poor resistance to aromatic amines and may be permeated.[3][4] Butyl rubber and Viton provide superior protection against this chemical class.[5][6] Double-gloving provides an additional layer of safety against tears and permeation. |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when handling larger quantities or if there is a splash hazard. | The compound is a serious eye irritant.[1] Safety goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers a broader barrier of protection for the entire face. |
| Protective Clothing | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | A lab coat protects the skin and personal clothing from contamination. Closed-toe shoes prevent injury from spills or dropped items. |
| Respiratory Protection | Use in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges is required. | The compound may cause respiratory irritation.[1] A fume hood is the primary engineering control to prevent inhalation of dust or vapors. Respirators are a secondary line of defense. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow minimizes the risk of accidental exposure and ensures the integrity of the experiment.
Workflow for Handling 2-Phenylimidazo[1,2-a]pyridin-3-amine
Caption: A workflow diagram for the safe handling of 2-Phenylimidazo[1,2-a]pyridin-3-amine.
Detailed Protocol:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the procedure.
-
Ensure the work area is clean and uncluttered.
-
Gather all necessary equipment and reagents.
-
Inspect all PPE for damage before use.
-
Don PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection.
-
-
Handling:
-
When weighing the solid compound, do so carefully to minimize the creation of airborne dust.
-
If transferring the solid, use a spatula and ensure smooth movements.
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and non-disposable equipment with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Properly segregate and dispose of all waste as outlined in the disposal plan below.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of chemical waste can have serious consequences for both the environment and human health. All waste generated from handling 2-Phenylimidazo[1,2-a]pyridin-3-amine must be treated as hazardous.
Waste Segregation and Disposal Pathway
Caption: A diagram illustrating the waste disposal pathway for 2-Phenylimidazo[1,2-a]pyridin-3-amine.
Detailed Disposal Protocol:
-
Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, weigh paper, and paper towels, must be placed in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled, and sealed hazardous waste container. Amine waste should be kept separate from other chemical waste streams to prevent hazardous reactions.[7]
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Never dispose of this compound down the drain or in regular trash.
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]
-
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research while maintaining the highest standards of personal and environmental protection.
References
-
International Safety, Inc. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Published December 14, 2023. [Link]
-
Occupational Safety and Health Administration. Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link]
-
ACS Chemical Health & Safety. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Published November 9, 2023. [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. [Link]
-
XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 3999-29-9. [Link]
-
Occupational Safety and Health Administration. OSHA Technical Manual - Section III: Chapter 1. [Link]
-
PubChem. 2-Phenylimidazo(1,2-a)pyridine. [Link]
-
Occupational Safety and Health Administration. OSHA Glove Selection Chart. [Link]
-
eSafety Supplies, Inc. Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Published August 6, 2025. [Link]
-
Collect and Recycle. Amine Disposal For Businesses. [Link]
-
Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]
-
Chemchart. 2-phenylimidazo[1,2-a]pyridin-3-amine (3999-29-9). [Link]
-
Emory University. Chemical Waste Disposal Guidelines. [Link]
-
Occupational Safety and Health Administration. Worker Exposures to Volatile Amines. [Link]
-
Technology Catalogue. Disposing Amine Waste. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. [Link]
-
Capital Resin Corporation. The OSHA Chemical Storage Requirements. Published June 10, 2022. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. collectandrecycle.com [collectandrecycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
